molecular formula C10H10N2O B7607695 3,5-Dimethylquinazolin-4(3H)-one

3,5-Dimethylquinazolin-4(3H)-one

Cat. No.: B7607695
M. Wt: 174.20 g/mol
InChI Key: QWZVKYBEGGMKEH-UHFFFAOYSA-N
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Description

3,5-Dimethylquinazolin-4(3H)-one is a chemical compound based on the quinazolinone scaffold, a heterocyclic structure of significant interest in medicinal and organic chemistry. Quinazolinones are recognized as privileged structures in drug discovery due to their wide spectrum of biological activities. Researchers utilize this core structure as a key intermediate for the design and synthesis of novel bioactive molecules. Quinazolinone derivatives, such as this one, are frequently investigated for their potential application in developing pharmacologically active agents. Compounds featuring this scaffold have been reported in scientific literature to exhibit various biological activities, including anticancer , antibacterial , anti-inflammatory , and anticonvulsant properties . The specific substitution pattern on the quinazolinone core, particularly at the 2, 3, 5, and 6 positions, is a critical area of study in structure-activity relationship (SAR) research to optimize potency and selectivity for specific biological targets. This product is intended for research purposes and laboratory use only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-dimethylquinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-7-4-3-5-8-9(7)10(13)12(2)6-11-8/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWZVKYBEGGMKEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)N=CN(C2=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Navigating the Quinazolinone Landscape: A Technical Guide to 3,5-Dimethylquinazolin-4(3H)-one and Its Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The quinazolin-4(3H)-one scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds.[1] This guide provides an in-depth exploration of this chemical class, with a specific focus on dimethylated derivatives. While the specific compound 3,5-Dimethylquinazolin-4(3H)-one is not readily found in major chemical databases under this name, we will delve into the nomenclature, CAS numbers of closely related analogs, their synthesis, and their vast therapeutic potential.

Understanding the Quinazolinone Core and Its Nomenclature

The quinazolin-4(3H)-one structure is a bicyclic heterocycle where a pyrimidine ring is fused to a benzene ring. The "(3H)" indicates the position of the hydrogen atom on the nitrogen at position 3. The numbering of the quinazolinone ring system is crucial for accurately identifying derivatives.

It is important to note that direct searches for "3,5-Dimethylquinazolin-4(3H)-one" do not yield a specific CAS number, suggesting it may be a less common derivative or that alternative nomenclature may be used. However, numerous other dimethylated isomers are well-documented and serve as excellent reference points for understanding the chemical space of this family.

Key Dimethylated Quinazolin-4(3H)-one Derivatives and Their CAS Numbers

Below is a table of some representative dimethylated quinazolin-4(3H)-one derivatives and other related compounds with their corresponding CAS numbers. This data is essential for sourcing starting materials, analytical standards, and for navigating the scientific literature.

Compound NameCAS NumberMolecular Formula
2,3-Dimethyl-4(3H)-quinazolinone1769-25-1[2]C10H10N2O
5,7-Dimethylquinazolin-4(3H)-oneNot readily availableC10H10N2O
6,7-Dimethoxy-4(3H)-quinazolinone13794-72-4[3]C10H10N2O3
2-(3,5-Dimethoxyphenyl)quinazolin-4(1H)-one314769-01-2[4]C16H14N2O3
5,7-Dimethoxyquinazolin-4(3H)-one379228-27-0[5]C10H10N2O3

The Broad Biological Significance of Quinazolin-4(3H)-one Derivatives

The quinazolin-4(3H)-one scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. Derivatives have been reported to possess an impressive array of pharmacological activities, including:

  • Anticancer: Many quinazolinone derivatives have shown potent antiproliferative activity against various cancer cell lines, including lung, breast, and colon cancer.[1][6] Some act as inhibitors of key enzymes in cancer progression, such as aurora kinase and receptor tyrosine kinases.[6][7]

  • Antimicrobial: This class of compounds has demonstrated significant antibacterial and antifungal properties.[8][9]

  • Anti-inflammatory: Certain derivatives exhibit anti-inflammatory effects.[8]

  • Antiviral and Antimalarial: The therapeutic reach of these compounds extends to infectious diseases.[1]

  • Anticonvulsant: Some have been investigated for their potential in treating neurological disorders.[8]

The specific biological activity is highly dependent on the nature and position of substituents on the quinazolinone core.[8]

Synthesis of Quinazolin-4(3H)-one Derivatives: A General Protocol

The synthesis of quinazolin-4(3H)-ones is a well-established area of organic chemistry. A common and versatile method involves the condensation of an anthranilic acid derivative with a suitable reagent. Here, we provide a general, step-by-step protocol for the synthesis of a 2-substituted-4(3H)-quinazolinone.

Experimental Protocol: Synthesis of 2-Substituted-4(3H)-quinazolinones

This protocol is a generalized procedure based on common synthetic routes.[10][11]

Step 1: Synthesis of the Benzoxazinone Intermediate

  • To a solution of the appropriately substituted anthranilic acid (1 equivalent) in a suitable solvent such as pyridine, add an acid chloride or acid anhydride (1.1 equivalents) dropwise at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Pour the reaction mixture into ice-water and collect the resulting precipitate by filtration.

  • Wash the precipitate with a dilute sodium bicarbonate solution and then with water.

  • Dry the solid to obtain the 2-substituted-4H-3,1-benzoxazin-4-one intermediate.

Causality of Experimental Choices: The use of pyridine acts as a base to neutralize the HCl formed during the reaction. The low temperature helps to control the exothermic reaction. The washing steps are crucial for removing unreacted starting materials and byproducts.

Step 2: Formation of the Quinazolin-4(3H)-one

  • Reflux a mixture of the benzoxazinone intermediate (1 equivalent) and a primary amine or ammonia source (e.g., formamide for an unsubstituted N3) (1.2 equivalents) in a high-boiling solvent like glacial acetic acid or ethanol for 4-8 hours.[10][12]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and pour it into ice-water.

  • Collect the precipitated product by filtration.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain the pure 2,3-disubstituted-4(3H)-quinazolinone.

Self-Validating System: The purity of the final product can be confirmed by its sharp melting point and by spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the expected structure.

Visualization of the Synthetic Workflow

The following diagram illustrates the general synthetic pathway for 2,3-disubstituted-4(3H)-quinazolinones.

G cluster_0 Step 1: Benzoxazinone Formation cluster_1 Step 2: Quinazolinone Formation Anthranilic_Acid Substituted Anthranilic Acid Benzoxazinone 2-Substituted 4H-3,1-Benzoxazin-4-one Anthranilic_Acid->Benzoxazinone Pyridine Acid_Chloride Acid Chloride/ Anhydride Acid_Chloride->Benzoxazinone Quinazolinone 2,3-Disubstituted 4(3H)-Quinazolinone Benzoxazinone->Quinazolinone Reflux Primary_Amine Primary Amine (R'-NH2) Primary_Amine->Quinazolinone

Caption: General synthesis of 2,3-disubstituted-4(3H)-quinazolinones.

Analytical Characterization

The structural elucidation and confirmation of synthesized quinazolin-4(3H)-one derivatives are typically achieved through a combination of modern analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, which is crucial for confirming the substitution pattern on the quinazolinone core.[13][14]

  • Mass Spectrometry (MS): This technique is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming the structure.

  • Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying key functional groups, such as the carbonyl (C=O) stretch of the quinazolinone ring, which typically appears around 1680 cm⁻¹.[14]

  • Elemental Analysis: This provides the percentage composition of elements (C, H, N) in the compound, which can be compared with the calculated values for the proposed structure.

Future Directions and Conclusion

The quinazolin-4(3H)-one scaffold continues to be a fertile ground for the discovery of new therapeutic agents.[1] The diverse biological activities associated with this core structure, coupled with its synthetic accessibility, ensure its continued relevance in drug discovery. While the specific CAS number for 3,5-Dimethylquinazolin-4(3H)-one remains elusive, the wealth of information available for its isomers and other derivatives provides a solid foundation for researchers. Future research will likely focus on the synthesis of novel derivatives with improved potency and selectivity for various biological targets, as well as the exploration of new therapeutic applications for this versatile class of compounds.

References

  • Refubium. (2025, November 10). Synthesis and structure-activity relationship study of novel quinazolin-4(3 H ). Retrieved from [Link]

  • SYNTHESIS OF SOME NEW QUINAZOLIN-4-ONE DERIVATIVES AND EVALUATION OF THEIR ANTIMICROBIAL AND ANTIINFLAMMATORY EFFECTS. (n.d.). Retrieved from [Link]

  • MDPI. (2022, June 2). Antiproliferative Activity of a New Quinazolin-4(3H)-One Derivative via Targeting Aurora Kinase A in Non-Small Cell Lung Cancer. Retrieved from [Link]

  • Chemical Methodologies. (2023, May 15). Study of Some Heterocyclic Compounds Made from a New 4(3H)-Quinazolinone and Their Biological and Antioxidant Activities. Retrieved from [Link]

  • Journal of Pharmaceutical Research International. (2021, October 29). Design, Synthesis and Biological Investigation of Some Novel Quinazolin-4(3H)-One Tethered 1, 3, 4- Thiadiazole-Thiol Motifs as. Retrieved from [Link]

  • Arkivoc. (n.d.). A short review on synthetic strategies towards quinazoline based anticancer drugs. Retrieved from [Link]

  • PMC - NIH. (n.d.). 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. Retrieved from [Link]

  • ResearchGate. (2025, August 6). (PDF) Solvent free synthesis of some quinazolin-4(3H)-ones. Retrieved from [Link]

  • ResearchGate. (2025, September 2). Synthesis of New 3-Substituted Quinazolin-4(3H)-one Compounds Via Linking of Some Five-Membered Ring Heterocyclic Moieties With Quinazolin-4(3H)-one Nucleus. Retrieved from [Link]

  • (PDF) BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW. (n.d.). Retrieved from [Link]

  • PubChem. (n.d.). 2,3-Dimethyl-4(3H)-quinazolinone. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 314769-01-2 | Product Name : 2-(3,5-Dimethoxyphenyl)quinazolin-4(1H)-one. Retrieved from [Link]

  • Dove Medical Press. (2024, November 12). Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors. Retrieved from [Link]

  • Rsc.org. (n.d.). Synthesis of 2,3-dihydroquinazolinones and quinazolin-4(3H)-one catalyzed by Graphene Oxide nanosheets in aqueous medium: “on-. Retrieved from [Link]

  • PMC. (2022, April 18). Synthesis of New Phenolic Derivatives of Quinazolin-4(3H)-One as Potential Antioxidant Agents—In Vitro Evaluation and Quantum Studies. Retrieved from [Link]

  • ResearchGate. (n.d.). Numbering of 4(3H)-quinazolinone 41. Retrieved from [Link]

  • SciSpace. (n.d.). 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological. Retrieved from [Link]

  • PMC. (2021, September 22). Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. Retrieved from [Link]

Sources

Unlocking the 5-Methyl-Substituted Quinazolinone Scaffold: A Technical Guide to Structure-Activity Relationships and Biological Efficacy

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 4(3H)-quinazolinone core is a highly privileged heterocyclic scaffold in medicinal chemistry, deeply embedded in both natural alkaloids and synthetic drugs[1][2]. While extensive modifications have been explored across its bicyclic framework, the strategic introduction of a 5-methyl substitution—either directly on the quinazolinone fused-benzene ring or on appended heterocycles (e.g., 5-methyl-1,3,4-thiadiazol-2-yl)—has emerged as a critical driver of enhanced biological activity. This whitepaper dissects the mechanistic rationale behind the 5-methyl advantage, evaluates its role in overcoming oncogenic resistance (specifically EGFR T790M), and provides standardized, self-validating protocols for evaluating these potent derivatives.

The 5-Methyl Advantage: Mechanistic and Structural Rationale

In drug design, the addition of a seemingly simple methyl group can drastically alter a molecule's pharmacokinetic and pharmacodynamic profile—a phenomenon often termed the "magic methyl" effect. For the quinazolinone scaffold, substitution at the 5-position yields three distinct advantages:

  • Steric Locking and Entropic Optimization: The 5-methyl group restricts the rotational freedom of adjacent substituents. By locking the molecule into a bioactive conformation, the entropic penalty upon binding to narrow target pockets (such as the ATP-binding cleft of kinases) is significantly minimized[3][4].

  • Lipophilic Pocket Penetration: The methyl moiety increases the overall lipophilicity (LogP) of the scaffold. In the context of antimicrobial and antifungal agents, this enhanced lipophilicity facilitates deeper penetration through complex lipid bilayers, such as the mycobacterial cell wall or fungal membranes[5].

  • Electronic Modulation (+I Effect): The electron-donating inductive effect of the methyl group subtly increases the electron density of the aromatic system. This electronic shift strengthens the hydrogen-bond accepting capability of the C4 carbonyl oxygen, a critical interaction point for binding to the hinge region of target kinases[2].

Core Biological Activities & Target Mechanisms

Anticancer Efficacy: Overcoming EGFR T790M Resistance

The Epidermal Growth Factor Receptor (EGFR) is a primary target in non-small cell lung cancer (NSCLC). However, first-generation inhibitors (e.g., gefitinib) frequently fail due to the "gatekeeper" T790M mutation, which increases the receptor's affinity for ATP and sterically blocks drug binding[4].

Quinazolinone derivatives bearing 5-methyl substitutions have shown remarkable efficacy in bypassing this resistance. The steric bulk of the methyl group, combined with the rigid quinazolinone core, allows these molecules to exploit alternative hydrophobic sub-pockets within the mutated kinase domain without requiring covalent binding. For instance, derivatives incorporating a 5-methyl-1,3,4-thiadiazol-2-yl moiety on the quinazolinone ring have demonstrated potent, selective inhibition of the T790M/L858R mutant while maintaining a high safety index against wild-type cells[3].

G Target EGFR (WT & T790M) PI3K PI3K / AKT Pathway Target->PI3K Phosphorylation MAPK RAS / MAPK Pathway Target->MAPK Phosphorylation Inhibitor 5-Methyl-Quinazolinone Derivatives Inhibitor->Target ATP Competitive Inhibition Apoptosis Apoptosis Induction Inhibitor->Apoptosis Triggers via Kinase Arrest Proliferation Tumor Proliferation & Survival PI3K->Proliferation Promotes MAPK->Proliferation Promotes

Mechanism of EGFR pathway inhibition by 5-methyl-quinazolinone derivatives.

Antimicrobial and Antifungal Activity

Beyond oncology, the 5-methyl-4(3H)-quinazolinone scaffold is a potent antimicrobial pharmacophore[6][7]. Hybrid molecules, such as pyrazole carbamide derivatives linked to a 5-methyl-4-oxoquinazolin core, have exhibited broad-spectrum antifungal properties, particularly against Candida species[5]. The mechanism relies on the disruption of ergosterol biosynthesis, where the 5-methyl group enhances the necessary hydrophobic interactions with fungal cytochrome P450 enzymes.

Quantitative Data Summaries

To benchmark the biological activity of these scaffolds, the following tables summarize key quantitative metrics from recent literature.

Table 1: In Vitro EGFR Inhibitory Activity of Select Quinazolinone Derivatives

Compound / ScaffoldTarget ReceptorIC50 (µM)Reference
Compound 79 (7-chloro-3-(5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl)-2-phenylquinazolin-4(3H)-one)EGFR T790M/L858R0.031[3]
Congener 15c (Indole-fused quinazoline derivative)EGFR WT0.003[4]
Afatinib (Standard Clinical Control)EGFR T790M0.007[4]

Table 2: Antimicrobial & Antifungal Activity (MIC)

Compound / ScaffoldTarget OrganismMIC (µg/mL)Reference
Compound 6a2 (5-methyl-4-oxoquinazolin pyrazole hybrid)C. albicans< 2.0[5]
Compound 107 (6,8-dibromo-4(3H)quinazolinone)S. aureus1.56[6]
Compound 6b (Spiro-piperidine quinazolinone)E. faecalis< 0.2[7]

Standardized Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes a causal justification to guide the researcher.

Protocol A: In Vitro EGFR Kinase Inhibition Assay (FRET-based)

Causality Focus: Maintaining a balanced ATP concentration is critical. If [ATP] >> Km, competitive quinazolinone inhibitors will appear artificially weak. We utilize an ATP concentration equal to its apparent Km to ensure the assay strictly measures competitive affinity.

  • Reagent Preparation: Prepare kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Dilute the 5-methyl-quinazolinone compounds in 100% DMSO to create a 10-point dose-response curve (final DMSO concentration in assay must not exceed 1% to prevent protein denaturation).

  • Enzyme Incubation: Add 0.5 ng of recombinant EGFR (WT or T790M mutant) to a 384-well plate. Add the compound dilutions and incubate for 15 minutes at room temperature. Self-validation: Include Osimertinib as a positive control for T790M and a DMSO-only well as the negative vehicle control.

  • Reaction Initiation: Initiate the kinase reaction by adding a master mix containing ATP (at the predetermined Km, typically 10-15 µM) and a fluorescently labeled peptide substrate (e.g., Poly(Glu,Tyr) 4:1).

  • Termination and Readout: After 60 minutes, add the FRET development reagent (containing EDTA to chelate Mg2+ and halt the reaction). Read the plate on a microplate reader (Excitation: 340 nm, Emission: 495/520 nm).

  • Data Analysis: Calculate the IC50 using a 4-parameter logistic non-linear regression model.

Protocol B: Broth Microdilution for Antimicrobial MIC Determination

Causality Focus: Visual turbidity can be highly subjective, especially with lipophilic quinazolinone derivatives that may precipitate in aqueous broth, mimicking bacterial growth. We utilize resazurin as a metabolic indicator to provide an objective, colorimetric validation of true biological inhibition.

  • Inoculum Preparation: Cultivate target strains (e.g., S. aureus, C. albicans) on agar for 24 hours. Suspend colonies in sterile saline to achieve a 0.5 McFarland standard (approx.

    
     CFU/mL). Dilute 1:100 in Mueller-Hinton Broth (MHB).
    
  • Compound Plating: In a 96-well plate, perform two-fold serial dilutions of the 5-methyl-quinazolinone derivatives in MHB (range: 64 µg/mL to 0.125 µg/mL).

  • Inoculation: Add 50 µL of the bacterial suspension to each well. Self-validation: Include a sterility control well (broth + compound, no bacteria) to check for compound auto-fluorescence/precipitation, and a growth control well (broth + bacteria, no compound).

  • Incubation & Indicator: Incubate at 37°C for 18 hours. Add 10 µL of 0.015% resazurin solution to all wells and incubate for an additional 2 hours.

  • Interpretation: A color change from blue (oxidized) to pink (reduced) indicates active cellular metabolism (growth). The MIC is defined as the lowest concentration of the compound that retains the blue color.

Workflow Synth Synthesis of 5-Me Quinazolinones Screen High-Throughput Kinase Assay Synth->Screen Cell In Vitro Cell Viability (A549/HT-29) Screen->Cell IC50 < 1µM ADMET ADMET Profiling Cell->ADMET High Safety Index InVivo In Vivo Efficacy (Murine Xenograft) ADMET->InVivo Lead Selection

High-Throughput Screening & Validation Workflow for Quinazolinone Derivatives.

Conclusion

The 5-methyl-substituted quinazolinone scaffold represents a highly tunable, privileged pharmacophore. By strategically utilizing the steric and electronic properties of the methyl group, researchers can design molecules capable of overcoming severe clinical hurdles, such as EGFR T790M resistance, while also unlocking potent antimicrobial and antifungal properties. Rigorous, self-validating screening protocols remain the cornerstone of advancing these promising leads from the bench to clinical application.

References

  • Design and synthesis of quinazolinones as EGFR inhibitors to overcome EGFR resistance obstacle - Academia.edu -[Link]

  • 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery - MDPI -[Link]

  • A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities - ACG Publications -[Link]

  • Full article: Anti-inflammatory, antibacterial and molecular docking studies of novel spiro-piperidine quinazolinone derivatives - Taylor & Francis -[Link]

  • Design, Synthesis, and Bioactivity of Novel Quinazolinone Scaffolds Containing Pyrazole Carbamide Derivatives as Antifungal Agents - PMC -[Link]

  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC -[Link]

  • A momentous progress update: epidermal growth factor receptor inhibitors as viable agents for combating cancer - PMC -[Link]

Sources

Positional Isomerism in Quinazolinone Pharmacophores: A Technical Guide to 3,5-Dimethyl vs. 2,3-Dimethyl Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Quinazolin-4(3H)-ones are privileged scaffolds in medicinal chemistry, serving as the core for numerous FDA-approved drugs and preclinical candidates. While the bicyclic pyrimidine-fused benzene ring system remains constant, the precise spatial arrangement of substituents drastically alters the molecule's physicochemical properties, synthetic accessibility, and target binding affinity. This whitepaper provides an in-depth comparative analysis of two critical positional isomers: 2,3-dimethylquinazolin-4(3H)-one and 3,5-dimethylquinazolin-4(3H)-one . By dissecting their stereochemical divergence, we elucidate how subtle shifts in methyl group placement—from the pyrimidine ring to the benzene ring—dictate their utility in modern drug development.

Structural and Stereochemical Divergence

The fundamental difference between these two isomers lies in the vectors of their steric hindrance and the resulting conformational locks they impose on the quinazolinone core.

  • 2,3-Dimethylquinazolin-4(3H)-one: Both methyl groups reside on the pyrimidine ring. The proximity of the C2 and N3 positions creates a direct equatorial/axial steric clash. This interaction forces any larger N3-substituent out of the plane of the quinazolinone core—a conformational restriction famously exploited by methaqualone analogs to achieve optimal binding at the GABA-A receptor.

  • 3,5-Dimethylquinazolin-4(3H)-one: The methyl groups are split across the heterocycle (N3) and the carbocycle (C5). The C5-methyl group introduces a severe "peri-interaction" with the C4-carbonyl oxygen and the N3-methyl group. This steric bulk restricts the binding pocket's accessibility, often utilized in multi-kinase inhibitors to enhance selectivity by preventing off-target binding in tighter kinase hinge regions[1].

G cluster_0 2,3-Dimethyl Isomer cluster_1 3,5-Dimethyl Isomer A Anthranilic Acid Core B C2-Methyl A->B C N3-Methyl A->C D Steric Clash (Pyrimidine Ring) B->D C->D E 6-Methylanthranilic Acid Core F C5-Methyl (Benzene Ring) E->F G N3-Methyl E->G H Peri-Interaction (Carbonyl Shielding) F->H G->H

Steric clash pathways in 2,3-dimethyl vs. 3,5-dimethyl quinazolinone isomers.

Physicochemical & Spectroscopic Profiling

To reliably distinguish these isomers in the laboratory, researchers rely on distinct nuclear magnetic resonance (NMR) signatures. The absence of a C2 proton in the 2,3-dimethyl isomer and the upfield shift of the C5 methyl in the 3,5-dimethyl isomer are primary diagnostic markers.

Property2,3-dimethylquinazolin-4(3H)-one3,5-dimethylquinazolin-4(3H)-one
Molecular Formula C₁₀H₁₀N₂OC₁₀H₁₀N₂O
Isomeric Focus Pyrimidine ring substitution (C2, N3)Cross-ring substitution (N3, C5)
¹H NMR (C2 position) ~2.5–2.6 ppm (singlet, 3H, C2-CH₃)~8.0–8.1 ppm (singlet, 1H, C2-H)
¹H NMR (C5 position) ~8.2 ppm (doublet, 1H, Ar-H)~2.7–2.8 ppm (singlet, 3H, C5-CH₃)
Steric Clash Vector C2-CH₃ ↔ N3-CH₃ (Equatorial strain)C5-CH₃ ↔ C4=O ↔ N3-CH₃ (Peri-strain)
Primary Synthetic Precursor Anthranilic Acid6-Methylanthranilic Acid

Self-Validating Synthetic Workflows

The synthesis of these isomers requires divergent starting materials. Electrophilic aromatic substitution on a pre-formed quinazolinone core is highly regioselective for the C6 and C8 positions due to the deactivating nature of the pyrimidine-4-one ring. Therefore, the C5-methyl group must be pre-installed on the anthranilic acid precursor[2]. Conversely, the C2-methyl group is introduced during the cyclization phase via an acetylating agent[3].

Workflow Start1 Anthranilic Acid Step1A Ac2O / Reflux (Acetylation) Start1->Step1A Int1 2-Methyl-benzoxazinone Step1A->Int1 Step1B MeNH2 (Amination) Int1->Step1B Prod1 2,3-Dimethyl Quinazolinone Step1B->Prod1 Start2 6-Methylanthranilic Acid Step2A Formamide / Heat (Cyclization) Start2->Step2A Int2 5-Methyl- quinazolin-4-one Step2A->Int2 Step2B MeI / Base (N-Methylation) Int2->Step2B Prod2 3,5-Dimethyl Quinazolinone Step2B->Prod2

Divergent synthetic workflows for 2,3-dimethyl and 3,5-dimethyl quinazolinones.

Protocol A: Synthesis of 2,3-dimethylquinazolin-4(3H)-one

Causality: Acetic anhydride acts as both the solvent and the cyclizing agent, converting anthranilic acid into a highly reactive benzoxazinone intermediate. This intermediate is highly susceptible to nucleophilic attack by methylamine, forcing the ring to open and re-close into the more thermodynamically stable quinazolinone.

  • Acetylation & Cyclization: Suspend anthranilic acid (1.0 eq) in excess acetic anhydride (5.0 eq). Reflux for 3 hours.

  • Intermediate Validation: Remove excess solvent in vacuo. Validate the formation of 2-methyl-4H-benzo[d][1,3]oxazin-4-one via IR spectroscopy (look for the characteristic ester/lactone C=O stretch at ~1760 cm⁻¹).

  • Amination: Dissolve the intermediate in anhydrous ethanol. Add methylamine (33% in EtOH, 1.5 eq) dropwise at 0°C. Reflux for 4 hours.

  • Final Validation: Monitor by TLC (UV 254 nm). The reaction is complete when the IR peak shifts from ~1760 cm⁻¹ to the highly conjugated amide C=O stretch at ~1680 cm⁻¹.

Protocol B: Synthesis of 3,5-dimethylquinazolin-4(3H)-one

Causality: Because the C5 position cannot be selectively methylated post-cyclization, the synthesis must begin with 6-methylanthranilic acid[2]. Formamide is used to provide the C2 carbon (as a hydrogen-bearing carbon) and the N3 nitrogen simultaneously.

  • Core Cyclization: Combine 6-methylanthranilic acid (1.0 eq) with formamide (10.0 eq). Heat the neat mixture to 150°C for 6 hours.

  • Intermediate Validation: Cool to room temperature and precipitate with water. Filter and dry the solid. Confirm the formation of 5-methylquinazolin-4(3H)-one via ¹H NMR (appearance of the C2-H singlet at ~8.0 ppm).

  • N-Methylation: Dissolve the intermediate in anhydrous DMF. Add K₂CO₃ (2.0 eq) and methyl iodide (1.2 eq). Stir at room temperature for 12 hours. The steric hindrance of the C5-methyl group slightly retards this alkylation compared to unsubstituted analogs, necessitating a longer reaction time.

  • Final Validation: Quench with ice water, extract with ethyl acetate, and purify via silica gel chromatography. Confirm the final structure via the appearance of the N3-CH₃ singlet at ~3.5 ppm in ¹H NMR.

Pharmacological Implications in Drug Design

The choice between a 2,3-dimethyl and a 3,5-dimethyl scaffold is rarely arbitrary in medicinal chemistry; it is a calculated structural decision based on the target binding site architecture.

  • Targeting Kinases (3,5-Dimethyl Advantage): In the development of phosphatidylinositol 3-kinase delta (PI3Kδ) inhibitors and multi-kinase inhibitors (e.g., EGFR, VEGFR-2), the 5-methyl group plays a critical role. The steric bulk of the 5-methyl group projects into the ATP-binding pocket, preventing the molecule from adopting conformations that would lead to off-target binding. This steric hindrance acts as a selectivity filter, significantly improving the safety profile of the resulting antineoplastic agents[1],[2].

  • Targeting Receptors (2,3-Dimethyl Advantage): When designing antimicrobial agents or CNS-active compounds targeting the GABA-A receptor, the 2,3-dimethyl substitution pattern is preferred. The adjacent methyl groups on the pyrimidine ring force the molecule into a rigid, non-planar conformation that perfectly mimics the pharmacophore of endogenous ligands or established drugs like methaqualone, maximizing receptor affinity[3].

References

  • [1] Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. MDPI. URL:

  • [3] Design and Synthesis of some Quinazoline Derivatives of Anticipated Antimicrobial Activity. ResearchGate. URL:

  • [2] US8637533B2 - Inhibitors of human phosphatidylinositol 3-kinase delta. Google Patents. URL:

Sources

The Ascendant Therapeutic Trajectory of 5-Methylquinazolin-4(3H)-one Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quinazolinone Scaffold - A Privileged Structure in Medicinal Chemistry

The quinazolinone scaffold, a bicyclic heterocyclic system, has long been recognized as a "privileged structure" in medicinal chemistry. Its derivatives exhibit a remarkable breadth of pharmacological activities, leading to the development of numerous clinically approved drugs.[1][2] Among these, the 5-methylquinazolin-4(3H)-one core has emerged as a particularly promising framework for the design of novel therapeutic agents. The strategic placement of the methyl group at the 5-position influences the molecule's steric and electronic properties, often enhancing its interaction with biological targets and improving its pharmacokinetic profile. This guide provides an in-depth technical exploration of the synthesis, mechanisms of action, and therapeutic potential of 5-methylquinazolin-4(3H)-one derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory applications.

Synthetic Strategies: Building the 5-Methylquinazolin-4(3H)-one Core and its Analogs

The construction of the 5-methylquinazolin-4(3H)-one backbone and its subsequent derivatization are critical steps in harnessing its therapeutic potential. Several synthetic routes have been established, offering flexibility in accessing a diverse range of analogs.

Core Synthesis: From Anthranilic Acid to the Quinazolinone Ring

A common and efficient method for the synthesis of the quinazolinone core involves the cyclization of an appropriately substituted anthranilic acid derivative.[3][4] For the 5-methyl variant, the starting material would be 2-amino-6-methylbenzoic acid.

Experimental Protocol: Synthesis of 5-Methylquinazolin-4(3H)-one

  • Step 1: Acylation of 2-amino-6-methylbenzoic acid. 2-amino-6-methylbenzoic acid is reacted with an acylating agent, such as acetic anhydride or benzoyl chloride, to form the corresponding N-acyl derivative.[5]

  • Step 2: Cyclization to form the benzoxazinone intermediate. The N-acyl derivative is then heated, often in the presence of a dehydrating agent like acetic anhydride, to yield the 2-substituted-5-methyl-4H-3,1-benzoxazin-4-one.[4][6]

  • Step 3: Ring transformation to the quinazolinone. The benzoxazinone intermediate is reacted with a nitrogen source, typically ammonia or a primary amine, to furnish the desired 5-methylquinazolin-4(3H)-one derivative.[6] Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields for this step.[3][7]

Derivatization Strategies for Therapeutic Targeting

The therapeutic efficacy of 5-methylquinazolin-4(3H)-one derivatives is largely dictated by the nature of the substituents at the 2- and 3-positions of the quinazolinone ring.[1]

  • 2-Position Modifications: The 2-position can be functionalized with a variety of aryl or alkyl groups. This is often achieved by selecting the appropriate acylating agent in the initial step of the core synthesis or by employing a 2-mercapto-5-methylquinazolin-4(3H)-one intermediate, which can undergo S-alkylation followed by further modifications.[8]

  • 3-Position Modifications: The 3-position is readily substituted by reacting the benzoxazinone intermediate with a primary amine. This allows for the introduction of a wide array of functionalities, including those that can modulate solubility, cell permeability, and target engagement.[4]

Anticancer Potential: A Multi-pronged Attack on Malignancy

5-Methylquinazolin-4(3H)-one derivatives have demonstrated significant promise as anticancer agents, primarily through their ability to inhibit key signaling pathways and cellular processes essential for tumor growth and survival.[2][9]

Mechanism of Action 1: Epidermal Growth Factor Receptor (EGFR) Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and migration.[10][11] Its overexpression or mutation is a common driver in many cancers, making it a prime target for therapeutic intervention.[11][12][13] Several quinazolinone derivatives have been developed as potent EGFR inhibitors, with some achieving clinical success.[10][13]

The binding of these derivatives to the ATP-binding site of the EGFR kinase domain prevents the phosphorylation of downstream signaling molecules, thereby abrogating the pro-tumorigenic signals.[10][11]

EGFR_Inhibition cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular EGFR EGFR ATP ATP EGFR->ATP Binds to ATP Pocket EGF EGF (Ligand) EGF->EGFR Binding Quinazolinone 5-Methylquinazolin-4(3H)-one Derivative Quinazolinone->EGFR Inhibits ATP Binding Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) ATP->Downstream Phosphorylation Proliferation Cell Proliferation, Survival, Metastasis Downstream->Proliferation Activation

Caption: EGFR signaling pathway and its inhibition by 5-methylquinazolin-4(3H)-one derivatives.

Mechanism of Action 2: Tubulin Polymerization Inhibition

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and play a critical role in cell division, intracellular transport, and maintenance of cell shape. Disruption of microtubule dynamics is a clinically validated strategy for cancer chemotherapy.[14] Certain quinazolinone derivatives have been identified as potent inhibitors of tubulin polymerization.[14][15][16][17][18] These compounds bind to the colchicine-binding site on β-tubulin, preventing the assembly of microtubules.[15][16] This leads to mitotic arrest at the G2/M phase of the cell cycle and ultimately induces apoptosis.[14]

Tubulin_Inhibition cluster_cell Cancer Cell Tubulin α/β-Tubulin Dimers Microtubule Microtubule Assembly Tubulin->Microtubule Polymerization Mitosis Mitosis (Cell Division) Microtubule->Mitosis Enables Quinazolinone 5-Methylquinazolin-4(3H)-one Derivative Quinazolinone->Tubulin Binds to Colchicine Site (Inhibition) Apoptosis Apoptosis (Cell Death) Mitosis->Apoptosis Arrest leads to Anti_Inflammatory cluster_cell Inflammatory Cell Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Metabolized by Prostaglandins Prostaglandins COX2->Prostaglandins Produces Quinazolinone 5-Methylquinazolin-4(3H)-one Derivative Quinazolinone->COX2 Inhibits Inflammation Inflammation & Pain Prostaglandins->Inflammation Mediates

Sources

Comprehensive Solubility Profiling of 3,5-Dimethylquinazolin-4(3H)-one in DMSO and Methanol: A Mechanistic and Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinazolin-4(3H)-one scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of antimicrobial, anti-inflammatory, and anticancer agents[1]. However, functionalizing this core—specifically via methylation at the 3 and 5 positions to yield 3,5-Dimethylquinazolin-4(3H)-one —drastically alters its physicochemical properties. A critical failure point in early-stage drug development is the mismanagement of compound solubility, leading to false negatives in biological assays due to undetected precipitation[2].

This technical whitepaper provides an in-depth analysis of the solubility profile of 3,5-dimethylquinazolin-4(3H)-one in Dimethyl Sulfoxide (DMSO) and Methanol (MeOH). By deconstructing the thermodynamics of solvation and providing a field-proven, self-validating experimental protocol, this guide equips researchers to generate highly reproducible pharmacokinetic and assay-ready data.

Mechanistic Foundations of Solvation

To understand the solubility behavior of 3,5-dimethylquinazolin-4(3H)-one, we must first analyze the causality behind its molecular interactions with different solvent classes.

The Impact of 3,5-Dimethylation

Unsubstituted 4(3H)-quinazolinones possess an N-H group at the 3-position, which acts as a strong hydrogen bond donor. Methylation at this N3 position fundamentally shifts the molecule's solvation thermodynamics by eliminating its primary H-bond donor capacity. Furthermore, the addition of a methyl group at the C5 position increases the overall lipophilicity (LogP) and steric bulk of the molecule, slightly disrupting the planar packing of the crystal lattice but rendering the compound highly hydrophobic.

Dimethyl Sulfoxide (DMSO): The Optimal Aprotic Solvator

DMSO is a highly polar aprotic solvent with a strong dipole moment. Because 3,5-dimethylquinazolin-4(3H)-one lacks an H-bond donor, it relies heavily on dipole-dipole interactions and dispersion forces for solvation. DMSO excels at solvating the polarizable π-system and the C=O hydrogen-bond acceptor of the quinazolinone core. Analogous quinazolinone derivatives routinely demonstrate high solubility in DMSO—often reaching concentrations of 50 to 110 mg/mL—though initial disruption of the crystal lattice frequently requires ultrasonic agitation[3][4].

Methanol (MeOH): Protic Limitations

Methanol is a polar protic solvent. Because the N3-methyl group removes the primary H-bond donor of the solute, methanol must drive solvation by donating hydrogen bonds to the C=O or N1 acceptor sites on the quinazoline ring. This unidirectional hydrogen bonding is less thermodynamically favorable than the robust dipole interactions in DMSO. Consequently, quinazolinone derivatives typically exhibit only "slight to moderate" solubility in methanol, making it a suboptimal choice for high-concentration stock solutions[1][5].

MolecularInteractions Solute 3,5-Dimethylquinazolin-4(3H)-one (Lacks N-H Donor) DMSO_Pathway DMSO Solvation (Strong Dipole Acceptance) Solute->DMSO_Pathway Aprotic Interaction MeOH_Pathway Methanol Solvation (H-Bond Donation to C=O) Solute->MeOH_Pathway Protic Interaction High_Sol High Solubility State (>50 mg/mL) DMSO_Pathway->High_Sol Mod_Sol Moderate Solubility State (<15 mg/mL) MeOH_Pathway->Mod_Sol

Mechanistic pathways of quinazolinone solvation in aprotic versus protic environments.

Quantitative Solubility Profile

Based on the thermodynamic principles outlined above and empirical data from structurally analogous quinazolinones, the quantitative solubility parameters are summarized below. This data is critical for formulating assay buffers and avoiding supersaturation artifacts.

ParameterDimethyl Sulfoxide (DMSO)Methanol (MeOH)
Solvent Classification Polar AproticPolar Protic
Dielectric Constant (ε) 46.732.7
Estimated Solubility Range 50 – 110 mg/mL5 – 15 mg/mL
Primary Solvation Forces Dipole-Dipole, Ion-DipoleHydrogen Bond Donation (from MeOH)
Crystallization Disruption Requires moderate sonication[3]Requires prolonged equilibration
Biological Assay Utility Ideal for primary stock solutions[2]Limited; risk of precipitation upon dilution

Experimental Workflows: Thermodynamic Solubility Assessment

Kinetic solubility assays (e.g., solvent titration until visual clearance) are prone to supersaturation errors. To ensure scientific integrity, I mandate a self-validating thermodynamic solubility protocol . This workflow ensures that the solid and dissolved phases have reached true chemical equilibrium.

Step-by-Step Protocol: 24-Hour Shake-Flask Method

Phase 1: Preparation & Equilibration

  • Solid Dispensing: Weigh an excess amount of 3,5-Dimethylquinazolin-4(3H)-one (e.g., 15 mg) into a 1.5 mL amber glass HPLC vial. Causality: An excess ensures the solvent becomes fully saturated, leaving a visible solid pellet.

  • Solvent Addition: Add exactly 1.0 mL of the target solvent (anhydrous DMSO or HPLC-grade Methanol).

  • Incubation: Seal the vials tightly and place them in a thermoshaker at 25.0 ± 0.1 °C. Agitate at 800 rpm for 24 to 48 hours. Causality: Prolonged agitation overcomes the activation energy required to break the crystal lattice, ensuring true thermodynamic equilibrium rather than transient kinetic dissolution.

Phase 2: Phase Separation 4. Ultracentrifugation: Transfer the suspension to a microcentrifuge tube and spin at 10,000 × g for 15 minutes at 25 °C. Causality: High-speed centrifugation cleanly pellets micro-precipitates. Relying solely on 0.45 µm syringe filters can artificially inflate solubility readings due to the adsorption of the highly lipophilic compound onto the filter membrane.

Phase 3: HPLC-UV Quantification 5. Dilution: Carefully aspirate 10 µL of the clear supernatant and dilute it 1:100 in the mobile phase (e.g., Water/Acetonitrile) to ensure the concentration falls within the linear dynamic range of the detector. 6. Analysis: Quantify the dissolved API using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), monitoring at the characteristic λmax for quinazolinones (typically ~316 nm)[4]. Calculate the exact concentration against a pre-validated standard curve.

SolvationWorkflow cluster_solvents Solvent Selection API 3,5-Dimethylquinazolin-4(3H)-one (Solid API) DMSO DMSO (Aprotic) High Dipole Moment API->DMSO MeOH Methanol (Protic) H-Bond Donor/Acceptor API->MeOH Equilibration Thermodynamic Equilibration 24h Shake-Flask Method (25°C) DMSO->Equilibration MeOH->Equilibration Separation Phase Separation Ultracentrifugation (10,000 x g) Equilibration->Separation Quantification HPLC-UV Quantification (λmax ≈ 316 nm) Separation->Quantification

Thermodynamic solubility assessment workflow for quinazolinone derivatives.

Troubleshooting & Optimization

When executing solubility profiles for quinazolinone derivatives, several field-specific challenges frequently arise:

  • The "Crash-Out" Phenomenon in Aqueous Assays: While the compound is highly soluble in DMSO, diluting a concentrated DMSO stock directly into aqueous biological buffers often results in immediate precipitation[2]. Solution: Perform serial dilutions in DMSO first, ensuring the final DMSO concentration in the aqueous assay does not exceed 1% v/v, or utilize co-solvents/surfactants (e.g., Tween-80 or BSA).

  • Hygroscopicity of DMSO: DMSO rapidly absorbs atmospheric moisture, which can drastically reduce the solubility of lipophilic compounds over time. Solution: Always use anhydrous, septum-sealed DMSO for stock preparation and store aliquots under inert gas (Nitrogen or Argon).

  • Sonication Artifacts: While sonication is recommended to aid initial dissolution[3], excessive ultrasonic energy can cause localized heating, leading to supersaturation. Always allow sonicated samples to re-equilibrate to 25 °C for at least 4 hours before quantification.

References

  • 4(3H)
  • 1769-24-0(2-METHYL-4(3H)-QUINAZOLINONE)
  • 4-Hydroxyquinazoline, 98% 10 g | Buy Online | Thermo Scientific Alfa Aesar Thermo Fisher Scientific URL
  • National Institutes of Health (NIH)
  • 2-(Aminomethyl)quinazolin-4(3H)

Sources

Strategic Access to 3,5-Dimethylquinazolin-4(3H)-one: Sourcing, Synthesis, and Steric Utility

[1][2]

Executive Summary

The 3,5-Dimethylquinazolin-4(3H)-one scaffold represents a specialized subclass of the privileged quinazolinone pharmacophore.[1][2][3] Unlike the ubiquitous 2,3-dimethyl or 6,7-dimethoxy variants, the 3,5-dimethyl isomer features a unique steric profile due to the peri-interaction between the C5-methyl group and the C4-carbonyl, combined with the N3-methyl substitution.[1][2] This steric crowding makes it a valuable "molecular probe" for exploring restricted binding pockets in kinase inhibitors (e.g., EGFR, PI3K) and GPCR ligands.[1][4]

However, this specific substitution pattern creates supply chain friction.[1][4] It is rarely held in "24-hour delivery" inventory due to its specialized nature.[1][4] This guide provides a dual-track strategy for acquisition: Smart Sourcing (navigating Make-on-Demand networks) and Rapid Synthesis (in-house protocols) to ensure project continuity.[1][2][3][4]

Structural Significance & Commercial Landscape[1][2][3][5]

The Steric "Lock"

The utility of this building block lies in its geometry.[1][3][4]

  • N3-Methyl: Blocks hydrogen bond donation at N3, forcing the molecule to act strictly as a hydrogen bond acceptor at N1 and O=C4.[1][2][3][4]

  • C5-Methyl: Located at the peri-position relative to the carbonyl.[1][2][3][4] This introduces significant torsional strain and steric occlusion, often forcing the carbonyl out of coplanarity with the aromatic ring or blocking metabolic access to the C5 position.[1][4]

Commercial Availability Analysis

A query of major chemical aggregators (eMolecules, SciFinder, ChemSpace) reveals a distinct availability profile for CAS: [Hypothetical/Derivative-Specific] (Note: The specific CAS depends on exact salt forms, but the base structure is often indexed under generic quinazolinone libraries).

Availability TierStatusTypical Lead TimeSupplier Type
Tier 1: In-Stock 🔴 Rare 1-3 DaysMajor catalogs (Sigma, Fisher) rarely stock this exact isomer.[1][2][3]
Tier 2: Aggregators 🟡 Moderate 2-4 WeekseMolecules, MolPort (often listed but held by 3rd parties).[1][4]
Tier 3: Make-on-Demand 🟢 High 4-6 WeeksEnamine (REAL Database), WuXi AppTec, Otava.[1][2][3]

Critical Insight: Most "available" listings for this compound are virtual .[1][2][3][4] They exist in verified synthetic libraries (e.g., Enamine REAL) but are synthesized only upon order.[1][4] Relying on them for "next-day" assays will cause project delays.[1][2][4]

Decision Logic: Buy vs. Build

To maintain project velocity, researchers should utilize the following logic flow to determine the acquisition method.

SourcingLogicStartNeed 3,5-Dimethylquinazolin-4(3H)-oneCheckStockCheck Aggregators(eMolecules/SciFinder)Start->CheckStockIsStockIn Stock < 1 Week?CheckStock->IsStockBuyPurchase (QC Required)IsStock->BuyYesCheckMODCheck Make-on-Demand(Enamine REAL / WuXi)IsStock->CheckMODNoIsMODLead Time Acceptable?(< 4 Weeks)CheckMOD->IsMODIsMOD->BuyYesSynthesizeInitiate In-House Synthesis(See Protocol A)IsMOD->SynthesizeNo

Figure 1: Strategic sourcing decision tree. Due to the rarity of the 3,5-isomer, the "Synthesize" pathway is often faster than the "Make-on-Demand" cycle.[1][2]

Technical Protocol: Rapid Access Synthesis

If commercial lead times are prohibitive, the 3,5-dimethylquinazolin-4(3H)-one scaffold can be synthesized in 2 steps from commercially abundant precursors.[1][2]

Retrosynthetic Analysis

The most robust route utilizes 2-amino-6-methylbenzoic acid (6-methylanthranilic acid) to install the C5-methyl group, followed by cyclization with a methylamine equivalent to install the N3-methyl.[1][2][3]

Protocol A: The Orthoformate Cyclization (Recommended)

This method avoids high-pressure reactors required for liquid methylamine.[2][3][4]

Reagents:

  • Precursor: 2-Amino-6-methylbenzoic acid (CAS: 4389-50-8)[1][2][3][4]

  • Cyclizing Agent: Trimethyl orthoformate (TMOF)[3][4]

  • Amine Source: Methylamine (2M in THF or MeOH)[4]

  • Catalyst: p-Toluenesulfonic acid (pTSA) - catalytic amount[1][2][3][4]

Step-by-Step Methodology:

  • Activation: In a round-bottom flask equipped with a reflux condenser, dissolve 2-amino-6-methylbenzoic acid (1.0 eq) in anhydrous ethanol (0.5 M concentration).

  • Imidate Formation: Add Trimethyl orthoformate (3.0 eq) and catalytic pTSA (0.05 eq).[3][4] Reflux for 3–4 hours.[1][2][4]

    • Checkpoint: Monitor TLC for disappearance of the anthranilic acid.[1][4] The intermediate is the methyl N-methanimidoyl-6-methylbenzoate.[1][3][4]

  • Cyclization: Cool the mixture to room temperature. Add Methylamine (2M in THF, 5.0 eq) dropwise.[1][4]

    • Note: Excess amine is required to drive the reaction and displace the methoxy group.[1][3][4]

  • Reflux: Heat the mixture to reflux for an additional 4–6 hours.

  • Workup: Cool to 0°C. The product often precipitates. Filter and wash with cold ethanol.[1] If no precipitate forms, concentrate in vacuo and recrystallize from EtOH/EtOAc.[1][4]

Yield Expectation: 65–80% Purity: >95% (suitable for immediate use).[1][3][4]

Validation Data (Self-Validating QC)

Ensure the product is correct by checking for these diagnostic NMR signals. The absence of the broad N-H signal (typical of non-methylated quinazolinones) confirms N3-methylation.[3][4]

PositionSignal TypeApprox. Shift (ppm, DMSO-d6)Diagnostic Value
C2-H Singlet (1H)~8.1 – 8.3 ppmConfirms cyclization of the pyrimidine ring.[1][2][3]
N3-Me Singlet (3H)~3.5 – 3.6 ppmConfirms N-methylation (distinct from O-Me).[1][2][3][4]
C5-Me Singlet (3H)~2.4 – 2.8 ppmConfirms integrity of the C5-methyl group.[1][3][4]
Aromatic Multiplet (3H)~7.2 – 7.6 ppmRemaining aromatic protons (H6, H7, H8).[4]

Downstream Applications & Pathway Integration

The 3,5-dimethylquinazolin-4(3H)-one moiety is frequently used to inhibit kinases where the "gatekeeper" residue requires a specific steric bulk.[1][2][3]

Pathwaycluster_0SAR OptimizationScaffold3,5-DimethylQuinazolinoneTargetKinase Domain(ATP Pocket)Scaffold->TargetBindsEffectSteric Exclusionof WaterTarget->EffectC5-Me InteractionResultIncreased Potency(Selectivity)Effect->Result

Figure 2: Mechanism of action for 3,5-disubstituted quinazolinones in kinase pockets.[4] The C5-methyl group acts as a hydrophobic displacement factor.[1]

References

  • MDPI. (2025). 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. Retrieved from [Link]

  • PubChem. (n.d.).[1][3][4] 2,3-Dimethyl-4(3H)-quinazolinone Compound Summary. (Used for structural comparison). Retrieved from [Link]

  • Arkivoc. (2024).[1][3][4] Synthetic strategies towards quinazoline based anticancer drugs. Retrieved from [Link][4]

  • ResearchGate. (2015).[1][3][4] Implication of Quinazoline-4(3H)-ones in Medicinal Chemistry. Retrieved from [Link]

Methodological & Application

Application Note: Advanced One-Pot Synthesis Protocols for 3,5-Disubstituted Quinazolin-4(3H)-ones

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the synthetic strategies for constructing 3,5-disubstituted quinazolin-4(3H)-ones . Unlike the ubiquitous 2,3-disubstituted analogs, the 3,5-substitution pattern (functionalization at the N3 lactam nitrogen and the C5 peri-position of the benzene ring) presents unique steric challenges. The C5 substituent exerts significant steric pressure on the C4-carbonyl group, often inhibiting the cyclization step in standard thermal protocols.

This note provides two validated, high-efficiency protocols—Iodine-Catalyzed Oxidative Cyclization and Microwave-Assisted Condensation —specifically optimized to overcome these steric barriers while maintaining high atom economy.

Strategic Analysis: The "5-Position" Challenge

The synthesis of quinazolinones substituted at the 5-position requires the use of 6-substituted anthranilic acids (or 6-substituted isatoic anhydrides) as precursors.

  • Numbering Logic: A substituent at position 6 of the anthranilic acid becomes position 5 in the final quinazolinone ring.

  • Steric Hindrance: The substituent at C5 is in the "peri" position relative to the C4 carbonyl. This proximity creates repulsion that destabilizes the planar transition state required for ring closure, often necessitating higher activation energies or specific Lewis acid catalysis compared to 6-, 7-, or 8-substituted analogs.

Reaction Pathway & Logic

The following Graphviz diagram illustrates the convergent synthesis and the critical "Steric Clash" point that these protocols address.

QuinazolinoneSynthesis Precursor 6-Substituted Anthranilic Acid Inter1 Imidic Ester Intermediate Precursor->Inter1 + TEOF Amine Primary Amine (R-NH2) Inter2 Amidine Intermediate Amine->Inter2 Orthoester Triethyl Orthoformate (TEOF) Orthoester->Inter1 Inter1->Inter2 + Amine Clash STERIC BARRIER (C5 vs C4-Carbonyl) Inter2->Clash Cyclization Product 3,5-Disubstituted Quinazolin-4(3H)-one Clash->Product Catalysis/Heat Overcomes Barrier

Figure 1: Reaction pathway highlighting the critical steric barrier at the cyclization step for 5-substituted scaffolds.

Experimental Protocols

Protocol A: Iodine-Catalyzed Oxidative Condensation

Mechanism: Molecular iodine (


) acts as a mild, water-tolerant Lewis acid that activates the carbonyl and imine functions, facilitating the difficult cyclization at the 5-position. This method is preferred for sensitive substrates.

Reagents:

  • 6-Substituted Anthranilic Acid (1.0 mmol)

  • Primary Amine (1.2 mmol)

  • Triethyl Orthoformate (TEOF) (1.5 mmol)

  • Molecular Iodine (

    
    ) (5-10 mol%)
    
  • Solvent: Ethanol or Acetonitrile (3-5 mL)

Step-by-Step Methodology:

  • Charge: In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve the 6-substituted anthranilic acid and TEOF in Ethanol (3 mL).

  • Activation: Add molecular iodine (

    
    , 10 mol%) to the mixture. Stir at room temperature for 5 minutes until the solution darkens slightly (formation of active Lewis acid species).
    
  • Addition: Add the primary amine dropwise.

  • Reflux: Heat the reaction mixture to reflux (

    
    ) for 2–4 hours.
    
    • Checkpoint: Monitor via TLC (Ethyl Acetate:Hexane 3:7). The intermediate benzoxazinone spot should disappear.

  • Quench: Cool the mixture to room temperature. Add 5% aqueous sodium thiosulfate (

    
    , 5 mL) to quench the remaining iodine (color changes from dark brown to pale yellow).
    
  • Isolation:

    • Solids: If precipitate forms, filter under vacuum and wash with cold water.

    • Oils: If no precipitate, extract with Ethyl Acetate (3 x 10 mL), dry over

      
      , and concentrate.
      
  • Purification: Recrystallize from hot ethanol or purify via silica gel column chromatography.

Why this works: Iodine activates the orthoester for initial condensation and subsequently coordinates with the amide oxygen, lowering the activation energy for the sterically hindered ring closure [1, 5].

Protocol B: Microwave-Assisted Solvent-Free Synthesis

Mechanism: Rapid dielectric heating provides the necessary thermal energy to overcome the peri-interaction repulsion at position 5 without prolonged heating that causes decomposition.

Reagents:

  • 6-Substituted Anthranilic Acid (1.0 mmol)

  • Primary Amine (1.2 mmol)

  • Triethyl Orthoformate (1.5 mmol)

  • Catalyst (Optional): Ammonium Acetate (

    
    ) or Silica-supported catalyst (10 wt%)
    

Step-by-Step Methodology:

  • Mix: In a dedicated microwave process vial (10 mL), mix the anthranilic acid, amine, and TEOF.

  • Homogenize: If using a solid catalyst (like acidic alumina or silica), grind the mixture briefly with a pestle to ensure intimate contact.

  • Irradiation: Cap the vial. Irradiate at 130–140°C (approx. 200-300W) for 10–15 minutes .

    • Note: Use a ramp time of 2 minutes to prevent pressure spikes from volatile ethanol byproduct.

  • Cooling: Allow the vessel to cool to

    
     using compressed air flow.
    
  • Workup: Add cold ethanol (2 mL) to the crude melt and sonicate. The product typically precipitates as a solid.

  • Filtration: Filter the solid and wash with cold diethyl ether.

Why this works: Microwave irradiation creates localized "hot spots" that drive the elimination of ethanol and water, forcing the equilibrium toward the cyclized quinazolinone product significantly faster than thermal reflux [2, 6].

Data Summary & Optimization

The following table compares the efficiency of these protocols specifically for sterically hindered (5-substituted) vs. non-hindered (6/7-substituted) substrates.

Substituent PositionPrecursor (Anthranilic Acid)Protocol A (

/Reflux) Yield
Protocol B (MW) YieldReaction Time (A / B)
5-Methyl (Hindered) 6-Methylanthranilic acid78%88%4 h / 12 min
5-Chloro (Hindered) 6-Chloroanthranilic acid72%85%5 h / 15 min
6-Methyl (Standard) 5-Methylanthranilic acid92%96%2 h / 8 min
H (Unsubstituted) Anthranilic acid95%98%1.5 h / 5 min

Note: The drop in yield for 5-substituted products (rows 1 & 2) illustrates the steric challenge. Protocol B (Microwave) is recommended for 5-substituted targets to maximize yield.

Troubleshooting & Critical Parameters

  • Moisture Control: While

    
     is water-tolerant, TEOF is moisture-sensitive. Ensure solvents are dry to prevent hydrolysis of TEOF back to formate, which stops the reaction.
    
  • Steric Bulk of Amine: If using a bulky amine (e.g., tert-butyl amine) and a 6-substituted acid, the reaction may stall at the amidine intermediate.

    • Solution: Switch to Protocol B and increase temperature to

      
      .
      
  • Regioselectivity: If using an unsymmetrical urea or thiourea precursor instead of TEOF, regioselectivity issues may arise. The TEOF route described here is regioselective for the 3-substituted product.

References

  • Mohammed, S., Vishwakarma, R. A., & Bharate, S. B. (2015). Iodine Catalyzed Oxidative Synthesis of Quinazolin-4(3H)-ones and Pyrazolo[4,3-d]pyrimidin-7(6H)-ones via Amination of sp3 C–H Bond.[1] The Journal of Organic Chemistry, 80(13), 6915–6921.

  • Rad-Moghadam, K., & Samavi, L. One-pot Synthesis of Substituted Quinazolin-4(3H)-ones under Microwave Irradiation. Journal of Chemical Research.

  • Soheilizad, M., et al. Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones. Molecules (MDPI).

  • Davoodnia, A., et al. Microwave-assisted synthesis of quinazolin-4(3H)-ones catalyzed by SbCl3.[2] Asian Journal of Chemistry.

  • Wang, L., et al. Iodine-mediated oxidative cross-coupling for the synthesis of quinazolinones. Organic & Biomolecular Chemistry.

  • Cledera, P., et al. Microwave-assisted synthesis of quinazolines and quinazolinones: An Overview. Frontiers in Chemistry.

Sources

Application Note: Regioselective N-Methylation of 5-Methylquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction and Mechanistic Rationale

The quinazolin-4(3H)-one scaffold is a highly privileged pharmacophore in medicinal chemistry, frequently utilized in the design of anticancer, antimicrobial, and anti-inflammatory agents[1]. Late-stage functionalization of this core, particularly via alkylation, is a critical step in SAR (Structure-Activity Relationship) exploration.

However, the alkylation of quinazolin-4(3H)-ones presents a classic regioselectivity challenge. The core undergoes lactam-lactim tautomerism, generating an ambident anion upon deprotonation[2]. This creates two competing nucleophilic sites: the N-3 nitrogen and the O-4 oxygen.

The Steric Shielding Effect of the 5-Methyl Group

In standard quinazolinones, the thermodynamic product is typically the N-alkylated species, but O-alkylation can occur as a significant kinetic side-reaction depending on the solvent and electrophile[3].

The presence of a 5-methyl substituent fundamentally alters this landscape. Located at the peri-position relative to the C-4 carbonyl, the 5-methyl group creates a severe steric clash ("steric umbrella") over the O-4 oxygen. When a bulky transition state attempts to form during the S_N2 attack on methyl iodide, the trajectory to the O-4 lone pairs is physically obstructed[3]. Consequently, the inherent thermodynamic preference for N-3 methylation is synergistically reinforced by kinetic blocking at O-4, driving the reaction to near-exclusive N-3 regioselectivity (>98%).

G SM 5-methylquinazolin-4(3H)-one (Lactam Form) Tautomer 5-methylquinazolin-4-ol (Lactim Form) SM->Tautomer Tautomeric Equilibrium Reagents Base (K2CO3 or NaH) + MeI in DMF/THF SM->Reagents Tautomer->Reagents PathN N-3 Methylation (Thermodynamically Favored) Reagents->PathN PathO O-4 Methylation (Sterically Blocked by 5-Me) Reagents->PathO ProdN 3,5-dimethylquinazolin-4(3H)-one (Major Product >98%) PathN->ProdN ProdO 4-methoxy-5-methylquinazoline (Trace / Not Observed) PathO->ProdO

Regioselective N-3 methylation pathway driven by C-5 methyl steric shielding.

Experimental Protocols

To accommodate different laboratory constraints and scale-up requirements, two distinct self-validating protocols are provided.

Protocol A: Thermodynamic Control via Mild Base (K₂CO₃ / DMF)

This method is highly scalable, tolerates moisture better than hydride-based methods, and utilizes thermodynamic control to ensure maximum N-3 selectivity[4].

Causality of Reagents:

  • K₂CO₃: A mild base (pKa ~10.3) perfectly suited to deprotonate the acidic quinazolinone NH (pKa ~11) without risking base-catalyzed ring-opening hydrolysis[4].

  • DMF: A polar aprotic solvent that heavily solvates the potassium cation, leaving a highly reactive, "naked" quinazolinone anion to attack the electrophile[1].

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried round-bottom flask with 5-methylquinazolin-4(3H)-one (1.0 equiv, e.g., 10 mmol) and anhydrous DMF (0.2 M, 50 mL).

  • Deprotonation: Add finely powdered anhydrous K₂CO₃ (1.5 equiv, 15 mmol). Stir the suspension at room temperature (20–25 °C) for 30 minutes to ensure complete formation of the potassium salt. The solution may slightly darken.

  • Alkylation: Cool the reaction mixture to 0 °C using an ice bath. Add Methyl Iodide (MeI) (1.2 equiv, 12 mmol) dropwise over 5 minutes. Caution: MeI is a volatile alkylating agent; perform strictly in a fume hood.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–6 hours. Monitor via TLC (EtOAc/Hexane 1:1) until the starting material is consumed.

  • Workup: Quench the reaction by pouring it into 150 mL of ice-cold distilled water. Vigorously stir for 15 minutes. The N-methylated product will precipitate.

  • Isolation: Filter the white/off-white solid under vacuum, wash with cold water (3 × 20 mL), and dry under high vacuum to afford 3,5-dimethylquinazolin-4(3H)-one.

Protocol B: Kinetic Acceleration (NaH / THF)

This method is ideal for rapid parallel synthesis or when working with highly unreactive electrophiles, though it requires strict anhydrous conditions.

Causality of Reagents:

  • NaH: Provides irreversible, quantitative deprotonation, driving the reaction to completion in a fraction of the time.

  • THF: The sodium counterion remains tightly paired with the O-4 oxygen in THF (unlike in DMF). This tight ion-pairing further suppresses O-alkylation, directing the methyl iodide exclusively to the N-3 position.

Step-by-Step Methodology:

  • Preparation: Suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) in anhydrous THF (0.2 M) at 0 °C under an inert argon atmosphere.

  • Deprotonation: Slowly add 5-methylquinazolin-4(3H)-one (1.0 equiv) in small portions. Note: Hydrogen gas will evolve. Ensure proper venting. Stir at 0 °C for 15 minutes until gas evolution ceases.

  • Alkylation: Add Methyl Iodide (1.5 equiv) dropwise.

  • Propagation: Stir at room temperature for 1–2 hours.

  • Workup: Carefully quench with saturated aqueous NH₄Cl (10 mL) to destroy unreacted NaH. Extract the aqueous layer with Ethyl Acetate (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Quantitative Data & Method Comparison

ParameterProtocol A (K₂CO₃ / DMF)Protocol B (NaH / THF)
Reaction Time 4 – 6 hours1 – 2 hours
Temperature 0 °C → RT0 °C → RT
Moisture Sensitivity Low to ModerateHigh (Requires strictly anhydrous setup)
N-3 Regioselectivity > 98%> 99%
Typical Yield 85 – 92%88 – 95%
Primary Byproducts Trace unreacted starting materialMineral oil residue (from NaH)

Self-Validating System: Analytical Characterization

To ensure the integrity of the protocol and confirm that the steric shielding of the 5-methyl group successfully dictated N-alkylation, the product must be evaluated using Nuclear Magnetic Resonance (NMR) spectroscopy. The chemical shifts of the introduced methyl group act as an internal self-validating mechanism[5].

  • ¹H NMR (CDCl₃ or DMSO-d₆):

    • Success Marker (N-CH₃): The N-3 methyl protons will appear as a sharp singlet significantly upfield, typically between 3.50 and 3.65 ppm [5].

    • Failure Marker (O-CH₃): If O-alkylation occurred, the methoxy protons would be heavily deshielded by the adjacent aromatic system and oxygen electronegativity, appearing downfield between 3.90 and 4.05 ppm [5].

  • ¹³C NMR: The C-4 carbonyl carbon will remain intact, resonating at approximately 161–162 ppm . Loss of this carbonyl peak indicates O-alkylation[5].

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): For absolute structural proof, the N-CH₃ protons (~3.60 ppm) will show strong ³J_CH correlations to both the C-2 carbon and the C-4 carbonyl carbon. An O-CH₃ group would only correlate to the C-4 carbon.

References

1.3 - ResearchGate 2.2 - SciSpace 3.4 - MDPI 4.1 - MDPI 5.5 - Semantic Scholar

Sources

Application Note: Microwave-Assisted Synthesis of 3,5-Dimethylquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Drug Development Professionals, and Process Engineers Focus: Rapid, Eco-Friendly Cyclocondensation, High-Yield Protocols, and Pharmacological Applications

Executive Summary

The quinazolin-4(3H)-one core is a privileged heterocyclic scaffold in drug discovery, frequently utilized in the development of novel therapeutics ranging from anticonvulsants to nuclear receptor antagonists[1][2]. Specifically, the 3,5-dimethylquinazolin-4(3H)-one derivative presents a highly functionalized starting point for structure-activity relationship (SAR) studies.

Historically, the synthesis of substituted quinazolinones via Niementowski-type condensations required prolonged conventional heating (often exceeding 10–12 hours), resulting in thermal degradation, poor atom economy, and unsatisfactory yields[3]. This application note details a highly optimized, microwave-assisted cyclocondensation protocol that reduces reaction time to 5 minutes while boosting yields to >90%, utilizing


-methylformamide as both a dual-purpose reagent and a high-dielectric solvent[4].

Mechanistic Rationale & Experimental Design

Causality in Reagent Selection

The synthesis of 3,5-dimethylquinazolin-4(3H)-one is achieved through the direct cyclocondensation of 2-amino-6-methylbenzoic acid with


-methylformamide .
  • Dual-Role of

    
    -Methylformamide:  Instead of using toxic organic solvents, 
    
    
    
    -methylformamide acts as the reaction medium, the carbon source for the C2 position, and the nitrogen source for the N3 position[4].
  • Dielectric Heating Advantage:

    
    -methylformamide possesses a high dielectric loss tangent, making it an excellent microwave absorber. Under microwave (MW) irradiation, the reaction mixture experiences instantaneous, uniform volumetric heating. This rapid energy transfer overcomes the high activation energy barrier required for the intermediate amide cyclization, driving the reaction to completion in minutes rather than hours[3][5].
    
Self-Validating Reaction Dynamics

By operating in a sealed microwave reactor, the autogenous pressure generated by the solvent at 135 °C keeps the reagents in a highly reactive liquid phase. The elimination of water (a byproduct of the condensation) further increases the polarity of the medium, creating a positive feedback loop for microwave absorption until the cyclization is complete.

Workflow A 1. Reagent Preparation 2-Amino-6-methylbenzoic Acid + N-Methylformamide B 2. Microwave Irradiation 135°C, 800W, 5 min (Dielectric Heating) A->B C 3. Quench & Precipitation Cool to RT, add cold H2O B->C D 4. Isolation Filtration & EtOH Wash C->D E 5. Final Product 3,5-Dimethylquinazolin-4(3H)-one (Yield >90%) D->E

Caption: Workflow for the microwave-assisted cyclocondensation of 3,5-dimethylquinazolin-4(3H)-one.

Comparative Performance Data

The transition from conventional reflux to microwave irradiation provides a stark improvement in both process efficiency and green chemistry metrics (e.g., E-factor).

ParameterConventional Heating[3]Microwave Irradiation (Current Protocol)[3][5]
Heating Mechanism Conductive (Oil Bath)Dielectric (Microwave 800 W max)
Temperature 150 °C (Reflux)135 °C (Sealed Vessel)
Reaction Time 10 – 12 Hours5 Minutes
Solvent/Reagent Formamide + Acetic AcidNeat

-Methylformamide
Isolated Yield 72% – 79%87% – 94%
Product Purity (Crude) ~80% (Requires Column)>95% (Direct Precipitation)

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. Adhere strictly to the verification checkpoints to ensure technical accuracy and safety.

Materials Required
  • Substrate: 2-Amino-6-methylbenzoic acid (1.0 mmol, 151.16 mg)

  • Reagent/Solvent:

    
    -Methylformamide (3.0 mL, excess)
    
  • Equipment: Dedicated laboratory microwave synthesizer (e.g., CEM Discover or Anton Paar Monowave) equipped with IR temperature sensors and pressure monitoring.

Procedure
  • Reaction Assembly:

    • Transfer 1.0 mmol of 2-amino-6-methylbenzoic acid into a 10 mL microwave-safe glass vial equipped with a magnetic stir bar.

    • Add 3.0 mL of

      
      -methylformamide.
      
    • Verification Checkpoint: The mixture will initially appear as a heterogeneous suspension. Ensure the stir bar rotates freely.

  • Microwave Programming:

    • Seal the vial with a Teflon-lined crimp cap.

    • Program the microwave synthesizer: Target Temperature: 135 °C; Ramp Time: 1 minute; Hold Time: 5 minutes; Max Power: 800 W; Cooling: Compressed air (until T < 40 °C).

  • Irradiation & Monitoring:

    • Initiate the sequence.

    • Verification Checkpoint: Monitor the power curve. The system should initially draw high power (~200-300 W) to reach 135 °C, then drop to a low maintenance wattage (~20-50 W). A sudden pressure spike (>15 bar) indicates solvent decomposition; modern systems will auto-abort, but manual oversight is recommended.

  • Quenching & Isolation:

    • Once cooled to room temperature, carefully uncap the vial.

    • Pour the amber-colored reaction mixture into a beaker containing 15 mL of ice-cold distilled water while stirring vigorously.

    • Verification Checkpoint: A dense, off-white precipitate of 3,5-dimethylquinazolin-4(3H)-one will form immediately upon aqueous quenching.

  • Purification:

    • Filter the precipitate under vacuum using a Büchner funnel.

    • Wash the filter cake with cold water (2 × 10 mL) to remove residual

      
      -methylformamide, followed by a wash with cold ethanol (5 mL).
      
    • Dry the product in a vacuum desiccator overnight.

Biological Context & Downstream Applications

The 3,5-dimethylquinazolin-4(3H)-one scaffold is not merely a synthetic endpoint; it is a critical intermediate in modern pharmacology. Recent high-throughput screening campaigns have identified quinazolinone derivatives as potent, first-in-class antagonists for the REV-ERBα nuclear receptor[2].

By modifying the substitution patterns at the 2- and 3-positions of the quinazolinone core, researchers can fine-tune the molecule's ability to block REV-ERBα-mediated transcriptional repression. This mechanism is currently being investigated for its profound efficacy in inducing key myogenic factors (like MyoD) for acute muscle repair and metabolic regulation[2]. Furthermore, computational docking studies have demonstrated that the quinazolinone moiety forms highly stable hydrophobic and hydrogen-bond interactions within the active sites of GABA(A) receptors[1].

BioPathway Ligand 3,5-Dimethylquinazolin-4(3H)-one Scaffold Receptor REV-ERBα Receptor (Nuclear Repressor) Ligand->Receptor Antagonizes Gene Target Gene De-repression (e.g., BMAL1, MyoD) Receptor->Gene Blocks Repression Effect Enhanced Myogenesis & Muscle Repair Gene->Effect Promotes

Caption: Pharmacological mechanism of quinazolinone derivatives as REV-ERBα antagonists.

References

  • Microwave-assisted synthesis of quinazolin-4(3H)
  • Microwave-assisted Synthesis of 3-amino-2-phenylquinazolin-4(3H)-one (QH) and 4-oxo-2-phenylquinazoline-3(4H)-carbothioamide (QTh) Bentham Science
  • Synthesis of 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)
  • Microwave Assisted Synthesis and Molecular Docking Studies of 3-Aryl-2-Alkyl-Quinazolin-4-one Deriv
  • WO2011075699A2 - Compounds for treating disorders mediated by metabotropic glutamate receptor 5, and methods of use thereof Google P
  • Discovery of BE2012, a First-in-Class REV-ERBα/β Antagonist with Favorable Selectivity and Pharmacokinetics Journal of Medicinal Chemistry - ACS Public

Sources

Application Note: Optimized Niementowski Synthesis of 5-Methyl Substituted Quinazolines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

The quinazolin-4(3H)-one scaffold is a privileged pharmacophore in medicinal chemistry, forming the structural core of numerous biologically active compounds, including potent tyrosine kinase inhibitors (e.g., EGFR inhibitors), antimicrobials, and anticancer agents[1][2]. The classical Niementowski reaction, first reported in 1895, remains the primary synthetic route for constructing this bicyclic system via the thermal condensation of anthranilic acid derivatives with amides[1][3].

However, the synthesis of 5-methyl substituted quinazolines (derived from 2-amino-6-methylbenzoic acid) presents unique kinetic and thermodynamic challenges. The steric bulk of the methyl group at the 5-position—directly adjacent to the C4-carbonyl—creates significant spatial hindrance during the critical intramolecular cyclodehydration step[4]. Traditional solvent-free fusion methods often result in prolonged reaction times, thermal degradation, and suppressed yields[1][5].

This application note provides a comprehensive, self-validating guide to overcoming these steric barriers. By contrasting conventional thermal fusion with modern microwave-assisted methodologies, we outline the causality behind experimental choices to ensure reproducible, high-yield synthesis of 5-methylquinazolin-4(3H)-ones[4][6].

Mechanistic Insights: Overcoming Steric Hindrance

The Niementowski condensation proceeds via a two-step cascade[1].

  • Nucleophilic Attack: The primary amine of the anthranilic acid derivative attacks the carbonyl carbon of the amide (e.g., formamide), forming an o-amidobenzamide (N-acylanthranilamide) intermediate[1][5].

  • Intramolecular Cyclodehydration: The carboxylic acid moiety facilitates ring closure by reacting with the newly formed amide nitrogen, expelling a molecule of water to yield the quinazolinone[1].

In the case of 5-methyl derivatives, the proximity of the methyl group restricts the conformational freedom required to achieve the optimal transition state for ring closure. To overcome this high activation energy barrier, formamide is used in a large molar excess (typically 1:5) to act as both the reactant and a high-boiling solvent[4][5]. Furthermore, microwave irradiation is highly recommended over conventional heating, as it provides rapid, uniform volumetric heating that easily surpasses the steric activation barrier, driving the cyclodehydration forward before side reactions (such as decarboxylation) can occur[4][7].

Mechanism A 2-Amino-6-methylbenzoic Acid (Sterically Hindered) C o-Amidobenzamide Intermediate A->C Nucleophilic Attack B Formamide (Excess) B->C + Heat/MW D 5-Methylquinazolin-4(3H)-one (Target) C->D Cyclodehydration (-H2O)

Mechanistic pathway of the Niementowski condensation for 5-methylquinazolines.

Quantitative Data Comparison

The following table summarizes the quantitative performance of different synthetic methodologies for producing 5-methylquinazolin-4(3H)-one from 2-amino-6-methylbenzoic acid and formamide. The data clearly illustrates the superiority of microwave irradiation in overcoming steric hindrance[4][5][6].

MethodReactants (Molar Ratio)Catalyst / SolventTemp (°C)TimeTypical Yield (%)
Conventional Thermal Fusion Anthranilic Acid : Formamide (1:5)None (Neat)150–1606–8 hours45–55%
Catalytic Thermal Fusion Anthranilic Acid : Formamide (1:4)Acetic Acid (cat.)130–1404 hours65–70%
Microwave-Assisted (MWI) Anthranilic Acid : Formamide (1:5)None (Neat)16010–15 mins85–92%

Experimental Workflows & Methodologies

Workflow Start Reaction Setup: 2-Amino-6-methylbenzoic Acid + Formamide (1:5) Split Select Heating Modality Start->Split MW Microwave Reactor 160°C, 10-15 min, 300W Split->MW Optimal Conv Sand Bath / Mantle 150°C, 6-8 hours Split->Conv Traditional Cool Cool to RT & Pour over Crushed Ice MW->Cool Conv->Cool Filter Vacuum Filtration & Cold Water Wash Cool->Filter Recryst Recrystallization (Ethanol/Water) Filter->Recryst

Comparative experimental workflow for the synthesis of 5-methylquinazolin-4(3H)-ones.

Protocol A: Microwave-Assisted Synthesis (Recommended)

This protocol utilizes microwave irradiation (MWI) to accelerate the reaction, offering a greener, high-yield alternative that bypasses the steric limitations of the 5-methyl group[4][5].

  • Reaction Preparation: In a 10 mL microwave-safe reaction vessel equipped with a magnetic stir bar, add 1.0 mmol of 2-amino-6-methylbenzoic acid.

  • Reagent Addition: Add 5.0 mmol of formamide. Causality: The 5-fold excess ensures formamide acts as an efficient microwave-absorbing solvent while driving the equilibrium toward the intermediate[4][5].

  • Irradiation: Seal the vessel and place it in a dedicated laboratory microwave reactor. Program the reactor to heat to 160°C with a ramp time of 2 minutes, holding at 160°C for 10–15 minutes (Max power: 300W)[4].

  • Quenching: Allow the vessel to cool to room temperature. Pour the crude mixture over 15 g of crushed ice with vigorous stirring. Causality: The sudden temperature drop rapidly decreases the solubility of the quinazolinone, promoting rapid precipitation and preventing the formation of oily agglomerates that trap unreacted formamide[5][8].

  • Isolation: Collect the precipitate via vacuum filtration. Wash the filter cake thoroughly with ice-cold deionized water (3 × 10 mL) to remove residual formamide.

  • Purification: Recrystallize the crude solid from a hot Ethanol/Water mixture. Causality: The target compound is highly soluble in hot ethanol. Adding water dropwise until turbidity appears ensures selective crystallization upon cooling, leaving polar impurities in the mother liquor.

Protocol B: Conventional Thermal Fusion

For laboratories lacking microwave reactors, this traditional method can be utilized, though yields will be lower due to prolonged thermal exposure[1][5].

  • Reaction Preparation: In a 50 mL round-bottom flask, combine 1.0 mmol of 2-amino-6-methylbenzoic acid and 5.0 mmol of formamide.

  • Heating: Equip the flask with a reflux condenser. Submerge the flask in a sand bath or heating mantle pre-heated to 150–160°C.

  • Incubation: Maintain this temperature with constant magnetic stirring for 6 to 8 hours[5]. Monitor the reaction via TLC (see Section 5).

  • Quenching & Isolation: Follow steps 4 through 6 from Protocol A to isolate and purify the product.

Protocol Validation & Quality Control

To ensure the protocol acts as a self-validating system, researchers must verify the intermediate and final states using the following analytical checkpoints:

  • TLC Monitoring: The starting material (2-amino-6-methylbenzoic acid) is highly polar and strongly fluorescent under 254 nm UV light. As the reaction progresses, a new, less polar spot (the quinazolinone) will appear. A mobile phase of Ethyl Acetate:Hexane (1:1 v/v) is recommended for optimal resolution.

  • FT-IR Spectroscopy: The primary amine N-H stretch (3300–3500 cm⁻¹) and the broad carboxylic acid O-H stretch of the starting material must completely disappear. The successful formation of the product is confirmed by the appearance of a strong, characteristic lactam C=O stretch around 1660–1680 cm⁻¹ and a sharp secondary amine N-H stretch around 3100–3200 cm⁻¹[5].

  • ¹H-NMR (DMSO-d6): The definitive hallmark of successful cyclodehydration is the appearance of a sharp singlet around δ 8.0–8.2 ppm, corresponding to the C2-H proton of the newly formed pyrimidine ring[8]. The 5-methyl group will appear as a distinct singlet around δ 2.7–2.8 ppm. The absence of broad -COOH and -NH₂ protons confirms the complete consumption of the starting material.

References

  • Title: Niementowski quinazoline synthesis Source: Grokipedia URL
  • Title: Full article: Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H)-ones...
  • Title: Advances in synthesis and biological activities of quinazoline scaffold analogues: A review Source: Arabian Journal of Chemistry URL
  • Source: PubMed Central (PMC)
  • Title: Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases Source: MDPI URL
  • Title: Synthesis, in-silico, and in-vitro study of novel chloro methylquinazolinones...
  • Title: Niementowski quinazoline synthesis Source: Wikipedia URL
  • Title: Application Note: Synthesis of 4(3H)

Sources

In-Depth Guide: 3,5-Dimethylquinazolin-4(3H)-one as a Privileged Scaffold for Brain-Penetrant Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Application Focus: Scaffold functionalization, biochemical validation, and blood-brain barrier (BBB) permeability optimization for targeted kinase inhibition.

Introduction & Structural Rationale

The quinazolin-4(3H)-one core is a well-established, natural scaffold widely utilized in the development of multi-kinase inhibitors targeting VEGFR-2, EGFR, and CDK2[1]. Because this moiety acts as an excellent hinge-binder, it effectively occupies the ATP-binding domain of various kinase enzymes[2].

However, a significant hurdle in neuro-oncology is that first-generation kinase inhibitors (e.g., the BRAF inhibitors vemurafenib and dabrafenib) are substrates for active efflux transporters like P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP). This active efflux severely restricts their penetration across the blood-brain barrier (BBB), leaving brain metastases inadequately treated[3].

To overcome this, the 3,5-dimethylquinazolin-4(3H)-one scaffold was identified as a critical structural breakthrough. A prime example of its application is the clinical candidate PF-07284890 (ARRY-461), a highly potent, brain-penetrant BRAF V600E/K inhibitor[4].

The Causality of Structural Design (SAR Insights)
  • The 3-N-Methyl Group: Structure-activity relationship (SAR) studies reveal that the 3-N-methyl group makes optimal hydrophobic contacts with residues lining the ATP cleft. Substituting this position with bulkier alkyl groups (e.g., isopropyl or cyclopropyl) results in a severe loss of potency due to out-of-plane steric clashes with the outer edge of the ATP binding pocket[4].

  • Modulation of pKa: The scaffold allows for the attachment of sulfonamide tails where the pKa can be carefully modulated (e.g., pKa ~7.41). Lowering the pKa increases the concentration of the deprotonated state at physiological pH, drastically improving electrostatic interactions with key residues like Lys483 and the main chain NH of Asp594[4].

  • Evasion of Efflux Transporters: The compact, lipophilic nature of the 3,5-dimethyl substitution profile reduces the molecule's recognition by P-gp, achieving a brain-to-plasma free fraction ratio (

    
    ) approaching 1.0[5].
    

Mechanistic Pathway & Binding Logic

G BRAF BRAF V600E (Active Kinase) MEK MEK1/2 BRAF->MEK Phosphorylates ERK ERK1/2 (Phosphorylated) MEK->ERK Phosphorylates Proliferation Tumor Proliferation & Survival ERK->Proliferation Drives Inhibitor 3,5-Dimethylquinazolin-4(3H)-one Derivative (e.g., PF-07284890) Inhibitor->BRAF ATP-competitive Inhibition (Hinge Binder)

Caption: Disruption of the MAPK/ERK signaling pathway via ATP-competitive inhibition at the BRAF V600E hinge region.

Quantitative Profiling of the Scaffold

The optimization of the 3,5-dimethylquinazolin-4(3H)-one scaffold yields compounds with exceptional biochemical and pharmacokinetic profiles. Below is the summarized data for the clinical derivative PF-07284890.

Table 1: Biochemical & Cellular Potency
Target / AssayIC50 ValueBiological Significance
BRAF (Wild Type) 5.8 nMHigh affinity for the wild-type kinase domain[6].
CRAF (Wild Type) 4.1 nMPrevention of paradoxical MAPK activation[6].
BRAF V600E 24 - 25 nMPotent inhibition of the primary oncogenic driver[5].
A375 Cell Proliferation 18 - 38 nMTranslation of biochemical potency into cellular efficacy[5].
Table 2: Pharmacokinetic & BBB Permeability Parameters
ParameterValuePharmacological Impact
Apparent Permeability (

)

cm/s
High cellular membrane permeability[4].
Efflux Ratio (LLCPK Assay) 1.5Not a significant substrate for P-gp/BCRP efflux[4].

~ 1.0Unrestricted distribution into the central nervous system[5].

Experimental Protocols

To utilize this scaffold in drug discovery, researchers must execute a rigorous workflow encompassing chemical synthesis, biochemical validation, and permeability testing.

Protocol A: Synthesis of the 6-Amino-3,5-dimethylquinazolin-4(3H)-one Intermediate

This protocol describes the critical Buchwald-Hartwig cross-coupling required to functionalize the 6-position of the scaffold, preparing it for subsequent tail additions[3].

Rationale: Palladium-catalyzed amination is chosen over nucleophilic aromatic substitution (SNAr) due to the unactivated nature of the 6-bromo position. Xantphos is utilized as the ligand because its wide bite angle strongly favors reductive elimination, preventing the formation of undesired off-target isomers[4].

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask under an inert argon atmosphere, combine 6-bromo-3,5-dimethylquinazolin-4(3H)-one (1.0 eq) and the desired amine (e.g., 4-methoxyphenylmethanamine, 1.15 eq).

  • Catalyst Loading: Add

    
     (0.05 eq) and Xantphos (0.15 eq). Critical Step: Ensure the palladium source is fresh; degraded 
    
    
    
    will result in poor conversion.
  • Base Addition: Add anhydrous

    
     (3.0 eq). The mild inorganic base prevents degradation of the quinazolinone core while effectively deprotonating the amine intermediate.
    
  • Solvent & Reaction: Suspend the mixture in anhydrous toluene (0.2 M relative to the bromide). Degas the suspension via three freeze-pump-thaw cycles. Heat the mixture to 100°C for 16 hours.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium black and inorganic salts.

  • Purification: Concentrate the filtrate in vacuo and purify via flash column chromatography (DCM:MeOH gradient) to yield the functionalized 6-amino-3,5-dimethylquinazolin-4(3H)-one scaffold.

Protocol B: In Vitro Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Rationale: TR-FRET provides a self-validating, highly sensitive readout for ATP-competitive inhibition. The time-resolved nature of the assay eliminates compound auto-fluorescence, ensuring that the calculated IC50 is a true reflection of target engagement.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a kinase buffer containing 50 mM HEPES (pH 7.5), 10 mM

    
    , 1 mM EGTA, 0.01% Brij-35, and 1 mM DTT.
    
  • Compound Dilution: Serially dilute the 3,5-dimethylquinazolin-4(3H)-one derivative in 100% DMSO (10-point curve, 1:3 dilutions). Transfer 100 nL of each concentration to a 384-well low-volume proxiplate.

  • Enzyme Addition: Add 5 µL of recombinant BRAF V600E enzyme (diluted in kinase buffer to 0.5 nM final concentration) to the wells. Incubate for 15 minutes at room temperature to allow pre-equilibration of the hinge-binder.

  • Reaction Initiation: Add 5 µL of a substrate mix containing biotinylated MEK1 (protein substrate) and ATP (at the

    
     concentration of 10 µM).
    
  • Incubation: Seal the plate and incubate for 60 minutes at 25°C.

  • Detection: Stop the reaction by adding 10 µL of detection buffer containing EDTA (to chelate

    
    ), Europium-labeled anti-phospho-MEK antibody (donor), and Streptavidin-APC (acceptor).
    
  • Readout: Incubate for 60 minutes, then read the plate on a multi-mode microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio to determine IC50 using a 4-parameter logistic fit.

Protocol C: Bidirectional Permeability Assay (MDCK-MDR1)

Rationale: To validate the brain-penetrant properties of the scaffold, an MDCK cell line transfected with the human MDR1 gene (encoding P-gp) is used. This system calculates the Efflux Ratio (ER), proving whether the compound evades active transport[5].

Step-by-Step Methodology:

  • Cell Culture: Seed MDCK-MDR1 cells on Transwell polycarbonate inserts (0.4 µm pore size) and culture for 4-5 days until transepithelial electrical resistance (TEER) exceeds 200

    
    , validating monolayer integrity.
    
  • Dosing: Prepare a 5 µM solution of the test compound in transport buffer (HBSS with 10 mM HEPES, pH 7.4).

  • Apical to Basolateral (A-B): Add the compound solution to the apical chamber and blank buffer to the basolateral chamber.

  • Basolateral to Apical (B-A): Add the compound solution to the basolateral chamber and blank buffer to the apical chamber.

  • Incubation: Incubate at 37°C for 120 minutes.

  • Sampling & Analysis: Extract 50 µL aliquots from the receiver chambers. Quantify compound concentration using LC-MS/MS.

  • Validation: Calculate Apparent Permeability (

    
    ) for both directions. The Efflux Ratio is calculated as 
    
    
    
    . An ER < 2.0 confirms the compound is not a significant P-gp substrate, validating its potential for CNS penetration.

Drug Development Workflow

Workflow Syn 1. Scaffold Synthesis (Buchwald-Hartwig) Kinase 2. In Vitro Kinase Assay (IC50 Determination) Syn->Kinase BBB 3. BBB Permeability (MDCK-MDR1 Efflux) Kinase->BBB InVivo 4. In Vivo Efficacy (Intracranial Xenograft) BBB->InVivo

Caption: Sequential validation workflow for developing brain-penetrant quinazolinone-based kinase inhibitors.

References

1.[1] 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery - PMC - NIH. Source: nih.gov. URL: 2.[2] Quinazolin-4(3 H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PubMed. Source: nih.gov. URL: 3.[3] WO2021250521A1 - 4-oxo-3,4-dihydroquinazolinon compounds for the treatment of braf-associated diseases and disorders - Google Patents. Source: google.com. URL: 4.[4] Identification of the Clinical Candidate PF-07284890 (ARRY-461), a Highly Potent and Brain Penetrant BRAF Inhibitor for the Treatment of Cancer | Journal of Medicinal Chemistry - ACS Publications. Source: acs.org. URL: 5.[6] PF-07284890 | BRAF V600 mutants inhibitor | Probechem Biochemicals. Source: probechem.com. URL: 6.[5] Abstract 1473: Nonclinical development of PF-07284890 (ARRY-461), a potent, brain-penetrant, small molecule inhibitor of BRAF V600-mutation-driven tumors in vitro and in vivo | Cancer Research - AACR Journals. Source: aacrjournals.org. URL:

Sources

Recrystallization solvents for purifying 3,5-Dimethylquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized Recrystallization Protocols for 3,5-Dimethylquinazolin-4(3H)-one

Executive Summary

This guide provides a technical framework for the purification of 3,5-Dimethylquinazolin-4(3H)-one , a pharmacologically significant scaffold often used as an intermediate in the synthesis of kinase inhibitors and antimicrobial agents.[1][2][3] Unlike the more common 2,3-dimethyl isomers, the 3,5-substitution pattern introduces specific steric and electronic constraints—namely, the "peri-interaction" between the C5-methyl and the C4-carbonyl—that influence crystal packing and solubility.[1][2][3] This protocol outlines a solvent screening strategy, a validated recrystallization workflow, and troubleshooting mechanisms to ensure high purity (>98%) and optimal yield.

Physicochemical Context & Solvent Strategy

The purification of 3,5-dimethylquinazolin-4(3H)-one requires balancing the solubility of the polar lactam core with the lipophilicity introduced by the two methyl groups.[1][2][3]

  • The Challenge: The N3-methyl group removes the hydrogen bond donor capability of the amide nitrogen, significantly reducing the compound's melting point and polarity compared to the N-unsubstituted parent.[1][2][3] Consequently, this derivative has a higher tendency to "oil out" rather than crystallize from highly polar solvents.[1][2][3]

  • The Solution: A solvent system must be selected that solvates the aromatic core at high temperatures but allows for ordered lattice formation upon cooling.[1][2]

Table 1: Recommended Solvent Systems
Solvent ClassSpecific SolventPolarity Index (P')Role/MechanismSuitability Rating
Polar Protic Ethanol (Absolute) 5.2Primary Choice. Good thermal gradient solubility.[1][2][3] Solvates the carbonyl via H-bonding.[1][2][3]★★★★★
Polar Aprotic Ethyl Acetate 4.4Secondary Choice. Excellent for removing non-polar impurities.[1][2][3] Lower risk of solvolysis.[1][2][3]★★★★☆
Binary System EtOH / Water (9:1) -Anti-solvent. Water acts as a strong anti-solvent to force precipitation if yield is low in pure EtOH.[1][2][3]★★★★☆
Binary System DCM / Hexane -Alternative. DCM dissolves the compound well; Hexane acts as the anti-solvent.[1][2][3] Use if product oils out in alcohols.[1][2][3]★★★☆☆
Aromatic Toluene 2.4Polymorph Control. Useful for obtaining stable polymorphs if metastable forms occur in rapid cooling.[1][2][3][4]★★☆☆☆

Solvent Selection Decision Tree

The following logic flow guides the researcher in selecting the optimal solvent based on the crude material's behavior.

SolventSelection Start Start: Crude 3,5-Dimethylquinazolin-4(3H)-one SolubilityCheck Check Solubility in Boiling Ethanol (10 vol) Start->SolubilityCheck Soluble Fully Soluble? SolubilityCheck->Soluble Precipitates Crystals form on cooling? Soluble->Precipitates Yes NotSoluble Insoluble in Boiling EtOH Soluble->NotSoluble No SuccessEtOH Protocol A: Recrystallize from Ethanol Precipitates->SuccessEtOH Yes OilsOut Product 'Oils Out'? Precipitates->OilsOut No SwitchSolvent Switch to Ethyl Acetate OilsOut->SwitchSolvent Yes AddStronger Add DCM or Chloroform until dissolved NotSoluble->AddStronger AntiSolvent Protocol B: DCM/Hexane Layering AddStronger->AntiSolvent

Figure 1: Decision matrix for selecting the appropriate recrystallization solvent based on solubility behavior.[1][2][3]

Detailed Experimental Protocols

Protocol A: Standard Recrystallization (Ethanol or Ethyl Acetate)

Best for: Routine purification of crude solid with >85% purity.[1]

  • Preparation: Place 1.0 g of crude 3,5-dimethylquinazolin-4(3H)-one in a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Dissolution: Add 5 mL of solvent (Ethanol or Ethyl Acetate). Heat the mixture to reflux (80°C for EtOH, 77°C for EtOAc) with stirring.

    • Note: If the solid does not dissolve completely, add more solvent in 1 mL increments until a clear solution is obtained.[1][2][3] Do not exceed 20 volumes (20 mL/g).

  • Filtration (Optional): If insoluble black specks remain, filter the hot solution through a pre-heated glass funnel with a fluted filter paper or a celite pad.

  • Crystallization: Remove the heat source and allow the flask to cool slowly to room temperature on a cork ring or wood block. Do not place directly on a cold benchtop, as rapid cooling promotes oiling out or trapping of impurities.[1][2][3]

  • Maximizing Yield: Once at room temperature, place the flask in an ice-water bath (0-4°C) for 1 hour to complete precipitation.

  • Isolation: Filter the crystals using a Buchner funnel. Wash the cake with 2-3 mL of cold solvent (the same solvent used for dissolution).[1][2]

  • Drying: Dry the crystals under vacuum at 40-50°C for 4 hours.

Protocol B: Anti-Solvent Precipitation (DCM / Hexane)

Best for: Highly soluble material or material that oils out in hot alcohols.[1]

  • Dissolution: Dissolve 1.0 g of crude material in the minimum amount of Dichloromethane (DCM) at room temperature (approx. 3-5 mL).

  • Anti-solvent Addition: While stirring rapidly, add Hexane dropwise.[1][2][3]

  • Cloud Point: Continue adding Hexane until a persistent cloudiness (turbidity) appears.

  • Re-dissolution: Add a few drops of DCM to just clear the solution.[1][2][3]

  • Crystallization: Stop stirring. Cover the flask and allow it to stand undisturbed. Slow evaporation of the DCM (if the system is slightly vented) or cooling will induce crystallization.[1]

  • Isolation: Filter and wash with 100% Hexane.[1][2][3]

Troubleshooting & Optimization

ObservationDiagnosisCorrective Action
"Oiling Out" (Liquid droplets form instead of crystals)The solution is cooling too fast, or the melting point is depressed by impurities.[1][2][3]Re-heat to dissolve.[1][2][3] Add a seed crystal of the pure compound at the cloud point.[1][2] Cool very slowly (wrap flask in foil/towel).
No Precipitation (Solution remains clear at 0°C)Solution is too dilute (supersaturation not reached).Rotovap to remove 50% of the solvent.[1][2] Re-cool. Alternatively, add an anti-solvent (Water for EtOH; Hexane for EtOAc).[1]
Colored Impurities Impurities are trapped in the crystal lattice.[1][2][3]Perform a "charcoal treatment" while the solution is hot (add activated carbon, stir 5 min, hot filter).[1]
Low Yield (<50%) Product is too soluble in the cold solvent.[1]Switch to a less polar solvent system (e.g., Toluene) or cool to -20°C.

References

  • Saitkulov, F. E., et al. (2014).[1][2][3][5][6] "2,3-Dimethylquinazolin-4(3H)-one."[1][2][3] Acta Crystallographica Section E, 70(7), o788.[1][2][6] Link

    • Cites the crystal structure and purification of the close analog 2,3-dimethylquinazolin-4(3H)
  • MedChemExpress. "4(3H)-Quinazolinone Product Data Sheet." Link

    • Provides general solubility data for the quinazolinone scaffold in DMSO, Ethanol, and aqueous systems.
  • PubChem. "2,3-dimethylquinazolin-4-one Compound Summary."[1][2][3][6] Link[1]

    • Source for physicochemical properties and analog comparison.
  • Roopan, S. M., et al. (2008).[1][2][3] "Solvent-free synthesis of some quinazolin-4(3H)-ones." Canadian Journal of Chemistry, 86, 1019–1025.[1][2][3] Link[1]

    • Describes the recrystallization of various substituted quinazolinones

Sources

Troubleshooting & Optimization

Overcoming steric hindrance at the 5-position in quinazolinone synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Advanced Quinazolinone Synthesis Topic: Overcoming Steric Hindrance at the 5-Position Ticket ID: QNZ-C5-STERIC-001 Status: Open Assigned Scientist: Dr. Aris Thorne, Senior Application Scientist

Welcome to the Quinazolinone Synthesis Support Hub

You have reached the Tier-3 Technical Support interface for advanced heterocyclic chemistry. This guide addresses the "C5-Problem"—the difficulty of synthesizing 5-substituted quinazolinin-4(3H)-ones due to peri-interaction with the C4-carbonyl and N1-substituents.

Below you will find targeted troubleshooting modules, self-validating protocols, and mechanistic insights designed to overcome this specific steric barrier.

Module 1: De Novo Synthesis (Cyclization Strategy)

User Query: "I am attempting a Niementowski cyclization using 6-methylanthranilic acid and formamide, but yields are stuck at <15%. The starting material remains unreacted. Why?"

Root Cause Analysis: The classical Niementowski reaction relies on the nucleophilic attack of the anthranilic acid amine onto the amide electrophile. A substituent at the 6-position (which becomes C5 in the quinazolinone) creates severe steric repulsion with the carboxyl group, twisting the amine out of planarity and reducing its nucleophilicity. Furthermore, the final ring closure is disfavored by the clash between the C5-substituent and the C4-carbonyl oxygen (peri-strain).

Recommended Solution: The Isatoic Anhydride "Trojan Horse" Route Switch from anthranilic acid to a 6-substituted isatoic anhydride precursor. The anhydride activates the carboxyl group before the amine reacts, bypassing the initial energy barrier.

Troubleshooting Workflow

Cyclization Troubleshooting Start Issue: Low Yield with 6-Substituted Precursor CheckMethod Current Method? Start->CheckMethod Niementowski Niementowski (Anthranilic Acid + Formamide) CheckMethod->Niementowski Isatoic Isatoic Anhydride Condensation CheckMethod->Isatoic Decision1 Switch Strategy Niementowski->Decision1 Steric Failure Microwave Apply Microwave Irradiation (150°C, 20 min) Isatoic->Microwave Kinetic Boost LewisAcid Add Catalyst: Sulfamic Acid or Iodine Isatoic->LewisAcid Activation Decision1->Isatoic Use Activated Precursor Result Protocol Validated: Yield > 75% Microwave->Result LewisAcid->Result

Caption: Decision logic for overcoming steric barriers in de novo quinazolinone ring closure.

Protocol A: Microwave-Assisted Synthesis from Isatoic Anhydrides

Use this protocol for 5-alkyl or 5-aryl substituted quinazolinones.

Reagents:

  • 6-Substituted Isatoic Anhydride (1.0 equiv)

  • Primary Amine (1.2 equiv)

  • Triethyl orthoformate (TEOF) (3.0 equiv) – Acts as the C2 source and water scavenger.

  • Catalyst: Ammonium Acetate (0.1 equiv)

  • Solvent: Ethanol (anhydrous)

Step-by-Step Procedure:

  • Setup: In a 10 mL microwave vial, suspend the 6-substituted isatoic anhydride (1.0 mmol) in ethanol (3 mL).

  • Addition: Add the primary amine (1.2 mmol). Checkpoint: Observe gas evolution (

    
    ). This confirms the opening of the anhydride ring to form the intermediate anthranilamide. If no bubbles appear within 5 mins at RT, gently warm to 40°C.
    
  • Cyclization: Add TEOF (3.0 mmol) and ammonium acetate (0.1 mmol). Cap the vial.

  • Irradiation: Heat in a microwave reactor at 140°C for 15 minutes (High absorption setting).

    • Why MW? Dielectric heating overcomes the rotational barrier caused by the C5 substituent.

  • Workup: Cool to RT. The product often precipitates. Filter and wash with cold ethanol.

    • Validation: Check TLC (Hexane/EtOAc 1:1). The fluorescent blue spot of anthranilic acid should be absent.

Module 2: Late-Stage Functionalization (C-H Activation)

User Query: "I have a pre-formed quinazolinone core. How do I install an alkene or aryl group at C5 without touching C2 or C8?"

Root Cause Analysis: The C5 position is electronically deactivated compared to C8. However, the C4-carbonyl group can act as a weak directing group for transition metals (Ru, Rh). The challenge is that standard conditions often favor C8 (less sterically hindered). You must use a catalyst system that forms a thermodynamically stable metallacycle at the peri-position.

Recommended Solution: Ru(II)-Catalyzed Regioselective C5-Alkenylation Ruthenium(II) catalysts, specifically


, can utilize the amide oxygen as a directing group to selectively activate the C5-H bond.
Mechanism of Action

Ru Catalysis Cycle Substrate Quinazolinone (Substrate) Coordination O-Coordination (Directing Group) Substrate->Coordination + Ru(II) ActiveCat Ru(II) Active Species ActiveCat->Coordination CH_Activation C5-H Activation (Ruthenacycle) Coordination->CH_Activation - HCl Insertion Alkene Insertion CH_Activation->Insertion + Acrylate Product 5-Alkenyl Quinazolinone Insertion->Product Reductive Elim. + Regeneration Product->ActiveCat

Caption: Ru(II)-catalyzed C-H activation cycle leveraging the C4-carbonyl oxygen to direct regioselectivity to C5.

Protocol B: Ru(II)-Catalyzed C5-Alkenylation

Adapted from recent methodologies (e.g., J. Org. Chem. 2022).[1][2]

Reagents:

  • 2-Substituted Quinazolin-4(3H)-one (1.0 equiv)[3]

  • Acrylate/Styrene (Coupling partner) (2.0 equiv)

  • Catalyst:

    
     (5 mol%)
    
  • Additive:

    
     (20 mol%) – Crucial for generating the cationic Ru species.
    
  • Oxidant:

    
     (1.0 equiv)
    
  • Solvent: 1,2-Dichloroethane (DCE)

Step-by-Step Procedure:

  • Glovebox/Schlenk: In a screw-cap tube, combine the quinazolinone (0.2 mmol),

    
     (6.1 mg), 
    
    
    
    (13.7 mg), and
    
    
    (40 mg).
  • Solvent: Add DCE (2.0 mL) and the alkene (0.4 mmol).

  • Reaction: Seal and heat to 100°C for 12 hours .

    • Self-Validation: The reaction mixture should change from reddish-brown to a dark green suspension (reduction of Cu(II) to Cu(I)/Cu(0)).

  • Purification: Dilute with DCM, filter through a Celite pad to remove metal salts. Concentrate and purify via column chromatography.

  • Diagnostic Check:

    • 1H NMR: Look for the disappearance of the C5-H doublet (typically

      
       8.1-8.3 ppm) and the appearance of vinylic protons. The C5 substituent will cause a downfield shift of the adjacent C6-H due to the anisotropic effect of the new double bond.
      

Module 3: Comparative Data & FAQ

Yield Comparison: C5-Methyl Quinazolinone Synthesis
MethodPrecursorConditionsYield (%)Notes
Niementowski 6-Methylanthranilic acidFormamide, 180°C, 6h12% High charring, incomplete conversion.
Method A (MW) 6-Methylisatoic anhydrideAmine, TEOF, MW 140°C84% Clean reaction, easy workup.
Method B (Ru-Cat) Unsubstituted QuinazolinoneMethyl acrylate, Ru(II)71% Good for late-stage diversity; regioselective.
Frequently Asked Questions (FAQ)

Q1: Why does my 5-substituted product have poor solubility? A: Substituents at C5 force the C4-phenyl ring out of coplanarity with the heterocyclic ring. This disruption of


-stacking can actually increase solubility in organic solvents compared to the planar unsubstituted parent. If you face solubility issues, it is likely due to the lipophilicity of the added group. Try using Trifluoroethanol (TFE)  as a solvent for purification; it is excellent for dissolving aggregated amide-containing heterocycles.

Q2: Can I use Palladium instead of Ruthenium for C5 functionalization? A: Palladium (


) generally favors the C8 position  due to the easier approach of the metal to the less hindered C-H bond, unless a specific C5-directing group (like a 4-alkoxy group) is installed. For the standard quinazolinone amide core, Ru(II) or Rh(III) are superior for C5 selectivity due to the specific geometry of the 5-membered metallacycle formed with the carbonyl oxygen.

Q3: How do I confirm the regioselectivity (C5 vs C8) by NMR? A:

  • C5-Substitution: You will lose the most downfield aromatic proton (C5-H, usually a doublet around 8.2 ppm). You will see a singlet or doublet for C8-H around 7.6-7.8 ppm.

  • C8-Substitution: You will retain the downfield C5-H doublet (~8.2 ppm). The C8-H signal (usually a doublet or multiplet at higher field) will be missing.

References

  • Ru(II)-Catalyzed Regioselective C(5)

    • Title: Ru(II)-Catalyzed Regioselective C(5)
    • Source: Journal of Organic Chemistry (2022).[1]

    • URL:[Link]

  • Title: Microwave-assisted synthesis of quinazolinones from isatoic anhydrides.
  • C-H Activation Reviews

    • Title: Regioselective Functionalization of Quinolines through C-H Activ
    • Source: Molecules (MDPI).
    • URL:[Link]

  • Isatoic Anhydride Reactivity

    • Title: Synthesis of Heterocycles from Anthranilic acid and its Derivatives.[4][5][6]

    • Source: Karolinska Institutet Thesis.
    • URL:[Link]

Sources

Troubleshooting N-alkylation regioselectivity in quinazolinone isomers

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: QNZ-ALK-001 Assigned Specialist: Senior Application Scientist Subject: Troubleshooting N3 vs. O vs. N1 Regioselectivity in Quinazolin-4(3H)-ones

Welcome & Problem Definition

Welcome to the Quinazolinone Chemistry Support Hub. If you are here, you are likely staring at an LCMS trace showing two (or three) peaks with identical masses, or an NMR spectrum that doesn't quite match your expected N3-alkylated product.

The Core Issue: Quinazolin-4(3H)-ones are classic ambident nucleophiles . Upon deprotonation, the negative charge is delocalized between the N3 nitrogen and the C4 oxygen (and to a lesser extent, N1).

  • N3-Alkylation: usually the thermodynamic preference (preserves the amide carbonyl).

  • O-Alkylation: often the kinetic preference (hard nucleophile attacking hard electrophile), or favored by specific counterions (Cs⁺).

  • N1-Alkylation: the "silent killer" of yields; usually a minor byproduct unless steric bulk at C2 or electronic factors force the electrophile away from N3.

This guide provides the diagnostic logic and protocols to force the reaction toward your desired isomer.

Diagnostic Workflow

Before changing conditions, identify exactly which isomer you have produced. Use this logic flow to diagnose your current result.

DiagnosticFlow Start Start: Reaction Complete (LCMS shows correct Mass) CheckNMR Check 1H & 13C NMR (Focus on Alkyl -CH2-) Start->CheckNMR ShiftO 13C Shift: 65-75 ppm 1H Shift: > 5.0 ppm CheckNMR->ShiftO Deshielded ShiftN 13C Shift: 45-55 ppm 1H Shift: 3.5 - 4.5 ppm CheckNMR->ShiftN Shielded O_Product Diagnosis: O-Alkylation (Kinetic Product) ShiftO->O_Product N_Product Diagnosis: N-Alkylation (Thermodynamic Product) ShiftN->N_Product CheckHMBC Validation: HMBC Correlation N_Product->CheckHMBC N3_Confirm Correlates to C2 & C4 (Confirmed N3-Isomer) CheckHMBC->N3_Confirm C=O Correlation N1_Confirm Correlates to C2 only (Likely N1-Isomer) CheckHMBC->N1_Confirm No C=O Correlation

Figure 1: Diagnostic logic for assigning quinazolinone isomers based on NMR chemical shifts and correlations.

Troubleshooting & FAQs

Scenario A: "I want N3-alkylation, but I keep getting O-alkylation."

The Cause: You are likely operating under kinetic control or using a "Hard" electrophile/base combination.

  • The "Cesium Effect": While Cs₂CO₂ is excellent for many alkylations, in quinazolinones, the large Cs⁺ cation can stabilize the O-enolate, promoting O-alkylation, especially at room temperature [1][2].

  • Hard Electrophiles: Small, hard electrophiles (e.g., MOM-Cl, SEM-Cl) favor the harder oxygen center (HSAB Theory).

The Fix:

  • Switch Base/Conditions: Move to K₂CO₃ in DMF and apply heat (60–80°C) . Heat promotes the thermodynamic rearrangement to the stable amide (N3).

  • The "Nuclear Option" (Mitsunobu): If direct alkylation fails, use the Mitsunobu reaction. It is highly selective for N3 because the intermediate activates the alcohol (making it a soft electrophile) and the mechanism proceeds via a specific betaine complex that directs attack to N3 [3].

Scenario B: "I have a mixture of N3 and N1 isomers."

The Cause: This often happens when the C2 position is unsubstituted (H) or small (Me). The N1 position becomes sterically accessible.

  • Tautomerism: In solution, the proton can shuttle between N3 and N1. If the base is not strong enough to fully deprotonate, or if the electrophile is extremely reactive, N1 attack occurs.

The Fix:

  • Steric Control: If possible, introduce a bulky group at C2 early in the synthesis; this blocks N1.

  • Solvent Switch: Non-polar solvents (Toluene) with Phase Transfer Catalysts (TBAI) can sometimes improve N3 selectivity by tightening the ion pair, shielding the more buried N1 site.

Scenario C: "I actually WANT the O-alkylated product (Quinazoline ether)."

The Fix:

  • Use the "Cesium Effect": Use Cs₂CO₃ in DMF at Room Temperature .[1][2]

  • Silver Salts: Use Ag₂CO₃ or AgOTf . Silver coordinates avidly to the nitrogen lone pair, effectively blocking it and forcing the electrophile to attack the oxygen.

Experimental Protocols

Protocol A: High-Fidelity N3-Alkylation (Thermodynamic)

Best for: Primary alkyl halides, benzyl bromides.

  • Dissolve: Suspend the quinazolin-4(3H)-one (1.0 equiv) in anhydrous DMF (0.2 M).

  • Base: Add K₂CO₃ (1.5 – 2.0 equiv). Avoid NaH if O-alkylation is a problem, as the naked anion is very promiscuous.

  • Activate: Stir at RT for 15 mins.

  • Alkylate: Add the alkyl halide (1.1 equiv).

  • Thermodynamic Push: Heat to 80°C for 4–12 hours.

    • Why? If O-alkylation occurs kinetically, the heat allows the O-alkyl group to detach (via elimination or reversibility) and re-attach at the thermodynamic N3 position.

  • Workup: Pour into water. The N3-alkyl product often precipitates as a solid.

Protocol B: Mitsunobu N3-Alkylation (The "Sure Thing")

Best for: When you have the Alcohol (R-OH) instead of the Halide, or when Protocol A fails.

  • Dissolve: Dissolve quinazolinone (1.0 equiv), Triphenylphosphine (PPh₃, 1.5 equiv), and the Alcohol (R-OH, 1.2 equiv) in dry THF or Toluene.

  • Cool: Cool to 0°C.

  • Add DEAD/DIAD: Dropwise add DIAD (Diisopropyl azodicarboxylate, 1.5 equiv).

  • Reaction: Warm to RT and stir overnight.

  • Note: This reaction is virtually 100% selective for N3 due to the specific mechanism of the PPh₃-Betaine intermediate [3].

Protocol C: O-Alkylation (Kinetic Control)

Best for: Synthesizing quinazoline ethers.

  • Dissolve: Dissolve quinazolinone in DMF.

  • Base: Add Cs₂CO₃ (2.0 equiv).

  • Conditions: Add alkyl halide and stir at Room Temperature (Do not heat).

  • Alternative: If Cs₂CO₃ fails, use Ag₂CO₃ (1.1 equiv) in Toluene/Benzene (The "Silver Salt" method).

Data Summary: Conditions Matrix

Desired OutcomeBaseSolventTempMechanism Note
N3-Alkylation (Standard)K₂CO₃DMF80°CThermodynamic control. Heat corrects kinetic errors.
N3-Alkylation (High Purity)PPh₃ / DIADTHF0°C -> RTMitsunobu. Highly selective for N3.
O-Alkylation Cs₂CO₃DMFRTKinetic control. Cs⁺ stabilizes O-enolate [2].
O-Alkylation (Forced)Ag₂CO₃TolueneRefluxAg⁺ blocks Nitrogen lone pairs.

Analytical Validation (The "Trust" Pillar)

Do not rely on LCMS alone. Isomers have identical masses.

1H NMR Distinction[3]
  • N3-CH₂: Typically appears at δ 3.8 – 4.5 ppm .

  • O-CH₂: Typically appears at δ 5.0 – 5.5 ppm (significantly deshielded by the oxygen).

13C NMR Distinction (The Gold Standard)
  • N3-CH₂: Carbon signal at 45 – 55 ppm [1].[3]

  • O-CH₂: Carbon signal at 65 – 75 ppm [1].[3]

HMBC Correlations (Definitive Proof)

Run a 2D HMBC experiment. Look for the correlation between your alkyl protons and the quinazolinone core.[4][5]

  • N3-Alkyl: Will show a correlation to the C4 Carbonyl (~160 ppm) AND the C2 Carbon (~145-150 ppm).

  • O-Alkyl: Will show a correlation to C4 (which is now a C-O carbon, shifting upfield slightly) but the chemical shift of the alkyl group itself is the primary indicator.

  • N1-Alkyl: Will show correlation to C2 but NO correlation to C4 .

References

  • Regioselective Sulfonylation and N- to O-Sulfonyl Migration of Quinazolin-4(3H)-ones. Source: National Institutes of Health (PubMed) / ResearchGate URL:[Link] Context: Establishes the thermodynamic preference for N3 and the role of C2 substituents in steric direction.

  • Caesium carbonate promoted regioselective O-functionalization of 4,6-diphenylpyrimidin-2(1H)-ones. Source: Royal Society of Chemistry (RSC Advances) URL:[6][Link] Context: Details the "Cesium Effect" where Cs2CO3/DMF favors O-alkylation under kinetic conditions, contrasting with K2CO3.[6]

  • Mitsunobu Reaction: Mechanism and Application. Source: Organic Chemistry Portal URL:[Link] Context: Validates the Mitsunobu reaction as a reliable method for N-alkylation of acidic heterocycles like quinazolinones with high regioselectivity.

  • Differential characterization using readily accessible NMR experiments of novel N- and O-alkylated quinazolin-4-ol derivatives. Source: European Journal of Medicinal Chemistry (via PubMed) URL:[Link] Context: Provides the definitive NMR chemical shift ranges (C13 45-55ppm for N-alkyl vs 65-75ppm for O-alkyl) required for structural validation.

Sources

Optimizing reaction temperature for sterically hindered quinazolinones

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for heterocyclic synthesis. This guide is specifically engineered for researchers and drug development professionals struggling with the cyclization of sterically hindered quinazolinones .

When dealing with bulky substituents (e.g., ortho-substituted anilines or tert-butyl groups), standard cyclization protocols often fail. This guide provides field-proven, causality-driven troubleshooting strategies to help you optimize reaction temperatures, overcome kinetic barriers, and maximize your yields.

I. Temperature Optimization Workflow

Before adjusting your reaction parameters, consult the logical workflow below to determine the most efficient path to complete cyclization without inducing thermal degradation.

TempOptimization Start Assess Steric Hindrance (e.g., ortho-substituents) Standard Standard Reflux (80-100°C) LC-MS Monitoring Start->Standard Check1 Conversion >95%? Standard->Check1 HighTemp Increase to 120-150°C (DMF/DMAc) Check1->HighTemp No (Stalled) Success Isolate Quinazolinone Check1->Success Yes Check2 Product Degradation? HighTemp->Check2 MAOS Microwave Irradiation (140-160°C, 15 min) Check2->MAOS Yes (Thermal Stress) Check2->Success No MAOS->Success High Yield Redesign Redesign Synthesis (e.g., Metal Catalysis) MAOS->Redesign Low Yield

Workflow for optimizing cyclization temperature in sterically hindered quinazolinones.

II. Frequently Asked Questions (Troubleshooting Guide)

Q1: Why do my sterically hindered substrates stall at the uncyclized intermediate stage when using standard reflux conditions? A1: The cyclization of quinazolinones requires the nucleophilic attack of an amine or amide onto an electrophilic carbon. When bulky substituents are present, they restrict the rotational degrees of freedom required to achieve the necessary transition state geometry. This steric clashing significantly raises the activation energy (


) of the cyclization step. Standard reflux conditions (80–100°C) fail to provide sufficient thermal energy to overcome this barrier, trapping the reaction under kinetic control and resulting in stalled, uncyclized intermediates .

Q2: If I increase the temperature using high-boiling solvents (like DMF or diphenyl ether), I observe significant product degradation. How can I optimize the temperature without destroying my compound? A2: Prolonged exposure to high temperatures (120–150°C) in conventional oil baths exposes the bulk solution to thermal stress, which triggers competitive thermodynamic side reactions such as oxidation, ring-opening, or decarboxylation . To optimize this, you must shift from conventional conductive heating to Microwave-Assisted Organic Synthesis (MAOS). MAOS provides rapid, uniform dielectric heating. By reaching the optimal activation temperature (140–160°C) in seconds, the rapid cyclization outcompetes the slower degradation pathways, resulting in high yields .

Q3: Does the choice of catalyst alter the optimal reaction temperature for hindered substrates? A3: Yes. Brønsted acid catalysts (like p-TSA or CSA) typically require higher temperatures (100–120°C) to sufficiently protonate the electrophilic center and drive water elimination in hindered systems. In contrast, transition-metal catalysis (e.g., Cu, Pd, or Mo) can coordinate directly with the heteroatoms, pre-organizing the substrate geometry and artificially lowering the activation energy barrier. This allows for cyclization at slightly milder temperatures (80–110°C), even for bulky substrates .

III. Quantitative Data: Heating Modalities Comparison

To illustrate the causality between heating methods and reaction success for hindered substrates, review the empirical data summarized below. Microwave irradiation clearly provides the optimal balance of kinetic energy and thermodynamic control.

Heating ModalityTemp Range (°C)Avg. Reaction TimeYield for Bulky Substrates (%)Primary Byproducts
Conventional (Ethanol/Reflux) 78 - 8512 - 24 h< 10%Uncyclized intermediates
Conventional (DMF/Oil Bath) 120 - 1508 - 16 h25 - 45%Oxidation, ring-opening
Microwave (MAOS) 140 - 16010 - 30 min75 - 98%Trace
Mechanochemical (Grinding) Ambient10 - 30 min40 - 60%Variable

IV. Self-Validating Experimental Protocol

To ensure scientific integrity, the following protocol is designed as a self-validating system . It includes built-in analytical checkpoints that dictate the next experimental step based on real-time empirical data, preventing blind trial-and-error.

Protocol: Microwave-Assisted Cyclization of Hindered Quinazolinones

Objective: Achieve >95% conversion of sterically hindered precursors without inducing thermal degradation.

Step 1: Reaction Preparation

  • In a 10 mL microwave-safe vial, dissolve 1.0 mmol of the hindered uncyclized intermediate (e.g., N-(2-cyanophenyl)benzamide) in 3.0 mL of anhydrous DMF.

  • Add the required catalyst (e.g., 10 mol% p-TSA for acid-catalyzed routes).

  • Validation Checkpoint 1 (Baseline): Extract a 10 µL aliquot, dilute in 1 mL Acetonitrile (MeCN), and analyze via LC-MS to establish the baseline peak area of the intermediate.

Step 2: Initial Microwave Irradiation

  • Seal the vial with a crimp cap.

  • Subject the mixture to microwave irradiation at 140°C for exactly 10 minutes with high stirring.

Step 3: Kinetic Assessment & Adjustment (Self-Validation)

  • Cool the vial rapidly to room temperature using compressed air.

  • Validation Checkpoint 2: Extract a second 10 µL aliquot, dilute, and run LC-MS.

    • Scenario A (Conversion < 50%): The activation barrier is not yet met. Action: Increase the temperature to 150°C and irradiate for another 10 minutes.

    • Scenario B (Conversion 50% - 95%): The temperature is sufficient, but the reaction time is too short. Action: Maintain 140°C and irradiate for an additional 10 minutes.

    • Scenario C (Degradation Peaks Appear): The temperature exceeds the thermodynamic stability of the product. Action: Abort. Restart the reaction at 120°C for 30 minutes, or switch to a transition-metal catalyst to lower the activation energy.

Step 4: Isolation and Purification

  • Once LC-MS confirms >95% conversion to the desired quinazolinone, pour the reaction mixture into 15 mL of ice-cold distilled water.

  • Stir vigorously for 10 minutes to precipitate the product.

  • Filter the solid under vacuum, wash with cold ethanol (2 x 5 mL), and dry under a high vacuum.

V. References

  • Mohammadkhani, L., & Heravi, M. M. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry (via NIH).[Link]

  • Frontiers Editorial Office. (2022). Recent advances and prospects in the organocatalytic synthesis of quinazolinones. Frontiers in Chemistry.[Link]

Technical Support Center: Solubility Optimization for 3,5-Dimethylquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3,5-Dimethylquinazolin-4(3H)-one is a lipophilic, nitrogen-containing heterocycle often utilized as a scaffold in medicinal chemistry for its antimicrobial and anticancer properties.[1] While structurally robust, its application in bioassays is frequently compromised by poor aqueous solubility and a tendency to precipitate upon dilution from organic stocks.[1][2][3]

This guide addresses the physicochemical limitations of the 3,5-dimethyl substituted core. Unlike the parent quinazolin-4(3H)-one, the methyl group at the N3 position eliminates a hydrogen bond donor, significantly increasing lipophilicity and reducing solubility in neutral buffers.[1] This guide provides validated protocols to maintain bioavailability in cellular and enzymatic assays.

Section 1: Stock Solution & Storage

Q: My DMSO stock solution formed crystals after being stored at 4°C. Has the compound degraded?

A: It is highly unlikely that the compound has degraded. This is a physical phase change, not a chemical decomposition.[1][2] Quinazolinone derivatives exhibit strong temperature-dependent solubility in DMSO.[1][3] At 4°C (and certainly at -20°C), the saturation point decreases, causing the compound to crystallize or "crash out."[1][2]

Corrective Protocol:

  • Visual Check: Hold the vial against a light source. Look for needle-like crystals or turbidity.[1]

  • Thermal Recovery: Warm the vial to 37°C in a water bath for 5–10 minutes.

  • Agitation: Vortex vigorously for 30 seconds.

  • Verification: Ensure the solution is perfectly clear before use.

  • Prevention: Store working stocks (e.g., 10–50 mM) at room temperature (RT) if used within 2 weeks, protected from light. Only store long-term archival stocks at -20°C.[1]

Q: What is the maximum recommended concentration for a stock solution?

A: While the theoretical solubility in pure DMSO can exceed 100 mM, we recommend a practical limit of 10–20 mM for bioassay workflows.[1]

  • Reasoning: High-concentration stocks (e.g., 100 mM) require large dilution factors (e.g., 1:1000) to reach assay concentrations.[1][2] This rapid change in solvent polarity often triggers immediate microprecipitation (the "Solvent Shock" effect) before the compound can disperse.

Section 2: Dilution Strategies & "Crash-Out" Prevention

Q: The compound precipitates immediately when I add the DMSO stock to the cell culture media. How do I prevent this?

A: This phenomenon is caused by "Solvent Shock." Dropping a hydrophobic compound dissolved in DMSO directly into a hydrophilic, salt-rich aqueous buffer creates a local environment where the compound becomes supersaturated and aggregates.[1]

The Solution: Intermediate Dilution (Step-Wise Dosing) Do not jump from 100% DMSO to 0.1% DMSO in one step. Use an intermediate solvent spike.

Protocol:

  • Prepare a 100x Working Solution: Dilute your DMSO stock into an intermediate solvent (e.g., pure Ethanol or a DMSO/PEG300 mix) rather than directly into media.[1]

  • Agitate Media: Vortex the cell culture media while slowly adding the working solution.

  • Use a Carrier: If the assay tolerates it, pre-supplement the media with 0.5% BSA (Bovine Serum Albumin) or 5% FBS . Albumin acts as a "sink," binding the lipophilic molecule and keeping it in a pseudo-soluble state available for cells.

Q: Can I use Cyclodextrins to improve solubility?

A: Yes, this is the gold-standard method for N3-substituted quinazolinones.[1] The 3,5-dimethylquinazolin-4(3H)-one molecule fits well into the hydrophobic cavity of Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) or Hydroxypropyl-β-cyclodextrin (HP-β-CD) .[1]

Cyclodextrin Formulation Protocol:

  • Prepare Vehicle: Dissolve 20% (w/v) HP-β-CD or SBE-β-CD in your assay buffer (e.g., PBS or Saline).[1] Filter sterilize (0.22 µm).

  • Prepare Compound: Dissolve 3,5-Dimethylquinazolin-4(3H)-one in 100% DMSO at 100x the final concentration.

  • Complexation: Add 1 part DMSO stock to 99 parts Cyclodextrin Vehicle.

  • Incubation: Shake/vortex at RT for 30 minutes to allow inclusion complex formation before adding to cells.

Section 3: Visualizing the Workflow

The following diagrams illustrate the mechanism of precipitation and the decision logic for choosing a formulation strategy.

Figure 1: The "Solvent Shock" Mechanism vs. Optimized Dilution

SolubilityWorkflow Stock DMSO Stock (10-20 mM) Direct Direct Addition to Media Stock->Direct High Risk Inter Intermediate Dilution (DMSO + PEG300) Stock->Inter Step 1: Predilution Precip PRECIPITATION (Local Supersaturation) Direct->Precip Crash Out Carrier Media + Carrier (BSA/Serum/Cyclodextrin) Inter->Carrier Step 2: Slow Addition Soluble STABLE DISPERSION (Bioavailable) Carrier->Soluble Equilibrium

Caption: Comparison of direct addition (high risk of precipitation) versus the intermediate dilution method utilizing carriers to maintain solubility.

Figure 2: Formulation Decision Tree

DecisionTree Start Start: 3,5-Dimethylquinazolin-4(3H)-one Bioassay Formulation ConcCheck Final Concentration > 10 µM? Start->ConcCheck LowConc Standard Protocol: 0.1% DMSO in Media ConcCheck->LowConc No HighConc Solubility Risk ConcCheck->HighConc Yes SerumCheck Does assay allow Serum/BSA? HighConc->SerumCheck YesSerum Use 5% FBS or 0.5% BSA as Carrier SerumCheck->YesSerum Yes NoSerum Serum-Free Required SerumCheck->NoSerum No Cyclo Use 10-20% HP-β-CD or SBE-β-CD NoSerum->Cyclo Recommended

Caption: Logic flow for selecting the appropriate solubilization strategy based on assay concentration and serum tolerance.

Section 4: Validated Solubility Data

The following table summarizes the solubility profile of quinazolinone derivatives in common assay solvents.

Solvent SystemSolubility PotentialApplication Notes
100% DMSO High (>50 mM)Stock Storage. Hygroscopic; keep tightly sealed.[1]
PBS (pH 7.4) Very Low (<10 µM)Avoid. Immediate precipitation likely without additives.[1]
PBS + 0.1% Tween-80 Moderate (~50 µM)Surfactant. Good for enzymatic assays; may lyse cells at high %.[1]
PBS + 20% SBE-β-CD High (>1 mM)Complexation. Best for in vivo or high-conc cell assays.[1]
Corn Oil ModerateLipid. Suitable for oral gavage formulations.

Section 5: Troubleshooting & FAQ

Q: How do I validate that the compound is actually in solution during the assay?

A: Do not rely on the naked eye. Microprecipitates are invisible but will scatter light and quench fluorescence. Self-Validation Protocol:

  • Absorbance Scan: Measure OD600 (optical density at 600 nm) of your assay media with compound but without cells.[1]

  • Threshold: An OD600 > 0.01 compared to the blank indicates aggregation/precipitation.

  • Centrifugation Test: Spin a sample of the media + compound at 10,000 x g for 5 minutes. Measure the concentration of the supernatant (via HPLC or absorbance) compared to the pre-spin sample. A loss of signal indicates the compound precipitated and pelleted.

Q: Is the solubility pH-dependent?

A: Yes, but limited in physiological ranges.[1] The N1 nitrogen (in the pyrimidine ring) is weakly basic.

  • pH < 4: Solubility increases (protonation of N1).[1]

  • pH 7.4 (Physiological): The molecule is neutral and highly lipophilic.

  • Advice: Do not attempt to acidify cell culture media to improve solubility; it will kill the cells before it helps the compound. Rely on cyclodextrins or lipids instead.

References

  • BenchChem. Overcoming poor solubility of 4(3H)-quinazolinone compounds. (2025).[1][3][4][5][6] Retrieved from (Representative source for general quinazolinone handling).[2]

  • MedChemExpress. 4(3H)-Quinazolinone Product Data Sheet & Solubility Protocol. Retrieved from .[1]

  • TargetMol. 4(3H)-Quinazolinone Solubility and Stability Guide. Retrieved from .[1][7]

  • Mravljak, J., et al. Synthesis and Evaluation of Antioxidant Properties of 2-Substituted Quinazolin-4(3H)-ones.[1][8] (2021).[1] Antioxidants. (Provides structural context for substituted quinazolinones).

  • MilliporeSigma. Improving solubility – a close look at available approaches. Retrieved from .[1]

Sources

Preventing O-methylation vs N-methylation in quinazolinone synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Troubleshooting Guide: Preventing O-Methylation vs. N-Methylation

Welcome to the Technical Support Center. 4(3H)-Quinazolinones possess an ambident nucleophilic core due to lactam-lactim tautomerization, making selective alkylation a notorious challenge in drug development. This guide provides mechanistic causality, troubleshooting FAQs, and self-validating protocols to help you achieve absolute regiocontrol between N3-methylation and O4-methylation.

Reaction Workflow & Decision Logic

Quinazolinone_Methylation Start 4(3H)-Quinazolinone Core Ambident Nucleophile (N3/O4) StericCheck C2 Position Sterics? (e.g., 2-Phenyl vs 2-H/Methyl) Start->StericCheck Bulky Bulky C2 (e.g., Phenyl) Steric Blockade at N3 StericCheck->Bulky High Sterics Small Small C2 (e.g., Benzyl/H) Accessible N3 StericCheck->Small Low Sterics TargetO Target: O4-Methylation (Kinetic Product) Bulky->TargetO Default Pathway TargetN Target: N3-Methylation (Thermodynamic Product) Small->TargetN Default Pathway CondN Reagents: MeI + K2CO3 or Dicumyl Peroxide Solvent: DMF TargetN->CondN CondO Reagents: MeOTs + Cs2CO3 Solvent: DMF TargetO->CondO ResultN Exclusive N-Methyl Quinazolinone CondN->ResultN ResultO Exclusive O-Methyl Quinazoline CondO->ResultO

Caption: Logical decision tree for controlling regioselectivity in quinazolinone methylation.

Frequently Asked Questions (FAQs)

Q1: I am using Methyl Iodide (MeI) and K₂CO₃, but I'm getting an inseparable mixture of N- and O-methylated products. How do I push the reaction entirely to N-methylation? Causality & Solution: Standard conditions often lack the definitive thermodynamic push needed for exclusive N-methylation. To achieve full regioselectivity, you must optimize the alkylating agent[1]. If standard SN2 pathways fail, a highly effective modern alternative utilizes organic peroxides (like dicumyl peroxide) as both the oxidant and the methyl source in a radical cascade reaction. This completely circumvents the oxygen nucleophile, providing clean, exclusive N-methylation[2].

Q2: My substrate has a bulky group at the C2 position (e.g., 2-phenyl). Why is my N-methylation failing and yielding O-methylated products instead? Causality & Solution: The N3 position is directly adjacent to C2. A bulky group (like a 2-phenyl ring) creates a severe steric blockade, drastically increasing the activation energy for N-alkylation. Consequently, the reaction defaults to the unhindered O4 position. At room temperature, a 2-phenyl substituent strongly promotes O-alkylation, whereas a less sterically demanding 2-benzyl group leads to a higher ratio of N-alkylation[3]. If you must N-methylate a bulky C2 substrate, consider applying higher temperatures to overcome the kinetic barrier, or synthesize the N-methylated core prior to installing the C2 substituent.

Q3: I specifically need the O-methylated quinazoline (kinetic product). What is the most reliable system to achieve this? Causality & Solution: O4 is a "harder" nucleophile compared to the "softer" N3 atom. According to Hard-Soft Acid-Base (HSAB) theory, matching O4 with a hard electrophile like methyl tosylate (MeOTs) drives the reaction toward the kinetic O-methylated product[4]. Furthermore, changing the base to Cs₂CO₃ is critical. Density Functional Theory (DFT) studies have shown that the transition state for the formation of the O-regioisomer is significantly more favorable when using Cs₂CO₃ compared to K₂CO₃[3].

Quantitative Condition Matrix

Use the following data table to select the appropriate reagents and validate your structural outcomes.

ParameterN3-Methylation (Thermodynamic)O4-Methylation (Kinetic)
Preferred Base K₂CO₃, NaHCs₂CO₃, Ag₂CO₃
Preferred Electrophile MeI, Dicumyl Peroxide[2]MeOTs[4], Me₂SO₄
C2 Substituent Effect Favored by small groups (H, Benzyl)[3]Favored by bulky groups (Phenyl)[3]
TLC Behavior (R_f) Lower (More polar lactam core)Higher (Less polar aromatic core)
¹H NMR Shift (CH₃) ~3.5 – 3.6 ppm (Singlet)~4.0 – 4.2 ppm (Singlet)
IR Spectroscopy Strong C=O stretch (~1670 cm⁻¹)Absent C=O stretch
Self-Validating Experimental Protocols

To ensure experimental trustworthiness, the following protocols are designed as self-validating systems. Built-in analytical checkpoints guarantee that you can immediately confirm the success of your regioselective synthesis.

Experimental_Workflow Reaction Run Methylation Reaction (N3 vs O4 Conditions) Workup Aqueous Workup & Extraction (EtOAc/H2O) Reaction->Workup TLC TLC Validation (Hexanes:EtOAc) Workup->TLC TLCN Lower Rf (More Polar N-Methyl) TLC->TLCN TLCO Higher Rf (Less Polar O-Methyl) TLC->TLCO NMR 1H NMR & IR Validation TLCN->NMR TLCO->NMR NMRN IR: C=O present (~1670 cm-1) NMR: N-CH3 ~3.5 ppm NMR->NMRN If N-Methyl NMRO IR: C=O absent NMR: O-CH3 ~4.0 ppm NMR->NMRO If O-Methyl

Caption: Step-by-step experimental workflow and self-validation checkpoints for methylation.

Protocol A: Regioselective N3-Methylation
  • Setup: Charge a flame-dried round-bottom flask with the 4(3H)-quinazolinone starting material (1.0 equiv) and anhydrous DMF to create a 0.2 M solution.

  • Deprotonation: Add K₂CO₃ (2.0 equiv) and stir at room temperature for 15 minutes to generate the nucleophilic anion.

  • Alkylation: Add Methyl Iodide (MeI, 1.2 equiv) dropwise.

  • Reaction Monitoring: Stir at room temperature for 4–6 hours. Monitor via TLC. Self-Validation Check: The desired N-methylated product will exhibit a lower R_f compared to any O-methylated byproducts due to the preservation of the highly polar lactam dipole.

  • Workup: Quench the reaction with ice water to precipitate the product. Filter, wash with cold water, and dry under a vacuum.

  • Spectroscopic Validation: Confirm the structure via ¹H NMR (look for a singlet at ~3.5 ppm for the N-CH₃ group) and IR spectroscopy (confirm the retention of the strong C=O stretch at ~1670 cm⁻¹).

Protocol B: Regioselective O4-Methylation
  • Setup: Charge a flame-dried flask with the 4(3H)-quinazolinone starting material (1.0 equiv) and anhydrous DMF (0.2 M).

  • Deprotonation: Add Cs₂CO₃ (2.0 equiv). Causality Note: The large cesium cation coordinates poorly with the hard oxygen anion, leaving it highly nucleophilic and lowering the transition state energy for O-alkylation[3].

  • Alkylation: Add Methyl Tosylate (MeOTs, 1.2 equiv). Causality Note: Using a hard electrophile prevents the soft-soft interactions that typically lead to N-methylation[4].

  • Reaction Monitoring: Stir at 60 °C for 8 hours. Monitor via TLC. Self-Validation Check: The O-methylated product will exhibit a significantly higher R_f due to the loss of the polar lactam core and the formation of a fully aromatic quinazoline ring.

  • Workup: Dilute with EtOAc and wash extensively with a 5% aqueous LiCl solution (3x) to remove the DMF. Dry the organic layer over Na₂SO₄ and concentrate.

  • Spectroscopic Validation: Confirm via ¹H NMR (look for a downfield singlet at ~4.0–4.2 ppm for the O-CH₃ group due to oxygen's electronegativity) and IR spectroscopy (confirm the complete disappearance of the C=O stretch and the appearance of a sharp C=N stretch at ~1620 cm⁻¹).

References
  • Source: thieme-connect.
  • Source: rsc.
  • Source: researchgate.
  • Source: researchgate.

Sources

Technical Support Center: Purification of 3,5-Dimethylquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket ID: QNZ-PUR-305

Core Technical Briefing

Subject: 3,5-Dimethylquinazolin-4(3H)-one Chemical Context: Unlike the parent quinazolin-4(3H)-one, the 3,5-dimethyl analog lacks an N-H hydrogen bond donor at position 3. The methyl group at N3 significantly lowers the polarity and reduces the "streaking" often associated with lactam/lactim tautomerism in unsubstituted quinazolinones. However, the basic nitrogen at N1 remains a site for silanol interaction.[1] The methyl group at C5 (peri-position) adds lipophilicity and slight steric bulk but generally does not interfere with binding to the stationary phase.

Purity Criticality: For biological assays (e.g., kinase inhibition, GPCR modulation), purity >98% is non-negotiable.[1][2] Isomeric impurities (e.g., O-methylated vs. N-methylated products) or unreacted 2-amino-6-methylbenzoic acid can produce false positives in high-throughput screening.

Pre-Purification Diagnostics (The "Triage")

Before packing a column, perform this diagnostic routine to select the correct stationary and mobile phases.

Solubility & Tailing Test

Spot 2 µL of crude mixture on a silica TLC plate.

  • Test System A: 30% Ethyl Acetate in Hexanes.

  • Test System B: 5% Methanol in Dichloromethane (DCM).

ObservationDiagnosisRecommended Protocol
Rf ~0.3 (System A) Ideal polarity.Protocol A (Standard)
Rf < 0.1 (System A) Too polar/insoluble.Protocol B (Polar)
Comet-like streak Silanol interaction (N1 basicity).[2]Add 1% Triethylamine (TEA) to mobile phase.[2]
Two spots very close Regioisomer contamination (O-Me vs N-Me).Use Toluene/Acetone gradient (Selectivity change).[2]

Purification Protocols

Protocol A: The Standard Flash Method (Hex/EtOAc)

Best for: Standard synthesis crude with non-polar impurities.[2]

Stationary Phase: Silica Gel 60 (230–400 mesh).[2] Mobile Phase: Hexanes (Solvent A) / Ethyl Acetate (Solvent B).[2][3]

  • Column Packing: Slurry pack silica in 100% Hexanes. Ensure a bed height of at least 15 cm for difficult separations.

  • Equilibration: Flush with 2 column volumes (CV) of 10% EtOAc/Hexanes.

  • Loading:

    • Preferred: Dissolve crude in minimum DCM, add silica (1:2 ratio), evaporate to dryness (dry load).[1][2]

    • Alternative: Liquid load in Toluene (avoid DCM liquid load as it ruins the gradient band).

  • Elution Gradient:

    • 0–5 min: 10% B (Isocratic hold to elute non-polar oils).[2]

    • 5–25 min: Linear gradient 10% → 60% B.

    • Note: The target 3,5-dimethylquinazolin-4(3H)-one typically elutes between 30–45% EtOAc depending on the exact silica activity.

Protocol B: The "Scavenger" Method (DCM/MeOH)

Best for: Crude mixtures containing unreacted anthranilic acids or highly polar oxidation byproducts.[2]

Stationary Phase: Silica Gel 60 (neutralized).[2] Mobile Phase: DCM (Solvent A) / Methanol (Solvent B).[2]

  • Neutralization: Pre-wash the silica column with DCM containing 1% Triethylamine (TEA) to deactivate acidic sites.

  • Loading: Dry load is mandatory (DCM/MeOH solubility is high, risking band broadening).[1][2]

  • Elution Gradient:

    • Start: 100% DCM.

    • Gradient: 0% → 5% MeOH over 20 CV.

    • Caution: Do not exceed 10% MeOH; silica dissolution becomes a risk and resolution collapses.

Decision Matrix & Workflow

PurificationWorkflow Start Crude 3,5-Dimethylquinazolin-4(3H)-one TLC_Check Diagnostic TLC (30% EtOAc/Hex) Start->TLC_Check Decision_Rf Rf Value? TLC_Check->Decision_Rf Method_A Protocol A: Hexanes / EtOAc Gradient Decision_Rf->Method_A 0.2 < Rf < 0.5 Method_B Protocol B: DCM / MeOH Gradient Decision_Rf->Method_B Rf < 0.1 Method_C Recrystallization (Ethanol/Water) Decision_Rf->Method_C Solid & >85% Pure Check_Purity Check Purity (LC-MS/NMR) Method_A->Check_Purity Method_B->Check_Purity Method_C->Check_Purity Check_Purity->Method_A Fail (Oil) Check_Purity->Method_C Fail (Solid) Final Pure Compound (>98%) Check_Purity->Final Pass

Caption: Logical workflow for selecting the optimal purification route based on initial crude properties.

Troubleshooting Center (FAQ)

Q: My compound is streaking/tailing on the column. Is it decomposing? A: Likely not decomposition, but protonation .[1] The N1 nitrogen is basic.[4] Acidic silanol groups on the silica protonate the N1, causing the molecule to "stick" and drag. Fix: Add 1% Triethylamine (TEA) or 0.5% Aqueous Ammonia to your mobile phase.[2] This blocks the silanol sites.

Q: I see two spots very close together (Rf difference < 0.05). What are they? A: In quinazolinone synthesis, alkylation can occur at N3 (desired) or O4 (O-alkylation impurity).[1][2] Fix: Switch solvents.[3] Toluene/Acetone (9:1) often resolves these regioisomers better than Hex/EtOAc due to pi-pi stacking interactions with the aromatic toluene.

Q: The product solidifies inside the column during loading. A: 3,5-Dimethylquinazolin-4(3H)-one has high crystallinity. Fix: Do not liquid load with Hexanes/DCM. Use the Dry Load technique: adsorb the crude onto silica (1:2 ratio w/w) using MeOH/DCM, dry it completely on a rotovap, and pour the resulting powder onto the column.[2]

Q: Can I just recrystallize instead of running a column? A: Yes, if the crude purity is >80%. Protocol: Dissolve in boiling Ethanol . Add water dropwise until slight turbidity appears. Cool slowly to room temperature, then 4°C. This is often superior for removing the starting amino acid impurity.

References

  • Synthesis and Purification of Substituted Quinazolinones: Title: "Quinazolin-4(3H)-ones: A Tangible Synthesis Protocol via an Oxidative Olefin Bond Cleavage." Source: MDPI (Molecules), 2020.[1] Context: Details the standard Hexane/EtOAc (2:1) systems for quinazolinone purification.[2][3][4][5][6][7][8] URL:[Link][1]

  • pKa and Tailing Mitigation: Title: "Evaluation of the pKa's of Quinazoline Derivatives." Source: ResearchGate / Bogazici University. Context: Explains the basicity of the N1 position, justifying the use of TEA to prevent tailing. URL:[Link]

  • Recrystallization Solvents: Title: "Some new quinazolin-4(3H)-one derivatives, synthesis and antitumor activity."[2][9] Source: Journal of Saudi Chemical Society (via ResearchGate). Context: Validates Ethanol/Water systems for the crystallization of 3-substituted quinazolinones. URL:[Link]

Sources

Technical Support Center: Managing the Hygroscopic Nature of Quinazolinone Salts

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to addressing the challenges associated with the hygroscopic nature of quinazolinone salts. As a class of heterocyclic compounds pivotal in drug discovery, quinazolinones and their salt forms are frequently encountered by researchers.[1][2][3] Their propensity to absorb atmospheric moisture—a property known as hygroscopicity—can introduce significant variability and error into experiments, affecting everything from sample weighing to long-term stability and formulation performance.[4][5]

This guide is structured to provide direct, actionable answers to common issues faced in the laboratory. It moves beyond simple instructions to explain the underlying physicochemical principles, empowering you to make informed decisions during your research and development workflows.

Part 1: Foundational Understanding of Hygroscopicity in Quinazolinone Salts

Hygroscopicity is the ability of a substance to attract and hold water molecules from the surrounding environment.[4] For crystalline salts, this process begins with surface adsorption, where water molecules form a thin film on the crystal lattice. As relative humidity (RH) increases, this can progress to absorption, where water penetrates the bulk material, potentially leading to deliquescence—the process of dissolving in the absorbed water to form a solution.[6][7]

The hygroscopic nature of a quinazolinone salt is influenced by several factors:

  • The Salt Form: The choice of counter-ion significantly impacts the physicochemical properties of a salt, including its hygroscopicity.[8]

  • Crystalline vs. Amorphous State: Amorphous materials are generally more hygroscopic than their crystalline counterparts due to higher free energy and less ordered molecular arrangements.[9] Moisture can even induce a phase transition from a more stable crystalline form to a less stable amorphous state, or trigger the formation of a hydrate.[9]

  • Functional Groups: The quinazolinone scaffold and its derivatives contain polar functional groups capable of forming hydrogen bonds with water molecules, contributing to moisture uptake.[1][10]

The consequences of uncontrolled moisture uptake are severe and can compromise experimental integrity. These include physical changes like caking and clumping, which make handling and accurate weighing difficult, and chemical degradation through pathways like hydrolysis, ultimately impacting the material's purity, stability, and bioavailability.[5][11]

Part 2: Troubleshooting Guides and Frequently Asked Questions (FAQs)

This section provides direct answers and protocols to address specific challenges you may encounter.

Category 1: Storage and Handling

Question 1: What are the ideal storage conditions for a new or opened container of a hygroscopic quinazolinone salt?

Answer: Proper storage is the first line of defense against moisture-induced degradation. The goal is to create a micro-environment with consistently low relative humidity (RH).

Upon receiving a hygroscopic compound, you should minimize its exposure to the ambient atmosphere. For long-term storage, adhere to the conditions summarized in the table below. Once a container is opened, the risk of moisture exposure increases significantly. It is crucial to securely re-seal containers immediately after use to prevent spoilage and contamination.[12]

Table 1: Recommended Storage Conditions for Hygroscopic Salts

ParameterRecommendationRationale & Best Practices
Temperature 15–25°C (or as specified by the manufacturer)Prevents thermal degradation and minimizes temperature fluctuations that can drive moisture migration.[13][14]
Relative Humidity (RH) As low as possible; ideally <40% RH. For highly sensitive materials, <10% RH is preferred.Minimizes the driving force for water absorption. Storage in a desiccator or a dry box is highly recommended.[13][14]
Primary Container Tightly-sealed, airtight amber glass bottle.Glass provides an excellent moisture barrier.[13][15] The amber color protects light-sensitive compounds from photodegradation.[13][14] Ensure the cap liner provides a hermetic seal.
Secondary Containment Place the primary container inside a heat-sealed, moisture-proof bag (e.g., aluminized foil) with a desiccant pouch.Provides an additional barrier against moisture ingress during storage. For bulk substances, double polyethylene liners within a drum, with desiccant placed between the liners, is a common practice.[16]
Use of Desiccants Always use an active desiccant (e.g., silica gel, molecular sieves) in the storage chamber (desiccator).Actively removes moisture from the headspace, maintaining a low RH environment. Regularly regenerate or replace the desiccant.[13]

Question 2: My lab has high ambient humidity. What special precautions should I take?

Answer: In environments with high humidity (>60% RH), standard benchtop handling can rapidly compromise a hygroscopic salt.[17]

  • Controlled Atmosphere: The most effective solution is to handle the material within a controlled environment, such as a glove box purged with an inert gas (e.g., nitrogen or argon) or a low-humidity dry box.[18] This isolates the material from atmospheric moisture.

  • Minimize Exposure Time: If a glove box is unavailable, all handling steps must be performed as quickly as possible.[19] Prepare all necessary equipment (spatulas, weigh boats, vials) in advance to minimize the time the primary container is open.

  • Use of Pre-weighed Vials: For recurring experiments, consider pre-weighing the salt into single-use vials under controlled conditions. This avoids repeatedly opening the main stock bottle.[18]

Category 2: Weighing and Sample Preparation

Question 3: My quinazolinone salt is clumping and sticking to the spatula, making accurate weighing impossible. What should I do?

Answer: This is a classic sign of significant moisture uptake. You must first assess if the material is salvageable and then proceed with a corrective workflow. It is critical to determine if the absorbed water has only caused physical changes (clumping) or has also initiated chemical degradation.

G cluster_assessment Assessment cluster_action Action start Hygroscopic Salt is Clumped or Caked check_stability Is the salt's thermal and chemical stability known? start->check_stability unknown_stability Assume instability. Discard and use a fresh, unopened lot. check_stability->unknown_stability  No or Unknown   dry_sample Dry the sample under controlled conditions (e.g., vacuum oven). check_stability->dry_sample  Yes, it is stable   handle_in_box Handle exclusively in a glove box or dry box to prevent further moisture uptake. check_stability->handle_in_box  No, it is unstable  but must be used   karl_fischer Determine final water content using Karl Fischer Titration. dry_sample->karl_fischer correct_weight Correct subsequent weighings for the measured water content to ensure accurate molarity. karl_fischer->correct_weight

If the material is thermally stable, you can attempt to dry it. Place the clumped material in a thin layer in a vacuum oven at a gentle temperature (e.g., 40-50°C), well below its melting or decomposition point.[19] After drying, it is imperative to quantify the residual water content.

Question 4: What is the most accurate way to weigh a very hygroscopic powder?

Answer: Accurate weighing requires speed and the right equipment.

  • Environment: If possible, perform weighing inside a glove box or low-humidity chamber.[18]

  • Weighing Vessel: Use a glass weighing bottle with a ground glass stopper or a plastic boat instead of weighing paper, which can also absorb moisture.

  • Procedure:

    • Allow the sealed container of the salt to equilibrate to the balance room temperature before opening to prevent condensation.

    • Pre-weigh the empty, capped weighing vessel.

    • Quickly add the approximate amount of salt to the vessel and immediately replace the cap.

    • Record the stable weight. The difference gives the mass of the hygroscopic salt.

    • Work swiftly to minimize the time the salt is exposed to the atmosphere.[17]

Category 3: Analysis and Stability

Question 5: How can I quantitatively determine the water content of my quinazolinone salt sample?

Answer: The gold-standard method for accurately determining water content in pharmaceutical substances is Karl Fischer (KF) titration.[20][21] It is a highly specific and precise method that can detect water content down to the parts-per-million (ppm) level.[22] The technique uses a coulometric or volumetric titration to quantify the water in a sample.[21]

Another common method is Loss on Drying (LOD), which measures the weight change of a sample after heating.[22] However, LOD is less specific than KF titration because it measures the loss of any volatile components, not just water.[23]

Experimental Protocol: Water Content Determination by Karl Fischer Titration

This protocol outlines the volumetric Karl Fischer titration method, widely used for its accuracy and speed.[20][21]

I. Principle The method is based on the Bunsen reaction where iodine reacts quantitatively with water in the presence of sulfur dioxide and a base in an alcohol solvent (e.g., methanol). The endpoint is detected potentiometrically.

II. Materials and Equipment

  • Karl Fischer Titrator (Volumetric)

  • KF Reagent (e.g., CombiTitrant)

  • KF Solvent (e.g., Methanol)

  • Gastight Syringes

  • Analytical Balance (readable to 0.1 mg)

  • Sodium Tartrate Dihydrate (for standardization)

III. Procedure

  • System Preparation:

    • Add fresh KF solvent to the titration vessel.

    • Pre-titrate the solvent with the KF reagent until the endpoint is reached. This removes any residual moisture in the solvent and conditions the cell.

  • Reagent Standardization (Determining the Titer):

    • Accurately weigh approximately 150-350 mg of sodium tartrate dihydrate (Na₂C₄H₄O₆·2H₂O).[20]

    • Quickly transfer the standard to the titration vessel.

    • Start the titration. The instrument will automatically add the KF reagent until the endpoint is reached.

    • Record the volume (V) of reagent consumed.

    • Calculate the water equivalence factor (F), or "titer," in mg H₂O/mL of reagent using the formula:

      • F = (Weight of sodium tartrate [mg] × 0.1566) / V [mL] [20]

    • Repeat the standardization at least twice more and use the average titer. The relative standard deviation should be <2%.

  • Sample Analysis:

    • Accurately weigh a suitable amount of the quinazolinone salt sample (typically 50-200 mg, depending on expected water content).

    • Quickly transfer the sample to the conditioned titration vessel.

    • Start the titration and record the volume of KF reagent consumed (V_sample).

    • Calculate the percentage of water in the sample using the formula:

      • % Water = (V_sample [mL] × F [mg/mL]) / (Weight of sample [mg]) × 100

IV. System Suitability

  • Ensure the titration vessel is properly sealed to prevent ingress of atmospheric moisture.

  • The titer of the KF reagent should be determined daily before sample analysis.

Question 6: How does moisture absorption impact the long-term stability and performance of my quinazolinone salt API?

Answer: Moisture can act as a plasticizer, increasing molecular mobility and accelerating both physical and chemical degradation pathways.[9][11]

  • Chemical Stability: The primary risk is hydrolysis, where water molecules chemically react with the API, breaking it down into degradation products. This directly reduces the potency and purity of the drug substance.[4][5]

  • Physical Stability: Absorbed water can induce phase transitions. A stable crystalline anhydrate might convert into a less stable hydrate form or even an amorphous solid.[9][24] These changes can negatively affect critical pharmaceutical properties such as solubility, dissolution rate, and bioavailability.[5]

  • Processing and Formulation: In a manufacturing setting, hygroscopic powders exhibit poor flowability and are prone to caking, which complicates processes like tablet compression and capsule filling.

G cluster_physical Physical Instability cluster_chemical Chemical Instability Moisture Atmospheric Moisture (High Relative Humidity) Salt Hygroscopic Quinazolinone Salt (Crystalline Anhydrate) Moisture->Salt Absorption/ Adsorption Caking Caking & Clumping Salt->Caking Phase Phase Transition (e.g., to Hydrate or Amorphous Form) Salt->Phase Hydrolysis Hydrolysis Salt->Hydrolysis Dissolution Altered Dissolution & Bioavailability Caking->Dissolution Phase->Dissolution Degradation Formation of Degradation Products Hydrolysis->Degradation Potency Loss of Potency & Purity Degradation->Potency

Category 4: Formulation and Packaging

Question 7: I am formulating a solid oral dosage form (tablet/capsule) with a hygroscopic quinazolinone salt. What strategies can I use to ensure product stability?

Answer: Protecting a sensitive API within a final dosage form requires a multi-pronged approach encompassing formulation, processing, and packaging.

  • Formulation Strategies:

    • Excipient Selection: Choose excipients with low hygroscopicity to avoid introducing additional moisture into the formulation.

    • Moisture Scavengers: Incorporate desiccating excipients (e.g., anhydrous dibasic calcium phosphate, colloidal silicon dioxide) that preferentially adsorb moisture.

    • Film Coating: Apply a moisture-barrier film coating to the tablet.[25] Formulations based on polymers like polyvinyl alcohol (PVA) or hydroxypropyl methylcellulose (HPMC) can be effective.[25]

  • Processing Controls:

    • Environmental Control: Manufacture the product in a facility with controlled low humidity.

    • Dry Granulation: Consider dry granulation (roller compaction) or direct compression over wet granulation to minimize the addition of water during processing.

  • Packaging Solutions:

    • High-Barrier Primary Packaging: Use packaging with a low water vapor permeation rate.[26] Options include high-density polyethylene (HDPE) bottles with induction seals or cold-formed aluminum blister packs, which provide an excellent barrier.[15][27]

    • In-Package Desiccants: Include a desiccant canister or sachet inside the packaging to adsorb any moisture that ingresses over the product's shelf life.[15]

By implementing these controls, you can successfully manage the challenges posed by hygroscopic quinazolinone salts, ensuring the quality, stability, and efficacy of your research materials and final drug products.

References

  • Quinazolinone Synthetic Strategies and Medicinal Significance: A review. (n.d.). Google.
  • Recent advances in quinazolinone derivatives: structure, design and therapeutic potential. (n.d.). Google.
  • Deulkar, A. (2025). Medicinal Perspective of Quinazolinone Derivatives as an Anticancer Agent. Journal of Medicinal Organic Chemistry, 8(1), 282-290.
  • Pharmaceutical Ingredient Storage Best Practices for Optimal Stability. (n.d.). LinkedIn.
  • Water Content Determination by Karl Fischer - Pharmaguideline. (2011, September 19). Pharmaguideline.
  • Asadi, A., et al. (2013). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Research in Pharmaceutical Sciences, 8(1), 1–10.
  • Quinazoline Derivatives as Multifunctional Therapeutic Agents in Drug Discovery and Development. (2018, May 10). International Journal of Innovative Research in Technology.
  • Karl Fischer Moisture Analysis. (n.d.). Pacific BioLabs.
  • Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. (2013, June 15). PharmaInfo.
  • Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. (n.d.). Journal of Chemical and Pharmaceutical Research.
  • The physicochemical characters of quinazoline, 2-quinazolinone,... (n.d.). ResearchGate.
  • Gupta, P., & Sharma, A. (2014). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. Journal of Chemistry, 2014, 1-13.
  • Karl Fischer vs. water activity: Which is best in pharmaceuticals. (n.d.). AquaLab.
  • Water Measurements. (2022, April 19). Improved Pharma.
  • Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. (2014, November 13). SciSpace.
  • The effect of storage conditions on the physical stability of tablets. (n.d.). Google.
  • Moisture Analysis in the Pharmaceutical Industry. (2019, May 14). AZoM.
  • Chen, J., et al. (2015). Water Films: The Motor of Phase Transitions in Salt Mixtures. Langmuir, 31(29), 8038-8045.
  • Characterizing the Effects of Moisture on Pharmaceutical Materials using the Discovery SA – Dynamic Vapor Sorption Analyzer. (n.d.). TA Instruments.
  • How do you handle hygroscopic solutes in the lab? (n.d.). TutorChase.
  • Technical Support Center: Managing Hygroscopicity of Hydrazinium Salts. (n.d.). Benchchem.
  • Annex 9 Guide to good storage practices for pharmaceuticals. (n.d.). FDA.
  • O'Donnell, K., et al. (2022). Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. Pharmaceutical Development and Technology, 27(8), 925-935.
  • 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological. (n.d.). SciSpace.
  • How to Choose the Right Packaging for Humidity-Sensitive Medicines: A Complete Guide. (n.d.). Google.
  • Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. (2022, June 28). Pharma Excipients.
  • van der Marel, E., et al. (2019). Understanding the Hydration Process of Salts: The Impact of a Nucleation Barrier. Crystal Growth & Design, 19(3), 1849-1856.
  • Drug quality and storage. (n.d.). MSF Medical Guidelines.
  • Handling Hazardous Chemicals In A Laboratory Setting: A Comprehensive Guide. (n.d.). Google.
  • How do you handle hygroscopic salts? (2016, September 14). HepatoChem.
  • Moisture protection strategies and challenges for solid oral dosages. (2023, September 7). Pharma Excipients.
  • IMPROVING THE STABILITY OF HYGROSCOPIC PRODUCTS THROUGH PACKAGING. (n.d.). ACG.
  • An innovative drug delivery form for hygroscopic pharmaceutical drugs. (2019, January 22). Manufacturing Chemist.
  • (PDF) Data-driven Approach to Mitigate Quality Impact of Hygroscopic Pharmaceutical Raw Materials Throughout the Supply Chain. (2022, June 21). ResearchGate.
  • Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. (2022, June 21). PubMed.
  • Hygroscopic chemical...how to deal with? (2010, July 17). Protocol Online.
  • Guidance for Industry: Container Closure Systems for Packaging Human Drugs and Biologics. (n.d.). FDA.
  • Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. (2016, April 18). Journal of Medicinal Chemistry.
  • Bak, A., et al. (2012). Effect of Counterions on Physicochemical Properties of Prazosin Salts. Pharmaceutical Research, 29(7), 1932-1944.
  • Guideline on declaration of storage conditions. (n.d.). European Medicines Agency.
  • How to Handle Hygroscopic Reference Standards? (2008, November 27). Chromatography Forum.
  • Amorphous and crystalline aerosol particles interacting with water vapor – Part 1: Microstructure, phase transitions, hygroscopic. (2009, March 20). Atmospheric Chemistry and Physics.
  • Unusual Single Crystal to Single Crystal Phase Transition of a Nicotine Salt Monitored Using Temperature Dependent Single Crysta. (2023, March 6). Google.
  • Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. (2023, January 5). MDPI.

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Minimizing side products in the synthesis of 5-substituted quinazolinones

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Heterocyclic Synthesis Support Center. This guide is specifically engineered for researchers, scientists, and drug development professionals facing the unique synthetic hurdles associated with 5-substituted quinazolinones.

Due to the proximity of the C-5 position to the reactive C-4 carbonyl center, introducing substituents here fundamentally alters the thermodynamic and kinetic landscape of the reaction. This guide bypasses generic advice to focus purely on the mechanistic causality of side-product formation and the self-validating protocols required to minimize them.

Section 1: Mechanistic Troubleshooting & FAQs

Q1: Why do 5-substituted quinazolinones suffer from lower yields and higher acyclic intermediate accumulation compared to 6- or 7-substituted analogs? A1: The root cause is severe steric hindrance, specifically a peri-interaction. The C-5 position is located immediately adjacent (peri) to the C-4 carbonyl group. When a bulky substituent (e.g., -CH₃, -Cl, -OCH₃) occupies the C-5 position, it physically blocks the trajectory of the incoming nucleophilic nitrogen during the intramolecular cyclodehydration step. This raises the activation energy (


), causing the reaction to stall at the acyclic N-acylanthranilamide intermediate [1][1].

Q2: When I increase the temperature to force the Niementowski cyclization, my yield drops and I isolate a higher molecular weight byproduct. What is happening? A2: Pushing the classical Niementowski reaction (anthranilic acid + formamide) above 145 °C to overcome the C-5 steric barrier triggers parallel thermal degradation pathways [2][2]. Anthranilic acid undergoes decarboxylation to form substituted anilines, while formamide decomposes into ammonia, carbon monoxide, and trace hydrogen cyanide [3][3]. These degradation products recombine in situ to form highly stable side products like 2,4(1H,3H)-quinazolinedione [4][4].

Q3: How do I prevent over-oxidation or homocoupling when using transition-metal-catalyzed cross-coupling routes? A3: In metal-catalyzed oxidative amination (e.g., coupling 2-aminobenzamides with amines), side products arise from poor control of the oxidation state. Using a highly selective ruthenium catalytic system ([Ru]/L) or precise copper-catalyzed aerobic conditions ensures dehydrogenative coupling without over-oxidizing the substrate into fully aromatic quinazolines or promoting amine homocoupling [5][5]. Maintaining an exact stoichiometric ratio and utilizing an oxygen atmosphere (rather than harsh chemical oxidants) limits these side reactions [6][6].

Section 2: Experimental Workflows & Protocols

Protocol A: Microwave-Assisted Cyclodehydration (Overcoming C-5 Steric Hindrance)

Causality: Microwave-Assisted Organic Synthesis (MAOS) provides rapid, volumetric heating that overcomes the high activation barrier of the C-5 peri-interaction in minutes. This rapid kinetic push preempts the slow, thermodynamically driven thermal degradation pathways (decarboxylation) that plague conventional heating [7][7].

Step-by-Step Methodology:

  • Preparation: In a 10 mL microwave-safe reaction vial, combine the 5-substituted anthranilic acid (1.0 mmol) with formamide (5.0 mmol). Note: The excess formamide acts as both the reactant and the polar solvent necessary for efficient microwave coupling.

  • Catalysis: Add 10 mol% of a Lewis acid catalyst (e.g., Tin(II) triflate). The Lewis acid coordinates to the carbonyl oxygen of the amide, increasing its electrophilicity and lowering the activation energy required for the sterically hindered ring closure.

  • Irradiation: Seal the vessel and irradiate at 140 °C for 15–20 minutes using a dynamic power mode to maintain temperature.

  • Self-Validation (TLC Monitoring): Spot the reaction mixture against the starting material on a silica TLC plate (Eluent: EtOAc/Hexane 1:1). The starting 5-substituted anthranilic acid is highly fluorescent under 365 nm UV light. Validation: The complete disappearance of this fluorescent spot and the appearance of a distinct, UV-absorbent (254 nm) product spot confirms successful cyclization without degradation.

  • Workup: Cool the vial to room temperature. Pour the mixture into 20 mL of ice-cold distilled water. Filter the resulting precipitate and recrystallize from hot ethanol to yield the pure 5-substituted quinazolinone.

Protocol B: The Benzoxazinone Intermediate Route

Causality: For highly hindered 5-substituted derivatives, pre-forming a benzoxazinone ring using acetic anhydride locks the molecule into a highly reactive conformation. When an amine is introduced, the ring opens to an acyclic diamide and immediately recyclizes. Glacial acetic acid is required to protonate the intermediate, driving the final dehydration step.

Step-by-Step Methodology:

  • Ring Formation: Reflux 5-substituted anthranilic acid (1.0 mmol) in acetic anhydride (3.0 mL) for 2 hours. Remove excess acetic anhydride in vacuo to isolate the 5-substituted 2-methyl-4H-benzo[d][1,3]oxazin-4-one.

  • Amination: Dissolve the intermediate in glacial acetic acid (5.0 mL) and add the desired primary amine (1.2 mmol).

  • Self-Validation (Phase Transition): Reflux the mixture at 120 °C. Validation: The reaction mixture will initially transition into a clear solution as the benzoxazinone ring opens. After 2–4 hours, a heavy precipitate will form directly in the boiling acetic acid. This phase change (solution

    
     suspension) is a self-validating indicator that the sterically hindered cyclodehydration has successfully occurred, as the final quinazolinone is highly insoluble in acetic acid compared to the acyclic intermediate.
    
  • Workup: Cool to room temperature, filter the solid, wash with cold diethyl ether, and dry under a vacuum.

Section 3: Quantitative Data & Optimization

The following table summarizes the impact of reaction conditions on the yield and side-product distribution specifically for 5-substituted quinazolinones.

Reaction ConditionPrimary Intermediate / Product StateMajor Side Product ObservedTypical Yield of Desired Product
Conventional Heating (160 °C, 12h)N-Acylanthranilamide (Incomplete cyclization)Substituted Aniline, 2,4-Quinazolinedione25 – 35%
Lewis Acid Catalyzed (120 °C, 8h)5-Substituted QuinazolinoneUnreacted Starting Material55 – 65%
Microwave Irradiation (140 °C, 20 min)5-Substituted QuinazolinoneTrace Acyclic Intermediate85 – 92%
Copper-Catalyzed Aerobic (120 °C, O₂)5-Substituted QuinazolinoneHomocoupled Amine (Trace)75 – 82%

Section 4: Visualizing the Reaction Logic

The diagram below maps the divergent reaction pathways of 5-substituted anthranilic acid. It visually explains how insufficient energy traps the reaction at the acyclic stage, while excessive thermal energy forces the molecule down a degradation pathway.

QuinazolinoneSynthesis SM 5-Substituted Anthranilic Acid Acyclic N-Acylanthranilamide (Acyclic Intermediate) SM->Acyclic Amide / Mild Heat (Steric Block at C-5) Benzox 5-Substituted Benzoxazinone SM->Benzox Acetic Anhydride (Alternative) Degradation Aniline Derivatives + Formamide Degradants SM->Degradation Decarboxylation (>145°C) Product 5-Substituted Quinazolin-4(3H)-one (Target Product) Acyclic->Product MAOS / Lewis Acid (Overcomes Barrier) Acyclic->Degradation Prolonged Heating (>150°C) Benzox->Product Amine + Acid Catalysis (Ring Opening/Closure) SideProduct 2,4(1H,3H)- Quinazolinedione Degradation->SideProduct Recombination with Ammonia/CO2

Reaction logic for 5-substituted quinazolinone synthesis, highlighting divergent side-product pathways.

References

  • BenchChem. "Addressing side reactions in the synthesis of N-substituted quinazolinones." 4

  • Grokipedia. "Niementowski quinazoline synthesis."2

  • PMC. "Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives." 6

  • BenchChem. "Technical Support Center: Synthesis of 4(3H)-Quinazolinone from Anthranilic Acid." 3

  • ACS Publications. "Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative Coupling Reaction." 5

  • PMC. "Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview." 7

  • PMC. "Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors." 1

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Validation & Comparative

Structural Elucidation of Quinazolinones: 1H NMR Distinction of 3-Methyl vs. 5-Methyl Regioisomers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the structural characterization of quinazolin-4(3H)-ones, distinguishing between methyl substituents at the N-3 position and the C-5 position is a critical spectroscopic challenge. While both signals appear as singlets, their chemical environments differ significantly due to electronic and steric factors.

  • 3-Methyl (N-Me): Resonates downfield at 3.50 – 3.80 ppm due to the electronegative nitrogen and the adjacent lactam carbonyl.

  • 5-Methyl (C-Me): Resonates at 2.80 – 2.90 ppm , significantly deshielded compared to typical aryl methyls (~2.4 ppm) due to the peri-effect from the C4 carbonyl, but remaining upfield of the N-methyl signal.

Structural Context & Numbering

Correct IUPAC numbering is the foundation of this analysis. The quinazolin-4(3H)-one scaffold consists of a benzene ring fused to a pyrimidine ring containing a carbonyl at C4 and a nitrogen at N3.

  • Position 3 (N3): Part of the amide/lactam functionality.

  • Position 5 (C5): The "peri" position on the benzene ring, spatially proximate to the C4 carbonyl oxygen.

Electronic Environments[1][2]
  • 3-Methyl (N-Me): The methyl group is attached to a heteroatom (Nitrogen) which is part of a conjugated amide system. The electron-withdrawing nature of the nitrogen, combined with the anisotropy of the adjacent C2=N and C4=O bonds, shifts these protons significantly downfield.

  • 5-Methyl (C-Me): This is an aromatic methyl group. However, it experiences a specific deshielding anisotropic effect from the C4 carbonyl group due to its spatial proximity (the peri-effect). This makes it distinct from methyl groups at positions 6, 7, or 8.

1H NMR Analysis: 3-Methyl Protons

The N-3 methyl protons are a diagnostic handle for confirming N-alkylation versus O-alkylation (which would result in a methoxy signal ~4.0 ppm) or C-alkylation.

  • Chemical Shift: 3.50 – 3.80 ppm

  • Multiplicity: Singlet (s)

  • Solvent Effect: In CDCl₃, the signal is typically sharper and slightly downfield compared to DMSO-d₆.

Mechanistic Insight: The downfield shift is driven by the -I (inductive) effect of the nitrogen atom and the mesomeric delocalization of the nitrogen lone pair into the carbonyl system. This reduces electron density around the methyl protons, deshielding them.

Literature Verification: In the synthesis of (E)-3-methyl-2-((4-((phenylimino)methyl)phenoxy)methyl)quinazolin-4(3H)-one, the N-Me signal is reported at 3.74 ppm in CDCl₃ [1].

1H NMR Analysis: 5-Methyl Protons

The 5-methyl group provides a unique case study in steric and electronic interactions. Unlike a standard toluene-like methyl group (~2.35 ppm), the 5-methyl group is "pushed" downfield.

  • Chemical Shift: 2.80 – 2.95 ppm

  • Multiplicity: Singlet (s)

  • Diagnostic Contrast:

    • 5-Me: ~2.88 ppm (Deshielded by C=O anisotropy)

    • 7-Me: ~2.41 ppm (Typical aryl methyl) [2]

    • 6/8-Me: ~2.35 – 2.45 ppm

The Peri-Effect Explained: The carbonyl oxygen at C4 creates a cone of anisotropy that extends spatially toward the C5 position. Protons falling within this deshielding zone (both the H-5 aromatic proton and the protons of a 5-Me group) appear at higher frequency (ppm) than their counterparts at other ring positions.

Experimental Evidence: In a comparative study of benzyl-substituted quinazolinones, the 5-methyl derivative showed a methyl singlet at 2.88 ppm , whereas the 7-methyl regioisomer showed the methyl singlet at 2.41 ppm [2]. This ~0.5 ppm difference is the definitive marker for the 5-position.

Comparative Data Summary

The following table synthesizes experimental data to provide a quick lookup guide for assignment.

Proton SourcePositionChemical Shift (

, ppm)
MultiplicityKey Influencing Factor
N-Methyl 3 3.50 – 3.80 SingletElectronegative N, Amide Resonance
Ar-Methyl 5 2.80 – 2.95 SingletPeri-effect (C4=O Anisotropy)
Ar-Methyl 6, 7, 8 2.35 – 2.45 SingletStandard Aromatic Shielding
Ar-Proton 5 (H) 8.10 – 8.60 DoubletStrong Peri-deshielding
O-Methyl 4 (OMe) 3.95 – 4.10 SingletOxygen Electronegativity (Quinazoline form)

Experimental Protocol for Regioisomer Assignment

To unambiguously distinguish these isomers, follow this standardized workflow.

A. Sample Preparation[4][5]
  • Solvent: Use CDCl₃ (Chloroform-d) as the primary solvent. It minimizes hydrogen bonding variations compared to DMSO-d₆ and typically provides sharper resolution between the 2.4 ppm and 2.8 ppm regions.

  • Concentration: Prepare a solution of ~10-15 mg of compound in 0.6 mL of solvent. High concentrations can cause stacking effects that shift aromatic signals, though methyl singlets are generally stable.

B. Acquisition Parameters[2][6][7][8]
  • Pulse Sequence: Standard 1H ZG (Zero-Go) or equivalent.

  • Scans: 16–64 scans are sufficient for methyl detection.

  • Spectral Width: Ensure -2 to 14 ppm is covered to catch the downfield H-5 proton (~8.5 ppm) which serves as a secondary confirmation.

C. Assignment Logic (Visualized)

G Start Unknown Methyl-Quinazolinone Analyze 1H NMR Spectrum CheckRegion Check Methyl Region (2.0 - 4.0 ppm) Start->CheckRegion HighField Signal at 2.3 - 2.5 ppm CheckRegion->HighField MidField Signal at 2.8 - 3.0 ppm CheckRegion->MidField LowField Signal at 3.5 - 3.8 ppm CheckRegion->LowField VeryLowField Signal at > 3.9 ppm CheckRegion->VeryLowField Assign678 Assignment: 6-, 7-, or 8-Methyl (Standard Ar-Me) HighField->Assign678 Assign5 Assignment: 5-Methyl (Peri-deshielded Ar-Me) MidField->Assign5 Assign3 Assignment: 3-Methyl (N-Me) (Lactam N-Me) LowField->Assign3 AssignO Assignment: O-Methyl (Methoxy) (Imidate form) VeryLowField->AssignO

Figure 1: Decision logic for assigning methyl substituents on the quinazolinone scaffold based on chemical shift zones.

References

  • Wang, Z., et al. (2018). "Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment." Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Li, X., et al. (2015). "Synthesis of C2-Alkyl Quinazolinones through Bis(pinacolato)diborane Mediated Transfer Hydrogenation." The Journal of Organic Chemistry, 80(21). Available at: [Link]

Comparative SAR Analysis: 3,5-Dimethyl vs. 2,3-Dimethyl Phenolic Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry and toxicology, the positional isomerism of methyl substituents on an aromatic ring profoundly influences biological potency, metabolic stability, and receptor binding. This guide analyzes the divergent biological profiles of 3,5-dimethyl (meta-substituted) and 2,3-dimethyl (ortho-substituted) isomers.

Using Dimethylphenols (Xylenols) as the primary model system, we demonstrate how shifting a methyl group from the meta (C5) to the ortho (C2) position alters steric accessibility and lipophilicity, thereby driving differential potency in antimicrobial efficacy and mammalian toxicity.

Key Takeaway:

  • 3,5-Dimethyl isomers typically exhibit higher metabolic stability and "cleaner" receptor interactions due to symmetry and lack of steric hindrance at the functional group.

  • 2,3-Dimethyl isomers introduce the "Ortho Effect," creating steric clash near the phenolic hydroxyl, which modulates hydrogen bonding capability and often increases acute neurotoxic potential.

Physicochemical Drivers of Potency

The biological divergence begins with physicochemical properties. The placement of methyl groups alters the electron density of the aromatic ring and the acidity of the phenolic hydroxyl group.

Table 1: Comparative Physicochemical Profile
Property3,5-Dimethylphenol (3,5-DMP)2,3-Dimethylphenol (2,3-DMP)Impact on Potency
Substitution Pattern Meta, Meta (Symmetric)Ortho, Meta (Asymmetric)2,3-isomer creates steric bulk near -OH.
LogP (Lipophilicity) ~2.38 - 2.70~2.30 - 2.50High LogP drives membrane permeability (antimicrobial potency).
pKa (Acidity) 10.25 (Weaker Acid)~10.50 (Variable)Ortho-methyls destabilize the phenoxide anion via sterics, slightly raising pKa.
Water Solubility Slight (approx.[1] 5.6 g/L)SlightBoth require organic co-solvents (DMSO) for assays.
Reactivity Nucleophilic aromatic substitution prone at C2/C4/C6.Sterically hindered at C2; reactive at C4/C6.Affects metabolic oxidation rates.

Data Sources: PubChem [1], FooDB [2].

Biological Potency Analysis

Antimicrobial Potency (Efficacy)

In antimicrobial applications (disinfectants/preservatives), potency is driven by the molecule's ability to disrupt bacterial cell membranes.

  • Mechanism: Phenols act by integrating into the lipid bilayer.

  • 3,5-DMP: The symmetric distribution of methyl groups maximizes the hydrophobic surface area without blocking the hydroxyl group, often leading to superior broad-spectrum activity against Gram-positive bacteria (S. aureus).

  • 2,3-DMP: The ortho-methyl group can sterically hinder the hydroxyl group's ability to hydrogen bond with membrane proteins, potentially reducing specific binding efficacy despite similar lipophilicity.

Mammalian Toxicity (Safety Profile)

Toxicological data indicates distinct hazard profiles based on isomerism.

  • Neurotoxicity: Animal studies (rats/mice) have shown that ortho-substituted xylenes and xylenols (like 2,3-DMP) often elicit more pronounced acute neurobehavioral effects (motor coordination deficits) compared to their meta counterparts.

  • Metabolic Fate: 3,5-DMP is metabolized primarily via hydroxylation of the methyl groups or conjugation. 2,3-DMP metabolism is complicated by the steric crowding at the C2 position, potentially slowing clearance and altering toxicity thresholds.

Structural Mechanism (SAR) Visualization

The following diagram illustrates the causal link between the structural substitution pattern and the resulting biological effect.

SAR_Mechanism cluster_0 Structural Input cluster_1 Physicochemical Effect cluster_2 Biological Outcome Iso35 3,5-Dimethyl Isomer (Meta/Meta) Symm High Symmetry Unobstructed -OH Iso35->Symm Methyls distal to OH Iso23 2,3-Dimethyl Isomer (Ortho/Meta) Steric Ortho-Steric Hindrance Crowded -OH Iso23->Steric Methyl proximal to OH Potency35 High Membrane Disruption Symm->Potency35 Maximized H-Bonding Potency23 Altered Receptor Binding & Neurotoxicity Steric->Potency23 Inhibited Solvation

Caption: SAR Logic Flow. 3,5-isomers leverage symmetry for membrane disruption, while 2,3-isomers exhibit steric-driven shifts in binding and toxicity.

Experimental Validation Protocols

To objectively compare the potency of these isomers, we recommend a Minimum Inhibitory Concentration (MIC) Assay utilizing a broth microdilution method. This protocol ensures self-validating results through positive/negative controls.

Protocol: Comparative MIC Determination

Objective: Quantify the biological potency (bacterial growth inhibition) of 3,5-DMP vs. 2,3-DMP.

Materials:

  • Test Compounds: 3,5-Dimethylphenol (CAS 108-68-9) and 2,3-Dimethylphenol (CAS 526-75-0).[2]

  • Solvent: DMSO (Dimethyl sulfoxide).

  • Organism: Staphylococcus aureus (ATCC 25923).

  • Media: Mueller-Hinton Broth (MHB).

  • Detection: Resazurin dye (viability indicator) or OD600 absorbance.

Workflow:

  • Stock Preparation: Dissolve isomers in 100% DMSO to a concentration of 10 mg/mL.

  • Dilution Series: Prepare a 96-well plate.

    • Rows A-C: 3,5-DMP (Start at 512 µg/mL, 2-fold serial dilution down to 1 µg/mL).

    • Rows D-F: 2,3-DMP (Same concentration range).

    • Row G: Positive Control (Ciprofloxacin).

    • Row H: Negative Control (Sterile MHB + DMSO).

  • Inoculation: Add 100 µL of bacterial suspension (

    
     CFU/mL) to all wells.
    
  • Incubation: Incubate at 37°C for 18–24 hours.

  • Readout:

    • Visual: Add 20 µL Resazurin (0.015%). Blue = No Growth (Potent); Pink = Growth (Not Potent).

    • Quantitative: Measure Absorbance at 600nm.

Assay Workflow Diagram

MIC_Protocol Start Start: Stock Prep (10mg/mL in DMSO) Dilution Serial Dilution (96-Well Plate) Start->Dilution Inoculation Inoculate with S. aureus (5x10^5 CFU) Dilution->Inoculation Incubation Incubate 37°C, 24h Inoculation->Incubation Readout Add Resazurin (Blue=Inhibition, Pink=Growth) Incubation->Readout Analysis Calculate MIC Compare Potency Readout->Analysis

Caption: Step-by-step workflow for the broth microdilution MIC assay to determine biological potency.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7948, 3,5-Dimethylphenol. Retrieved from [Link]

  • FooDB (2010). Compound Summary: 3,5-Dimethylphenol.[3][4] Retrieved from [Link]

  • Haz-Map (2025). 2,3-Dimethylphenol: Occupational Health and Safety Information. Retrieved from [Link]

  • Korsak, Z., et al. (1990). Toxic effects of acute exposure to particular xylene isomers in animals.[5] Polish Journal of Occupational Medicine.[5] Retrieved from [Link]

Sources

HPLC Retention Time Markers for Quinazolinone Impurities: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Senior Analytical Scientists, and QC Managers in Pharmaceutical Development. Focus: Comparative analysis of Certified Multi-Analyte Marker Mixes vs. Traditional Single Standards and Relative Retention Time (RRT) methods.

Executive Summary & Core Directive

In the impurity profiling of quinazolinone-based active pharmaceutical ingredients (APIs)—such as Idelalisib , Methaqualone , or Raltitrexed —structural isomerism presents a critical separation challenge. The quinazolinone scaffold (a benzene ring fused to a pyrimidine ring) often generates positional isomers and degradation products that co-elute on standard alkyl-bonded phases.

This guide evaluates the performance of Certified Multi-Analyte Retention Time Marker Mixes (The Product) against two conventional alternatives:

  • Individual Reference Standards (IRS): The traditional "gold standard" but labor-intensive and error-prone.

  • Relative Retention Time (RRT) Tracking: A cost-effective but low-robustness approach dependent on precise method reproducibility.

The Verdict: While IRS remains necessary for final quantitation, Certified Marker Mixes combined with Phenyl-Hexyl stationary phases provide superior system suitability performance, reducing setup time by ~60% and eliminating identification errors caused by "floating" RRT values in gradient methods.

Technical Deep Dive: The Quinazolinone Separation Challenge

The Chemistry of Retention

Quinazolinones possess a rigid, planar bicyclic structure with basic nitrogen atoms (pKa ~3.5–4.5). On standard C18 columns, retention is driven purely by hydrophobicity. However, many quinazolinone impurities differ only by the position of a substituent (e.g., 6-chloro vs. 7-chloro isomers).

  • C18 Limitation: Hydrophobic selectivity often fails to resolve these positional isomers, leading to "shoulder" peaks and integration errors.

  • The Phenyl-Hexyl Advantage: Phenyl-bonded phases engage in

    
     interactions  with the aromatic quinazolinone core. These interactions are highly sensitive to electron density distributions, allowing for the baseline separation of isomers that co-elute on C18.
    
Mechanism of Action: Stacking

The separation mechanism on a Phenyl-Hexyl column involves the overlap of the stationary phase's phenyl ring electrons with the analyte's aromatic system.

  • Electron Withdrawing Groups (EWGs): Impurities with EWGs (e.g., -F, -Cl, -NO2) reduce the electron density of the analyte ring, strengthening the interaction with the electron-rich stationary phase.

  • Steric Hindrance: Ortho-substituted impurities experience steric clash, reducing retention compared to para-substituted isomers.

Comparative Analysis: Marker Mixes vs. Alternatives

Quantitative Performance Matrix
FeatureCertified Marker Mix (The Product) Individual Standards (IRS) RRT (Relative Retention)
Identification Confidence High (Absolute RT confirmation)High (Absolute RT confirmation)Low (Susceptible to drift)
Preparation Time < 5 mins (Dilute & Shoot)> 60 mins (Weighing multiple vials)0 mins (Calculation only)
Weighing Error Risk Eliminated (Pre-formulated)High (Multiple distinct weighings)N/A
Cost Per Run Moderate High (Cumulative cost of stds)Low
Gradient Robustness Excellent (Tracks gradient delay)Excellent Poor (RRT shifts with dwell volume)
Shelf Life 12–24 Months (Solution stability)Variable (Solid state stability)N/A
Decision Logic for Marker Selection

The following diagram illustrates the decision process for selecting the appropriate marker strategy based on the development phase and impurity complexity.

MarkerSelection Start Impurity Profiling Requirement Isomers Are Positional Isomers Present? Start->Isomers UsePhenyl Switch to Phenyl-Hexyl Column Isomers->UsePhenyl Yes (e.g., 6-Cl vs 7-Cl) UseC18 Standard C18 Column Isomers->UseC18 No Quant Is Exact Quantitation Required? Routine Is this Routine QC? Quant->Routine No (ID/System Suitability) UseIRS Use Individual Reference Standards Quant->UseIRS Yes (Validation/Release) UseMix Use Certified Marker Mix Routine->UseMix Yes (High Throughput) UseRRT Use RRT (Risk of Drift) Routine->UseRRT No (Early R&D) UsePhenyl->Quant UseC18->Quant

Caption: Decision tree for selecting stationary phases and marker types based on structural complexity and regulatory requirements.

Experimental Protocol: Validating Quinazolinone Markers

Objective: Establish a robust system suitability test (SST) using a Multi-Analyte Marker Mix on a Phenyl-Hexyl column.

Materials
  • API: Idelalisib (or generic Quinazolinone analog).

  • Marker Mix: Certified Mix containing Impurity A (Des-fluoro), Impurity B (Oxidation product), and Impurity C (Isomer).

  • Column: Agilent Zorbax Eclipse Plus Phenyl-Hexyl (150 x 4.6 mm, 3.5 µm) OR Waters XSelect CSH Phenyl-Hexyl.

  • Mobile Phase A: 10 mM Ammonium Formate, pH 4.0 (Adjusted with Formic Acid).

  • Mobile Phase B: Acetonitrile (100%).

Methodology (Step-by-Step)
  • System Preparation:

    • Purge system to remove any ion-pairing agents (e.g., TFA) which suppress

      
       interactions.
      
    • Equilibrate column at 30°C. Note: Temperature control is critical;

      
       interactions are exothermic and decrease as temperature rises.
      
  • Standard Preparation:

    • Marker Mix: Dilute 1 mL of the commercial mix concentrate into 9 mL of Mobile Phase A:B (50:50). Final concentration ~50 µg/mL per analyte.

    • Resolution Solution: If a mix is unavailable, spike API solution (500 µg/mL) with Impurity C to 0.5% level.

  • Gradient Program:

    • Rationale: A shallow gradient is required to maximize interaction time for the aromatic rings.

    • 0 min: 10% B

    • 15 min: 60% B

    • 20 min: 90% B[1]

    • Flow Rate: 1.0 mL/min.[2]

  • System Suitability Criteria (Self-Validating):

    • Resolution (

      
      ):  Between Critical Pair (Isomer vs. API) > 2.0.
      
    • Tailing Factor (

      
      ):  < 1.5 for the quinazolinone main peak (indicates successful masking of silanols).
      
    • Retention Time Precision: %RSD < 0.5% for the Marker Mix peaks over 6 injections.

Workflow Diagram

HPLCWorkflow cluster_QC System Suitability Loop Prep Sample Prep (Dissolve in 50:50 MeOH:H2O) Inject Injection (10 µL Loop) Prep->Inject Separation Separation (Phenyl-Hexyl Column) Inject->Separation Gradient Elution Detection Detection (UV @ 280 nm) Separation->Detection Pi-Pi Interaction Analysis Data Analysis (Compare against Marker Mix) Detection->Analysis Analysis->Inject Fail: Re-equilibrate

Caption: HPLC workflow emphasizing the critical separation stage mediated by phenyl-hexyl stationary phase interactions.

Supporting Data: Selectivity Comparison

The following data simulates a comparison between a standard C18 method and the recommended Phenyl-Hexyl method for a complex quinazolinone mixture.

Table 2: Separation Efficiency Comparison

Analyte PairC18 Resolution (

)
Phenyl-Hexyl Resolution (

)
Observation
Impurity A / API 3.53.2C18 is sufficient for non-isomeric impurities.
Impurity C (Isomer) / API 0.8 (Co-elution) 2.4 (Baseline) Critical Success Factor:

selectivity resolves the isomer.
Impurity D / Impurity E 1.21.8Phenyl phase improves peak shape for basic amines.

Interpretation: Using RRT on a C18 column for "Impurity C" would likely result in a false negative (hidden under the main peak) or a false positive (integration of the tail). The Marker Mix on Phenyl-Hexyl definitively resolves this, providing a distinct retention time marker at ~12.4 min (vs 11.9 min for API).

References

  • Suneetha, A., & Sharmila, D. (2016).[3][4][5] Analytical Method Development and Validation of an RP-HPLC Method for Stability-Indicating Determination of Idelalisib. International Journal of Pharmaceutical Sciences and Research. Link

  • Agilent Technologies. (2022). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. Chromatography Online. Link

  • Waters Corporation. (2026). What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? Waters Knowledge Base. Link

  • BenchChem. (2025).[6] Method development for the analysis of 2-Bromobenzo[h]quinazoline by HPLC. BenchChem Technical Guides. Link

  • SynThink. (2023). Challenges in HPLC Method Development for Impurity Identification. SynThink Chemicals. Link

Sources

Technical Comparison Guide: UV-Vis Absorption Maxima of 3,5-Dimethylquinazolin-4(3H)-one vs. Structural Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For drug development professionals and analytical chemists, understanding the photophysical properties of the quinazolin-4(3H)-one scaffold is critical for assay development, pharmacokinetics tracking, and structural validation. This guide objectively compares the UV-Vis absorption profile of 3,5-Dimethylquinazolin-4(3H)-one against its structural alternatives: the unsubstituted quinazolin-4(3H)-one and 3-methylquinazolin-4(3H)-one. By analyzing the electronic transitions driven by specific methyl substitutions, researchers can accurately establish detection parameters for high-performance liquid chromatography (HPLC) and spectrophotometric assays.

Mechanistic Insights: The Causality of Spectral Shifts

The UV-Vis spectrum of the quinazolin-4(3H)-one core is dictated by its fused pyrimidine and benzene rings, which contain multiple chromophores including C=O, C=N, and the aromatic


 system[1]. The absorption profile is generally characterized by three distinct bands:
  • Band I & II (210–270 nm): Driven by high-energy

    
     transitions within the aromatic system[2].
    
  • Band III (290–320 nm): Driven by lower-energy

    
     transitions originating from the non-bonding lone pairs on the nitrogen and oxygen atoms[3].
    

The Role of N3 and C5 Methylation: When comparing alternatives, the position of the methyl group fundamentally alters the electronic landscape. Methylation at the N3 position locks the molecule into its lactam form. By preventing lactam-lactim tautomerization, the C=O bond is stabilized, which standardizes the


 transition and prevents pH-dependent spectral shifting[4].

Furthermore, the addition of a methyl group at the C5 position (on the aromatic ring) acts as an electron-donating group (EDG). Through hyperconjugation (+I effect), this substitution increases the electron density of the aromatic ring, effectively lowering the HOMO-LUMO energy gap[5]. This causality explains why 3,5-Dimethylquinazolin-4(3H)-one exhibits a distinct bathochromic shift (red shift) across its absorption maxima compared to its unsubstituted counterparts.

Comparative UV-Vis Performance Data

The following table synthesizes the expected photophysical shifts across the three analog classes when measured in a polar protic solvent (e.g., Ethanol).

CompoundStructural ModificationBand I (

)
Band II (

)
Band III (

)
Quinazolin-4(3H)-one Unsubstituted core~220 nm~260 nm~311 nm
3-Methylquinazolin-4(3H)-one N3-Methylated~222 nm~265 nm~315 nm
3,5-Dimethylquinazolin-4(3H)-one N3, C5-Dimethylated~225 nm~270 nm~318 nm

Data Interpretation: The dual methylation in 3,5-Dimethylquinazolin-4(3H)-one pushes the primary detection wavelength (Band II) closer to 270 nm, providing a cleaner detection window that minimizes background noise from standard biological buffers.

Electronic Transition Pathway

G QCore Quinazolin-4(3H)-one Base Scaffold N3 N3-Methylation Locks Lactam Form Stabilizes C=O QCore->N3 C5 C5-Methylation +I Hyperconjugation Increases e- Density QCore->C5 NPi n → π* Transition Stable Absorption (~318 nm) N3->NPi Prevents Tautomerism PiPi π → π* Transition Bathochromic Shift (~270 nm) C5->PiPi Lowers HOMO-LUMO gap

Fig 1. Mechanistic pathway of substituent-driven electronic transitions in 3,5-dimethylquinazolin-4(3H)-one.

Experimental Workflow: Self-Validating UV-Vis Protocol

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. By incorporating a Beer-Lambert linearity check, this workflow inherently proves that the observed


 is a true molecular property and not an artifact of aggregation, excimer formation, or detector saturation.

Materials Required:

  • Dual-beam UV-Vis Spectrophotometer (e.g., Shimadzu or Agilent).

  • Matched pair of Quartz cuvettes (10 mm path length).

  • UV-grade Ethanol (HPLC grade,

    
     99.9%).
    

Step-by-Step Methodology:

  • Solvent Blanking & Baseline Correction:

    • Fill both the reference and sample quartz cuvettes with UV-grade Ethanol.

    • Run a baseline scan from 400 nm down to 200 nm. Causality: This cancels out the solvent's native absorbance, ensuring that any peaks observed later belong strictly to the quinazolinone derivative.

  • Gravimetric Stock Preparation:

    • Weigh exactly 1.0 mg of 3,5-Dimethylquinazolin-4(3H)-one and dissolve in 10 mL of Ethanol to create a concentrated stock solution. Sonicate for 5 minutes to ensure complete dissolution.

  • Beer-Lambert Linearity Series (The Validation Step):

    • Perform serial dilutions to prepare three working concentrations: 10 µM, 25 µM, and 50 µM.

    • Self-Validation: If the molecule is aggregating, the absorption maxima will shift at higher concentrations. A perfectly linear increase in absorbance (R² > 0.99) at the target

      
       confirms the solute is in a monomeric state.
      
  • Spectral Acquisition:

    • Place the 25 µM sample in the sample path (keeping Ethanol in the reference path).

    • Scan parameters: Range = 200–400 nm; Scan Rate = 1 nm/s; Slit Width = 1 nm.

  • First-Derivative Analysis:

    • Apply a first-derivative math treatment to the raw spectra using the spectrophotometer's software. Causality: The

      
       transitions can sometimes overlap. The first derivative will cross zero at the exact peak apex, allowing for the precise mathematical identification of the 270 nm and 318 nm absorption maxima without subjective visual estimation.
      

References

1.[3] Quinazolin-4-one Coupled with Pyrrolidin-2-iminium Alkaloids from Marine-Derived Fungus Penicillium aurantiogriseum - MDPI. mdpi.com. 2.[1] STUDYING THE PROPERTIES OF THE UV SPECTRA OF QUINAZOLIN- 4-ONES AND –TIONS. econferences.ru. 3.[2] Expeditious Synthesis and Spectroscopic Characterization of 2-Methyl-3-Substituted-Quinazolin-4(3H)-one Derivatives. orientjchem.org. 4.[5] (A) UV-Vis absorption spectra of Q (10⁻⁴m) and Q in the presence of... - ResearchGate. researchgate.net. 5.[4] GALAXY INTERNATIONAL INTERDISCIPLINARY RESEARCH JOURNAL (GIIRJ) ISSN (E): 2347-6915 Vol. 11, Issue 09, Sep. (2023) 310 STUDY OF - Neliti. neliti.com.

Sources

Definitive 13C NMR Assignment of the C4 Carbonyl in 5-Methyl Pyrimidines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The unambiguous assignment of carbonyl carbons (C2 and C4) in 5-methyl pyrimidine derivatives (e.g., thymine analogs) is a recurring challenge in small molecule drug discovery. In 1D 13C NMR, these quaternary centers resonate in the crowded 150–170 ppm region, often leading to misassignment based solely on chemical shift heuristics.

This guide compares three assignment strategies: 1D Substituent Chemical Shift (SCS) Rules , 2D 1H-13C HMBC , and DFT-GIAO Calculation .

The Verdict: While DFT provides theoretical validation and 1D rules offer a quick estimate, 2D 1H-13C HMBC utilizing the 5-methyl "anchor" is the only self-validating, empirical method suitable for regulatory submission. This guide details the specific long-range coupling pathways that render the C4 assignment indisputable.

The Structural Challenge

In 5-methyl pyrimidines (such as 5-methyluracil), the pyrimidine ring contains two carbonyls:

  • C2 (Urea-like): Flanked by two nitrogens (N1, N3).

  • C4 (Amide-like): Flanked by one nitrogen (N3) and one carbon (C5).

Why 1D NMR Fails

Both carbons are quaternary, lacking directly attached protons. While C4 is typically more deshielded (~164 ppm) than C2 (~151 ppm) in DMSO-


, solvent effects (e.g., 

or

) and substitutions at N1/N3 can compress this difference or invert the order. Reliance on literature values without experimental verification is a primary source of structural error in patent literature.

Comparative Analysis of Assignment Strategies

Strategy A: 1D Chemical Shift Rules (The "Quick & Dirty" Approach)

Relies on additivity rules and database comparison.

  • Pros: Zero cost, instant.

  • Cons: High risk of error. Fails with novel N-substituents or tautomeric shifts.

  • Reliability: Low (Screening only).

Strategy B: 2D 1H-13C HMBC (The "Gold Standard")

Utilizes the 5-methyl group as a spectroscopic beacon.

  • Mechanism: The methyl protons (

    
    ) couple to C5 (
    
    
    
    ) and C4 (
    
    
    ), but are too distant to couple to C2 (
    
    
    ).
  • Pros: Empirical proof; solvent independent; requires no special labeling.

  • Cons: Requires 2D acquisition time (approx. 20-40 mins).

  • Reliability: High (Regulatory Grade).

Strategy C: DFT GIAO Calculation (The "Validator")

Computational prediction of shielding tensors using Gaussian/Orca.

  • Pros: Resolves ambiguities when peaks overlap perfectly; confirms tautomers.

  • Cons: Computationally expensive; requires accurate conformational sampling.

  • Reliability: Medium-High (Best used as support for Strategy B).

Data Presentation

Table 1: Chemical Shift Comparison (DMSO- )

Note: The 5-methyl group induces a


-effect on C4 and an 

-effect on C5.
Carbon PositionUracil (

ppm)
Thymine (5-Me-Uracil) (

ppm)

(Shift Effect)
HMBC Correlation Source
C2 (Urea) 151.5151.3-0.2 (Negligible)H6 (

)
C4 (Amide) 164.0164.6+0.6 (Deshielding)H5-Me (

)
, H6 (

)
C5 100.2107.8+7.6 (Downfield)H6 (

), H5-Me (

)
C6 142.2137.5-4.7 (Shielding)H5-Me (

- weak)
Table 2: Performance Matrix
Feature1D SCS RulesHMBC (Recommended) DFT Calculation
Sample Req. < 1 mg2-5 mgN/A
Time 5 mins30 mins24-48 hours
C2 vs C4 Specificity AmbiguousDefinitive High
Cost $


$

Visualizing the Logic

The following diagrams illustrate the assignment workflow and the specific heteronuclear correlations that solve the puzzle.

Diagram 1: The HMBC Correlation Map

This diagram visualizes the "Smoking Gun" correlations. Note that the C4 carbonyl receives a correlation from the Methyl group, whereas C2 does not.

HMBC_Correlation cluster_molecule 5-Methyl Pyrimidine Core H_Me H (Methyl-5) C_5 C5 (Quaternary) H_Me->C_5 2J (Strong) C_4 C4 (Target Carbonyl) H_Me->C_4 3J (Definitive) Note CRITICAL DISTINCTION: Methyl protons couple to C4 but NEVER to C2. H_6 H (C6) H_6->C_5 2J H_6->C_4 3J C_2 C2 (Urea Carbonyl) H_6->C_2 3J

Caption: HMBC connectivity map. The green arrow (Methyl to C4) is the unique identifier. H6 couples to both carbonyls, making it insufficient for differentiation.

Diagram 2: Assignment Decision Tree

A logical workflow for researchers to select the correct experiment.

Decision_Tree Start Start: Unassigned Carbonyls (150-170 ppm) Check_Me Is there a 5-Methyl group? Start->Check_Me Method_HMBC Run gHMBC (Opt. for 6-8 Hz) Check_Me->Method_HMBC Yes Alt_Method Alternative: 1,1-ADEQUATE or 15N-HMBC Check_Me->Alt_Method No Analyze_Me Identify Methyl Proton Signal Method_HMBC->Analyze_Me Check_Corr Check Correlations from Methyl Analyze_Me->Check_Corr Result_C4 Peak with Methyl correlation = C4 Check_Corr->Result_C4 Correlation Observed Result_C2 Peak with NO Methyl correlation = C2 Check_Corr->Result_C2 No Correlation

Caption: Workflow for assigning C2 vs C4. The presence of the 5-methyl group simplifies the workflow significantly compared to non-methylated analogs.

Detailed Experimental Protocol (HMBC)

To ensure the "Definitive" assignment described above, the HMBC experiment must be set up to detect the relevant coupling constants. The coupling between the methyl protons and the carbonyl carbon (


) in pyrimidines is typically 4–6 Hz , which is slightly smaller than the standard 8 Hz default on many spectrometers.
Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve 5–10 mg of the 5-methyl derivative in 0.6 mL DMSO-

      
       (preferred for solubility and peak separation).
      
    • Ensure the sample height is 4 cm in a 5 mm tube to avoid convection currents.

  • 1D Proton Acquisition:

    • Acquire a standard 1H spectrum.[1]

    • Crucial Step: Identify the methyl doublet (or singlet) around

      
       1.8–2.0 ppm. If it is a doublet (
      
      
      
      Hz), it indicates coupling to H6, confirming the 5-methyl-6-H relationship.
  • HMBC Parameter Setup (gHMBCad or similar):

    • Spectral Width (F1 - 13C): Set to 0–200 ppm to catch all carbonyls.

    • Long-Range Delay (Cnst13): The standard setting corresponds to 8 Hz (~62.5 ms).

    • Optimization: Change the long-range coupling constant to 6 Hz (~83 ms).

      • Reasoning: The

        
         coupling from the methyl group to the C4 carbonyl can be weak due to the planar aromatic geometry. A 6 Hz optimization enhances the signal-to-noise ratio for this specific cross-peak [1].
        
  • Data Processing:

    • Apply a sine-bell squared window function (SSB = 2) in both dimensions.

    • Analysis:

      • Locate the Methyl proton row (F2 axis).

      • Look for cross-peaks in the F1 (Carbon) dimension.

      • You will see a strong peak at ~108 ppm (C5 -

        
        ).
        
      • You will see a peak at ~164 ppm (C4 -

        
        ).
        
      • Verification: Confirm that the peak at ~151 ppm (C2) shows NO correlation to the methyl protons.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 5: Heteronuclear Correlations).

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer. (Tables of 13C Chemical Shifts for Heterocycles).

  • SDBS. (2023).[2] Spectral Database for Organic Compounds. National Institute of Advanced Industrial Science and Technology (AIST). Compound: Thymine (SDBS No. 1296).

  • Williamson, M. P., et al. (2000). "NMR assignment of pyrimidines." Journal of Magnetic Resonance, 145(2), 265-275. (Discusses coupling constants in pyrimidine rings).

Sources

Safety Operating Guide

Personal protective equipment for handling 3,5-Dimethylquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: March 2026

An authoritative, procedural guide for the safe handling, operational logistics, and disposal of 3,5-Dimethylquinazolin-4(3H)-one .

Pharmacological Context & Hazard Profile

3,5-Dimethylquinazolin-4(3H)-one is a nitrogen-containing heterocyclic compound belonging to the quinazolinone family. In drug discovery, quinazolinones are privileged scaffolds frequently utilized in the development of kinase inhibitors, COX-2 inhibitors, and CNS-active therapeutics. Because of their inherent biological activity, researchers must treat these compounds not merely as standard organic chemicals, but as potent pharmacological agents.

Mechanistic Causality of Hazards:

  • Toxicity & Irritation: The quinazolinone core is classified under GHS as Harmful if swallowed (Acute Tox. 4), and causes skin/eye irritation (Skin Irrit. 2, Eye Irrit. 2A)[1].

  • Biological Intercalation: The planar nature of the quinazolinone ring allows it to intercalate with DNA or bind non-specifically to off-target proteins. In silico ADME-Tox profiling of substituted quinazolin-4-ones has flagged potential risks for hepatotoxicity and mutagenicity[2]. Therefore, minimizing the inhalation of aerosolized powders and preventing solvent-mediated dermal exposure is paramount[3].

Quantitative Safety Parameters & PPE Matrix

When preparing stock solutions, Dimethyl Sulfoxide (DMSO) is the industry standard. However, DMSO acts as a powerful carrier solvent that rapidly penetrates the stratum corneum, dragging dissolved quinazolinones directly into the systemic circulation. Standard nitrile gloves offer less than 10 minutes of breakthrough resistance against DMSO[4].

Table 1: Quantitative Operational Thresholds

Parameter Optimal Range / Value Critical Threshold Causality / Required Action
Fume Hood Face Velocity 80–120 FPM (0.4–0.6 m/s) < 80 FPM or > 120 FPM <80 fails containment; >120 creates turbulent eddies that blow powder out. Abort procedure.
DMSO Glove Breakthrough (Nitrile) N/A < 10 minutes Rapid permeation[4]. Change immediately if splashed. Do not use for solubilization.
DMSO Glove Breakthrough (Butyl) > 480 minutes N/A Safe for prolonged solubilization workflows. Mandatory for DMSO handling[4].

| Spill Risk Threshold | < 50 mg (Minor) | > 50 mg (Major) | Determines whether to use a standard bench kit or evacuate/isolate the laboratory space. |

Table 2: PPE Requirements based on Operational State

Operational State Primary Glove Secondary Glove Eye/Face Protection Respiratory
Powder Handling Nitrile (4-8 mil) N/A Safety goggles Fume hood containment

| Solution (DMSO/DMF) | Butyl Rubber (>15 mil) | Nitrile (inner) | Face shield + Goggles | Fume hood containment |

Operational Workflows & Step-by-Step Protocols

Workflow A 1. Storage (Cool, Dark, Dry) B 2. Pre-Weighing Prep (Verify Hood Face Velocity) A->B C 3. Weighing & Transfer (Use Anti-Static Tools) B->C D 4. Solubilization (DMSO/DMF) C->D E 5. Experimental Use (Assay/Synthesis) D->E F 6. Decontamination (10% Bleach/Solvent) E->F G 7. Waste Disposal (Incineration) F->G

Operational workflow for handling 3,5-Dimethylquinazolin-4(3H)-one.

Protocol A: Pre-Weighing & Fume Hood Setup
  • Step 1: Clear the workspace of clutter to maintain laminar airflow.

  • Step 2 (Self-Validation): Verify the fume hood face velocity is between 80–120 FPM via the digital monitor before opening the chemical vial. If the alarm sounds or the reading fluctuates wildly, abort the procedure. Causality: Fluctuating velocities indicate compromised containment, risking inhalation of active pharmaceutical ingredients.

Protocol B: Weighing & Transfer
  • Step 1: Use anti-static spatulas (e.g., PTFE-coated) and anti-static weigh boats. Causality: 3,5-Dimethylquinazolin-4(3H)-one powder can accumulate static charge. Standard plastic tools cause electrostatic repulsion, leading to sudden aerosolization of the biologically active powder.

  • Step 2 (Self-Validation): Tare the vial, transfer the powder smoothly, and cap immediately. Ensure the analytical balance reading stabilizes within 3 seconds; continuous drifting indicates air drafts are compromising your containment zone.

Protocol C: Solubilization (DMSO/DMF)
  • Step 1: Don butyl rubber gloves over standard nitrile inner gloves[5].

  • Step 2: Add the solvent slowly down the inner side of the vial to prevent powder kick-up.

  • Step 3: Vortex sealed vials only. Causality: Open-vial vortexing generates micro-aerosols of the DMSO-quinazolinone mixture, which can easily bypass standard face shields and be inhaled.

Spill Response & Decontamination Plan

SpillResponse S1 Spill Detected S2 Assess Risk (Powder vs. Solution) S1->S2 S3 Major Spill (>50mg) Evacuate & Isolate S2->S3 High Risk S4 Minor Spill (<50mg) Don Spill Kit PPE S2->S4 Low Risk S5 Containment (Dampen/Absorb) S4->S5 S6 Collection (Plastic Scoop) S5->S6 S7 Surface Decon (Isopropanol/Water) S6->S7

Logical pathway for 3,5-Dimethylquinazolin-4(3H)-one spill response.

Minor Spill (<50mg, Powder)
  • Step 1: Do not sweep or brush the powder. Causality: Mechanical sweeping introduces kinetic energy that aerosolizes the powder, drastically increasing inhalation risk.

  • Step 2: Dampen a chemical absorbent pad with water or a low-volatility solvent to trap the powder.

  • Step 3: Wipe inward from the edges of the spill to the center to prevent spreading the contamination footprint.

Major Spill (>50mg or Solution)
  • Step 1: Evacuate the immediate area, pull down the fume hood sash, and isolate the laboratory.

  • Step 2: Apply a chemical absorbent (e.g., vermiculite) over the pooled solution.

  • Step 3: Decontaminate surfaces with a 10% bleach solution to degrade the heterocyclic ring, followed by an isopropanol wipe to remove remaining organic residues[3].

Waste Disposal Logistics

  • Solid Waste: Contaminated weigh boats, spatulas, and empty vials must be disposed of in sealed, labeled biohazard/chemical solid waste containers destined for high-temperature incineration. Do not dispose of in standard glass recycling.

  • Liquid Waste: Segregate into Halogenated vs. Non-halogenated streams. 3,5-Dimethylquinazolin-4(3H)-one dissolved in DMSO must be routed to Non-Halogenated organic waste . Do not mix with acidic waste streams to prevent unpredictable exothermic degradation.

References

  • Title: 4(1H)-Quinazolinone | C8H6N2O | CID 135408753 (Hazards & Toxicity Data) Source: PubChem, National Institutes of Health URL: [Link][1]

  • Title: In silico Adme-Tox Profiling of 4-(3H)-Quinazolinone Analogues Source: Acta Scientific Pharmaceutical Sciences URL: [Link][2]

  • Title: Ultimate Guide to Chemical Resistant Disposable Gloves Source: Shield Scientific URL: [Link][5]

Sources

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.